molecular formula C6H11FN2 B594716 1-(Azetidin-3-yl)-3-fluoroazetidine CAS No. 1257293-80-3

1-(Azetidin-3-yl)-3-fluoroazetidine

Katalognummer: B594716
CAS-Nummer: 1257293-80-3
Molekulargewicht: 130.166
InChI-Schlüssel: GOHCCEMRDKHTIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-yl)-3-fluoroazetidine (CAS 1257293-80-3) is a saturated, heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery . This complex fluorinated azetidine derivative combines a four-membered azetidine ring system with a second, fluorine-substituted azetidine ring . The azetidine scaffold is a pivotal structure in chemical research due to its prevalence in biologically active compounds and its utility as a building block in organic synthesis . The inherent ring strain of the azetidine ring, estimated to be around 25.2 kcal/mol, creates a unique balance of stability and reactivity, making it amenable to various chemical transformations such as nucleophilic ring-opening and ring-expansion reactions . The strategic incorporation of a fluorine atom on the azetidine ring is a well-established molecular design strategy . The fluorine atom can profoundly impact the molecule's biological profile by enhancing metabolic stability through the blockade of susceptible sites of enzymatic degradation, modulating the pKa of nearby functional groups to improve bioavailability, and influencing molecular conformation for stronger binding interactions with target proteins . This compound serves as a valuable bifunctional building block for constructing more complex molecules. Its structure, featuring two nitrogen-containing heterocycles, allows for synthetic modification and the introduction of diverse substituents, which can be leveraged to modulate physicochemical and pharmacological properties . Researchers utilize this and related fluorinated azetidine derivatives as key intermediates in synthesizing potential therapeutic agents, exploring their applications as dipeptidyl peptidase IV inhibitors and in other specific therapeutic areas . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCCEMRDKHTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312070
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-80-3
Record name 3-Fluoro-1,3′-biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Azetidin-3-yl)-3-fluoroazetidine

Authored by a Senior Application Scientist

Abstract

Novel chemical scaffolds are the lifeblood of modern drug discovery, offering pathways to unexplored chemical space and new intellectual property. The azetidine moiety, a strained four-membered heterocycle, is increasingly utilized as a versatile building block to impart desirable properties such as improved solubility and metabolic stability. This guide focuses on the specific, albeit currently under-documented, molecule This compound . Due to the absence of extensive published data on this compound, this document serves as a comprehensive methodological framework for its complete physicochemical characterization. We will proceed as if we are characterizing this molecule for the first time, providing not just protocols, but the strategic rationale behind the experimental choices—a critical perspective for researchers in drug development.

Introduction: The Strategic Value of the Scaffold

The molecule this compound combines three key structural motifs of high interest in medicinal chemistry:

  • Azetidine Ring: A saturated four-membered nitrogen heterocycle, it serves as a rigid, three-dimensional scaffold. Its strained nature can lead to interesting conformational properties and vectoral exits for substitution.

  • Spirocyclic-like Linkage: The direct connection between the two azetidine rings creates a compact and rigid core, which can be advantageous for optimizing binding to protein targets by reducing the entropic penalty of binding.

  • Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in drug design to modulate pKa, improve metabolic stability (by blocking sites of oxidation), and enhance binding affinity through favorable electrostatic interactions.

Given this unique combination, a thorough understanding of the molecule's fundamental physicochemical properties is not merely academic; it is the foundation upon which its potential as a drug candidate is built. This guide outlines the critical path for determining its ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Molecular Identity and Calculated Properties

Before empirical work can begin, we establish the molecule's basic identity.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₁₁FN₂Calculated
Molecular Weight 130.17 g/mol Calculated
SMILES C1C(CN1)N2CC(C2)FCalculated
CAS Number Not assigned-

The structure contains two secondary amine nitrogen atoms, both of which are expected to be basic and protonated at physiological pH. The fluorine atom's electron-withdrawing nature is expected to lower the basicity (pKa) of the nitrogen in its ring compared to the unsubstituted azetidine ring.

Foundational Analysis: Ionization Constant (pKa) Determination

Expertise & Causality: The pKa is the most critical parameter to determine first, as it dictates the ionization state of the molecule at any given pH.[1][2] This charge state directly influences every other key property, including solubility, lipophilicity (LogD), membrane permeability, and target binding.[1][3] For this compound, we anticipate two pKa values corresponding to the two basic nitrogen atoms. Potentiometric titration is a robust and highly accurate method for this determination.

Protocol 3.1: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system by calibrating the electrode with known standards and including a reference compound with a known pKa to ensure system suitability.

Methodology:

  • Preparation:

    • Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of 0.15 M KCl solution to maintain constant ionic strength.

    • Prepare a standardized titrant solution of 0.1 M HCl and 0.1 M KOH.

    • Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel (25°C or 37°C) under a gentle stream of nitrogen to prevent CO₂ ingress.

    • Begin titration with 0.1 M HCl, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition has stabilized. Continue well past the expected equivalence points.

    • Once the acidic titration is complete, perform a back-titration with 0.1 M KOH, again recording pH after each addition, until the solution is fully basic.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points are identified as the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the two pKa values can be determined from the distinct inflection points on the curve.

Lipophilicity Profile: LogP and LogD Assessment

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (typically 7.4), which accounts for both neutral and ionized forms. The "shake-flask" method is the gold standard for its accuracy at equilibrium, while RP-HPLC provides a high-throughput alternative for early discovery.[5][6]

Protocol 4.1: Shake-Flask LogP/LogD Determination (Gold Standard)

Methodology:

  • System Preparation:

    • Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

    • Mutually saturate the two phases by mixing them vigorously for 24 hours, then allowing them to separate completely.[7]

  • Partitioning:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Include a control compound with a known LogP value to validate the experiment.

    • Seal the vial and shake gently on a flatbed shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation & Analysis:

    • Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

  • Calculation:

    • LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G Shake-Flask LogD Determination Workflow cluster_prep 1. System Preparation cluster_part 2. Partitioning cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Saturate n-Octanol with Buffer prep2 Saturate Buffer (pH 7.4) with n-Octanol stock Prepare Stock Solution in Aqueous Phase mix Mix Aqueous Stock with Saturated Octanol (1:1 ratio) stock->mix shake Shake for 24h to Reach Equilibrium mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_org Sample Octanol Phase centrifuge->sample_org analyze Quantify Concentration (HPLC-UV or LC-MS) sample_aq->analyze sample_org->analyze calc LogD = log10([Org]/[Aq]) analyze->calc

Caption: Workflow for the gold-standard Shake-Flask method.

Aqueous Solubility: Kinetic vs. Thermodynamic

Expertise & Causality: Poor solubility is a primary cause of compound failure in drug development.[8] It can lead to unreliable bioassay results, poor absorption, and formulation challenges.[8][9] It is crucial to distinguish between two types of solubility:

  • Kinetic Solubility: Measures how much of a compound, added from a DMSO stock, remains in solution after a short incubation. This high-throughput assay is ideal for early discovery to quickly flag problematic compounds.[9][10][11] However, it can overestimate true solubility due to the formation of supersaturated solutions.[12]

  • Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a buffer. It is more time- and material-intensive but provides the definitive value needed for lead optimization and pre-formulation.[8][13][14]

Protocol 5.1: High-Throughput Kinetic Solubility Assay

Methodology (Nephelometric Method):

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

    • Include a positive control (known soluble compound) and a negative control (known insoluble compound).

  • Assay Execution:

    • Using a liquid handler, perform a serial dilution of the DMSO stock directly into the buffer-filled plate. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[10][15]

  • Detection & Analysis:

    • Measure the light scattering in each well using a nephelometer or the turbidity using a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the buffer-only wells, indicating the point of precipitation.

G Kinetic Solubility Assay Workflow start 10 mM Stock in DMSO dilute Add DMSO Stock to Buffer (e.g., 2µL to 198µL) start->dilute plate 96-Well Plate with Aqueous Buffer (pH 7.4) plate->dilute incubate Incubate & Shake (e.g., 2h at 25°C) dilute->incubate read Measure Light Scattering (Nephelometry) incubate->read end Determine Highest Soluble Concentration (µg/mL or µM) read->end

Caption: High-throughput kinetic solubility determination workflow.

Protocol 5.2: Thermodynamic (Equilibrium) Solubility Assay

Methodology (Shake-Flask Method):

  • Preparation:

    • Add an excess amount of the solid (powder) test compound to a series of vials, ensuring a visible amount of solid remains undissolved.

    • To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0 to assess pH-dependent solubility).

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[8][13]

  • Sample Processing:

    • After incubation, allow the vials to stand so that excess solid can settle.

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and sample the supernatant to remove all undissolved particles.

  • Analysis & Calculation:

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

    • The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

Summary and Implications

A comprehensive physicochemical profile is the cornerstone of successful drug development. For a novel scaffold like this compound, the methodologies described herein provide a robust framework for generating the critical data needed to assess its potential. The interplay between pKa, lipophilicity, and solubility will ultimately govern its biological behavior and guide future optimization efforts. By rigorously applying these self-validating protocols, researchers can make informed decisions, mitigate risks, and accelerate the journey from a promising molecule to a viable drug candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Bhattachar, S. N., et al. (2012). In vitro solubility assays in drug discovery. PubMed.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Evotec. Thermodynamic Solubility Assay.

  • BioDuro. ADME Solubility Assay.

  • PubChem. 1-(3-Fluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone.

  • Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.

  • ACD/Labs. LogP—Making Sense of the Value.

  • Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity.

  • ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

  • ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.

  • National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods.

  • TU Wien's reposiTUm. (2022). Prediction of pKa values of small molecules via graph neural networks.

Sources

A Technical Guide to the Synthesis and Application of 1-(Azetidin-3-yl)-3-fluoroazetidine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and potential applications of the novel chemical entity, 1-(Azetidin-3-yl)-3-fluoroazetidine. As a compound not readily found in commercial catalogs, and for which a CAS number is not publicly listed, this guide provides a forward-looking perspective on its potential as a valuable building block in medicinal chemistry.

Introduction: The Case for a Novel Biazetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural component in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity to biological targets.[1] Furthermore, the incorporation of azetidine rings has been shown to improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[3][4] Several FDA-approved drugs, including the kinase inhibitors cobimetinib and baricitinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1][5][6]

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[7][8] Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[8] The 3-fluoroazetidine scaffold, in particular, has garnered interest as a bioisosteric replacement for other functional groups, offering a unique combination of polarity and conformational constraint.[9][10][11]

This guide proposes the synthesis and exploration of this compound, a novel biazetidine structure. This molecule is envisioned as a valuable building block that combines the beneficial properties of both the azetidine and 3-fluoroazetidine rings. Its potential as a bioisostere for larger, more lipophilic, or metabolically labile groups makes it an attractive candidate for investigation in drug discovery programs.[12][13][14][15]

Proposed Synthetic Strategies

Two plausible synthetic routes for the preparation of this compound are outlined below. These strategies are based on established methodologies for the synthesis and functionalization of azetidines.

Synthetic Route 1: Reductive Amination

This approach involves the coupling of two key intermediates: N-Boc-azetidin-3-one and 3-fluoroazetidine hydrochloride, via reductive amination.

Synthetic_Route_1 A N-Boc-azetidin-3-one C Intermediate Imine A->C + B (Et3N, Ti(OiPr)4) B 3-Fluoroazetidine hydrochloride D N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine C->D NaBH(OAc)3 E This compound D->E TFA or HCl

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol:

Step 1: Synthesis of N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise and stir the reaction for an additional 4 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions and continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine.

Step 2: Deprotection to yield this compound

  • Dissolve the purified N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.

  • Filter the solid and wash with cold diethyl ether to yield this compound as its TFA salt.

Synthetic Route 2: Nucleophilic Substitution

This alternative route involves the direct N-alkylation of 3-fluoroazetidine with a suitable 3-substituted azetidine precursor bearing a leaving group.

Synthetic_Route_2 A N-Boc-3-hydroxyazetidine B N-Boc-3-((methylsulfonyl)oxy)azetidine A->B MsCl, Et3N D N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine B->D + C (K2CO3, MeCN) C 3-Fluoroazetidine hydrochloride E This compound D->E TFA or HCl

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol:

Step 1: Synthesis of N-Boc-3-((methylsulfonyl)oxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine

  • To a solution of 3-fluoroazetidine hydrochloride (1.2 eq) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq).

  • Add a solution of N-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Step 3: Deprotection

  • Follow the deprotection protocol described in Synthetic Route 1, Step 2.

Proposed Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound and its intermediates is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[16][17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

Predicted ¹³C and ¹H NMR Data for this compound:

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Azetidine CH₂~55~3.6 (m)
Azetidine CH~60~3.8 (m)
Fluoroazetidine CH₂~65 (d, J_CF ≈ 20 Hz)~4.2 (m)
Fluoroazetidine CHF~85 (d, J_CF ≈ 200 Hz)~5.3 (dm, J_HF ≈ 55 Hz)

Note: Predicted values are estimates and may vary. d denotes a doublet, dm a doublet of multiplets, and m a multiplet. Coupling constants (J) are approximate.

Potential Applications in Drug Discovery

The novel this compound scaffold is poised to be a valuable tool for medicinal chemists.

Bioisosteric Replacement

This biazetidine system can serve as a bioisosteric replacement for various commonly used functionalities in drug molecules, such as piperidine, morpholine, or substituted phenyl rings.[8][12][13][14][15] This replacement can lead to improvements in:

  • Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity due to the polar nature of the azetidine nitrogens and the fluorine atom.

  • Pharmacokinetic Profile: Enhanced metabolic stability by replacing metabolically labile groups. The azetidine rings are generally more resistant to metabolism than larger rings or alkyl chains.

  • Binding Interactions: The unique 3D geometry and the presence of a hydrogen bond acceptor (fluorine) and donors/acceptors (nitrogens) can lead to novel and improved interactions with target proteins.

Bioisosteric_Replacement A Parent Drug with Substituent 'R' B Analogue with This compound A->B Bioisosteric Replacement C Improved Properties: - Solubility - Metabolic Stability - Potency B->C

Caption: The concept of bioisosteric replacement using the novel biazetidine scaffold.

Safety and Handling

While specific toxicity data for this compound is unavailable, precautions should be taken based on related compounds. Azetidines and organofluorine compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The proposed synthesis and investigation of this compound present an exciting opportunity to develop a novel and valuable building block for drug discovery. Its unique structural and electronic properties suggest that it could serve as a powerful tool for medicinal chemists to optimize the properties of lead compounds and explore new chemical space. The synthetic routes and characterization methods outlined in this guide provide a solid foundation for the successful preparation and evaluation of this promising new scaffold.

References

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
  • Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Public
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Synthesis of 3-Fluoroazetidines - ACS Public
  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine - Benchchem.
  • Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis of azetidines by aza P
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[20]. - ResearchGate.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Synthesis of Azetidines.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-05).
  • A one-pot preparation of 1,3-disubstituted azetidines - PubMed.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • A simple and general synthetic route to N-alkylazetidines
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchG
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. (2019-05-03).
  • Synthesis of diazetidines | Request PDF - ResearchG
  • Biologically active compounds with azetidine rings.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Azetidines in medicinal chemistry: emerging applic
  • Preparation, Characterization and Biological Activity of New Deriv
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021-01-30).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02).
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.
  • Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine - Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI.
  • Azetidines of pharmacological interest - PubMed. (2021-06-29).
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 - ChemicalBook. (2025-07-04).
  • Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (2022-03-04).
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchG
  • 1H and 13C NMR spectral data for 3-(Cycloheptyloxy)
  • Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis - PMC. (2022-10-09).

Sources

A Technical Guide to the Biological Activity Screening of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered, nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its rise to prominence is not accidental but is rooted in the unique physicochemical and pharmacokinetic properties it confers upon a molecule.[2] The inherent ring strain and conformational rigidity of the azetidine core provide a unique three-dimensionality, allowing for precise spatial positioning of substituents.[1][3] This sp3-rich character is highly sought after in modern drug design to improve target engagement and explore new chemical space.[4]

Furthermore, azetidine moieties often serve as effective bioisosteres for larger, more common saturated amines like piperidines or pyrrolidines. This substitution can lead to significant improvements in critical drug-like properties, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity, ultimately improving a compound's overall pharmacokinetic profile.[4] The successful incorporation of the azetidine motif into several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine, validates its utility and impact on drug development.[2][5] This guide provides a comprehensive framework for designing and executing a robust biological activity screening cascade for novel azetidine-based compounds, grounded in field-proven insights and methodologies.

Chapter 1: Architecting the Screening Cascade: A Strategic Blueprint

The initial step in evaluating a library of azetidine compounds is to establish a logical and efficient screening cascade. This is not a one-size-fits-all process; it is a strategic blueprint dictated by the project's goals, the available resources, and the biological question being asked. The fundamental decision lies in choosing between a target-based or a phenotypic screening approach.[6][7]

  • Target-Based Discovery (TDD): This classical approach begins with a validated biological target (e.g., an enzyme or receptor) hypothesized to be involved in a disease pathway. Assays are designed to directly measure the interaction of compounds with this purified target.[8] This method is advantageous for its mechanistic clarity and streamlined lead optimization process.

  • Phenotypic Drug Discovery (PDD): This approach, also known as forward pharmacology, screens compounds in complex biological systems like cells or whole organisms to identify agents that produce a desired change in phenotype (e.g., inducing cancer cell death or inhibiting viral replication).[7] The molecular target is often unknown at the outset and is identified later in a process called target deconvolution.[7] PDD is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, as it makes no prior assumptions about the disease target.[6][9]

The choice between these strategies dictates the entire subsequent workflow, from primary assay development to hit validation and mechanism-of-action studies.

G cluster_0 Strategic Decision cluster_1 Target-Based Workflow cluster_2 Phenotypic Workflow cluster_3 Hit-to-Lead Stage start Azetidine Compound Library strategy Select Screening Strategy start->strategy target_assay Primary HTS (Biochemical/Biophysical Assay) strategy->target_assay Known Target pheno_assay Primary HTS (Cell-Based Phenotypic Assay) strategy->pheno_assay Disease Model target_hits Target-Specific Hits target_assay->target_hits validation Hit Confirmation & Secondary Assays (Dose-Response, Selectivity) target_hits->validation pheno_hits Phenotypic Hits pheno_assay->pheno_hits deconvolution Target Deconvolution & MoA Studies pheno_hits->deconvolution deconvolution->validation sar Structure-Activity Relationship (SAR) validation->sar adme In Vitro ADME Profiling sar->adme lead Lead Candidate adme->lead

Caption: High-level workflow comparing target-based and phenotypic screening cascades.

Chapter 2: Target-Based Screening Approaches

When a specific molecular target is known, a direct and quantitative screening approach can be employed. Azetidine-based compounds have shown activity against a wide range of targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs).[2][10][11] A prominent example is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently over-activated in various cancers.[12][13]

Case Study: Screening for STAT3 Inhibitors

Aberrantly active STAT3 is a validated anticancer target.[12] Several studies have identified azetidine-based compounds as potent and selective inhibitors of STAT3 activity, making it an excellent target for screening azetidine libraries.[14][15] A fluorescence polarization (FP) assay is a robust, homogeneous method well-suited for high-throughput screening (HTS) of STAT3 inhibitors.[14]

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (e.g., c-Myc, Survivin) dimer->transcription Binds DNA, Initiates dna DNA inhibitor Azetidine-Based Inhibitor inhibitor->stat3 Binds & Inhibits (Prevents DNA Binding)

Caption: Simplified JAK-STAT3 signaling pathway and the intervention point for azetidine inhibitors.
Protocol: High-Throughput Fluorescence Polarization Assay for STAT3 Inhibition

This protocol describes a competitive binding assay to identify azetidine derivatives that disrupt the binding of STAT3 to its DNA recognition site.

I. Principle: A fluorescently labeled DNA probe (e.g., FAM-labeled duplex) corresponding to the STAT3 binding site is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the complex tumbles much slower, leading to a high polarization signal. An inhibitor that binds to STAT3 and prevents its interaction with the DNA probe will cause a decrease in polarization.

II. Materials:

  • Recombinant human STAT3 protein

  • FAM-labeled DNA probe (e.g., 5'-FAM-GAT CCT TCT GGG AAT TCC TAG ATC-3') and its unlabeled complement

  • Assay Buffer: 10 mM HEPES (pH 7.6), 150 mM KCl, 1 mM EDTA, 0.1% NP-40, 5 mM DTT

  • Azetidine compound library (typically dissolved in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

III. Step-by-Step Methodology:

  • Reagent Preparation:

    • Anneal the FAM-labeled DNA probe with its complement to form a double-stranded probe.

    • Dilute STAT3 protein and the DNA probe to their final working concentrations in Assay Buffer. The optimal concentrations must be determined empirically via titration experiments but are typically in the low nanomolar range.

    • Prepare serial dilutions of the azetidine compounds in DMSO, then dilute further into Assay Buffer to create the final compound plate. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Assay Procedure (Automated Liquid Handling Recommended):

    • Add 5 µL of Assay Buffer containing the azetidine compound (or DMSO for controls) to each well of the 384-well plate.

    • Add 5 µL of diluted STAT3 protein to all wells except the "No Protein" controls. Add 5 µL of Assay Buffer to these control wells instead.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the FAM-labeled DNA probe to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength: ~485 nm; Emission wavelength: ~535 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the signals from the high control (DMSO + STAT3 + Probe) and low control (DMSO + Buffer + Probe).

    • Formula: % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

    • Hits are identified as compounds exceeding a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Chapter 3: Phenotypic Screening Strategies

Phenotypic screening is an indispensable tool when the molecular target is unknown or when the goal is to modulate a complex cellular process.[16] This approach evaluates the holistic effect of a compound on a cell or organism, which is highly relevant to the ultimate therapeutic goal.[17] Common phenotypic assays include cell viability/cytotoxicity, reporter gene assays, and high-content imaging.

Initial Broad Screening: Cytotoxicity Profiling

A crucial first step for many projects, particularly in oncology, is to assess the general cytotoxicity of the azetidine library across various cell lines. This can identify compounds with potent anti-proliferative effects and provide early insights into potential selectivity between cancerous and non-cancerous cells.[18]

Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

I. Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates a loss of cell viability.

II. Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

  • Azetidine compound library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well or 384-well plates suitable for luminescence

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

III. Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells, then dilute to the desired seeding density in culture medium. The optimal density should be determined to ensure cells are in the exponential growth phase at the end of the experiment.

    • Dispense the cell suspension into the wells of the opaque-walled plates (e.g., 100 µL per well for a 96-well plate).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine compounds in culture medium from the DMSO stock plates.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle controls (DMSO-containing medium) and positive controls (e.g., a known cytotoxic agent like doxorubicin).

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves (Viability % vs. log[Concentration]) and calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each active compound.

G cluster_target_id Mechanism of Action (MoA) Studies start Azetidine Compound Library hts Primary Phenotypic Screen (e.g., Cell Viability) start->hts hits Validated Phenotypic Hits hts->hits affinity Affinity Chromatography hits->affinity  Deconvolution genetics Genetic Screens (CRISPR, shRNA) hits->genetics  Methods proteomics Chemoproteomics hits->proteomics computational Computational Inference hits->computational target Identified Molecular Target(s) affinity->target genetics->target proteomics->target computational->target

Caption: The phenotypic screening workflow, leading from a primary screen to target deconvolution.

Chapter 4: Secondary Assays and Hit Validation

A primary screen will inevitably generate a number of "hits," which may include false positives, non-specific actors, or compounds with undesirable properties. A rigorous hit validation process is essential to focus resources on the most promising chemical matter.[19]

  • Hit Confirmation: Re-test the initial hits in the primary assay, preferably using a freshly sourced or re-synthesized solid sample to confirm activity and rule out sample handling errors.[19]

  • Dose-Response Analysis: Active compounds are tested over a range of concentrations (typically 8-10 points) to generate dose-response curves and determine potency metrics like IC50 (for inhibition) or EC50 (for activation).

  • Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different technology.[19] This helps to eliminate artifacts specific to the primary assay (e.g., fluorescence interference).

  • Selectivity & Liability Profiling: Assess the compound's activity against related targets (for target-based hits) to determine selectivity. For phenotypic hits, cytotoxicity in a non-target cell line is a key selectivity measure. Assays for common promiscuous mechanisms (e.g., PAINS - Pan-Assay Interference Compounds) should also be run.[8]

Table 1: Representative Hit Validation Data for Azetidine-Based STAT3 Inhibitors

Compound IDPrimary FP Assay IC50 (µM)[12][13]Orthogonal EMSA IC50 (µM)[15]STAT1 Selectivity (IC50, µM)[13]MDA-MB-231 Cell Viability IC50 (µM)[20]
AZ-0010.450.52> 201.2
AZ-0020.981.1> 153.5
AZ-00312.515.0> 50> 50
AZ-004 (Control)> 50> 50> 50> 50

Data is representative and compiled from multiple sources for illustrative purposes.

Chapter 5: Structure-Activity Relationship (SAR) Studies

Once validated hits are confirmed, the focus shifts to medicinal chemistry and the exploration of the structure-activity relationship (SAR).[21] This involves synthesizing and testing analogs of the hit compound to understand how modifications to different parts of the azetidine scaffold affect biological activity, selectivity, and other properties. For azetidine-containing compounds, key modifications often involve substitutions at the ring nitrogen (N1) and at the carbon positions (C2, C3).[22][23] This iterative process of design, synthesis, and testing is fundamental to transforming a micromolar "hit" into a nanomolar "lead" candidate.

Chapter 6: Early In Vitro ADME Profiling

To increase the probability of success in later, more expensive in vivo studies, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of promising compounds early in the discovery process.[24][25] Poor ADME properties are a major cause of clinical trial failures. A standard panel of in vitro ADME assays provides critical data to guide compound optimization.[26][27]

Table 2: Standard Panel of Key In Vitro ADME Assays

AssayPurposeMethodologyKey Output
Aqueous Solubility Predicts absorption and formulation feasibility.[26]Kinetic or thermodynamic measurement, often by nephelometry or HPLC-UV.Solubility (µg/mL or µM)
Metabolic Stability Assesses susceptibility to metabolic breakdown.[27]Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.Intrinsic Clearance (CLint), Half-life (t½)
CYP450 Inhibition Identifies potential for drug-drug interactions.[26]Incubation with specific recombinant CYP enzymes and probe substrates.IC50 for major isoforms (e.g., 3A4, 2D6)
Plasma Protein Binding (PPB) Determines the fraction of compound free to interact with targets.[28]Equilibrium dialysis (RED), ultrafiltration.Percent Bound, Fraction Unbound (fu)
Cell Permeability Predicts intestinal absorption and ability to cross cell membranes.[26]Caco-2 or MDCK cell monolayer assays.Apparent Permeability (Papp)
hERG Inhibition Screens for potential cardiac toxicity.[26]Patch-clamp electrophysiology or binding assays.IC50

Conclusion

The azetidine scaffold is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a compelling strategy for developing novel therapeutics with improved drug-like characteristics. A successful screening campaign for azetidine-based compounds relies not on a single experiment, but on a logically designed, multi-faceted cascade. By thoughtfully selecting between target-based and phenotypic approaches, rigorously validating primary hits, and integrating ADME profiling early, research teams can efficiently navigate the complex path from initial hit identification to the nomination of a viable lead candidate. This systematic and self-validating approach ensures that resources are focused on compounds with the highest probability of becoming next-generation medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved January 16, 2026, from [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Retrieved January 16, 2026, from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved January 16, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved January 16, 2026, from [Link]

  • Rojas-Ramos, E., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1450. Retrieved January 16, 2026, from [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Structures of some azetidine-based drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2011). ACS Chemical Neuroscience, 2(4), 211–222. Retrieved January 16, 2026, from [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). AIP Conference Proceedings, 3110(1). Retrieved January 16, 2026, from [Link]

  • Andre, E., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3741-3745. Retrieved January 16, 2026, from [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Research Journal of Pharmacy and Technology, 11(3), 1261-1266. Retrieved January 16, 2026, from [Link]

  • Yue, P., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. Retrieved January 16, 2026, from [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]

  • Research status and application progress of small molecule drug screening technology. (2023). Frontiers in Pharmacology, 14. Retrieved January 16, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Retrieved January 16, 2026, from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2015). Nature Chemical Biology, 11(8), 555-562. Retrieved January 16, 2026, from [Link]

  • Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. Retrieved January 16, 2026, from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 659-678. Retrieved January 16, 2026, from [Link]

  • Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). Cell Chemical Biology, 30(6), 584-603. Retrieved January 16, 2026, from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved January 16, 2026, from [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved January 16, 2026, from [Link]

  • Phenotypic screening. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1996). Journal of Medicinal Chemistry, 39(1), 111-129. Retrieved January 16, 2026, from [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. (1977). Journal of Medicinal Chemistry, 20(1), 146-149. Retrieved January 16, 2026, from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • phenotypic-screens-as-a-renewed-approach-for-drug-discovery. (2013). Bohrium. Retrieved January 16, 2026, from [Link]

  • Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology, 1278, 59-86. Retrieved January 16, 2026, from [Link]

  • High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. (2007). Nature Protocols, 2(3), 575-586. Retrieved January 16, 2026, from [Link]

  • Considerations Related to Small-molecule Screening Collections. (2017). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Organic & Biomolecular Chemistry, 15(38), 7994-8022. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Technologies. Retrieved January 16, 2026, from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of 1-(Azetidin-3-yl)-3-fluoroazetidine, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties.[1][2] The strategic incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Given the novelty of this specific compound, this guide establishes a robust, predictive modeling workflow, beginning with fundamental physicochemical and quantum mechanical profiling, progressing through target identification via molecular docking, and culminating in an evaluation of dynamic stability and ADMET properties. Each protocol is designed to be self-validating, providing researchers with a blueprint for generating actionable hypotheses and prioritizing novel chemical entities for experimental validation.

Introduction: Rationale and Strategy

The convergence of two azetidine rings with a fluorine substituent in this compound presents a unique chemical entity. Azetidines, as strained four-membered heterocycles, introduce conformational rigidity and three-dimensionality, which can lead to enhanced binding affinity and improved metabolic profiles.[1][5] Fluorination is a cornerstone of modern drug design, used to modulate pKa, lipophilicity, and block sites of metabolism.[6][7] The combination of these features suggests that this compound warrants investigation as a potential therapeutic agent.

In silico modeling provides a powerful, resource-efficient methodology to perform this initial characterization.[8][9] By computationally predicting a molecule's behavior from its electronic structure to its interaction with complex biological systems, we can rapidly identify its therapeutic potential and flag any potential liabilities long before committing to costly and time-consuming synthesis and in vitro testing.[10]

This guide details a multi-stage computational workflow designed to build a comprehensive profile of the target molecule.

In_Silico_Workflow cluster_0 Foundation cluster_1 Biological Interaction cluster_2 Drug-Likeness A 1. Structure Generation & Physicochemical Profiling B 2. Quantum Mechanics (Electronic Properties) A->B informs C 3. Target Identification & Molecular Docking B->C provides charges D 4. Molecular Dynamics (Complex Stability) C->D provides pose E 5. ADMET Prediction (Safety & PK Profile) D->E validates interaction

Caption: A general workflow for the in-silico drug discovery process.

Part 1: Molecular Scaffolding and Physicochemical Profiling

The first step in evaluating any new chemical entity is to determine its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems and are predictive of its drug-likeness.

Protocol 1.1: Structure Generation and Property Prediction

Causality: A valid 3D structure is the foundation for all subsequent modeling. Predicting properties based on this structure, such as adherence to Lipinski's Rule of Five, provides an early filter for potential issues with oral bioavailability.[11]

Methodology:

  • 2D Structure to SMILES: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw to generate its canonical SMILES (Simplified Molecular Input Line Entry System) string. For this molecule, a possible SMILES string is C1C(CN1)N2CC(C2)F.

  • Property Calculation: Input the SMILES string into a web-based prediction tool such as SwissADME.[12] This platform calculates a wide range of descriptors based on the input structure.

  • Data Analysis: Analyze the output, paying close attention to key drug-likeness indicators. The BOILED-egg model within SwissADME also gives a useful visual prediction of gastrointestinal absorption and blood-brain barrier penetration.[13]

Data Presentation:

PropertyPredicted ValueAcceptable Range (Lipinski's Rule)Rationale
Molecular Weight144.17 g/mol ≤ 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity)-0.25≤ 5Governs permeability and solubility.
H-Bond Donors2≤ 5Affects binding and solubility.
H-Bond Acceptors2≤ 10Affects binding and solubility.
Topological Polar Surface Area (TPSA)28.16 Ų≤ 140 ŲPredicts cell permeability.
Lipinski Violations00-1Indicates potential for good oral bioavailability.

Note: The values in this table are hypothetical, generated for illustrative purposes based on the expected properties of the structure.

Part 2: Quantum Mechanics for Electronic Characterization

Classical molecular mechanics force fields may not accurately capture the nuanced electronic effects of the strained azetidine rings and the highly electronegative fluorine atom. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a more precise description of the molecule's electronic structure, which is crucial for understanding its reactivity and interaction potential.[14][15]

Protocol 2.1: Geometry Optimization and Electronic Property Calculation

Causality: DFT calculations yield the lowest energy conformation (optimized geometry) and describe the distribution of electrons within the molecule. Properties like the HOMO-LUMO gap and the molecular electrostatic potential (MEP) are critical for predicting chemical reactivity and non-covalent interactions.[16] A smaller HOMO-LUMO gap, for instance, suggests higher reactivity.[16]

Methodology:

  • Input Preparation: Use the 3D structure generated in Part 1 as the starting geometry.

  • Calculation Setup:

    • Software: Use a QM package like Gaussian or ORCA.

    • Method: Select the Density Functional Theory (DFT) method.[14]

    • Functional/Basis Set: A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[17][18]

  • Execution: Perform a geometry optimization calculation followed by a frequency calculation to ensure a true energy minimum has been reached.

  • Analysis:

    • Optimized Geometry: Visualize the lowest energy 3D structure.

    • Electronic Properties: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Molecular Electrostatic Potential (MEP): Generate and visualize the MEP map. This map shows regions of negative potential (red), which are susceptible to electrophilic attack and are often H-bond acceptors, and regions of positive potential (blue), which are susceptible to nucleophilic attack.

HOMO_LUMO Conceptual diagram of the HOMO-LUMO energy gap. LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO gap indicates electronic excitability.

Part 3: Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[19] For a novel compound, this process is hypothesis-driven, leveraging knowledge of similar scaffolds to identify potential biological targets.[20]

Protocol 3.1: Molecular Docking against Hypothetical Targets

Causality: By simulating the binding of our molecule to the active sites of various proteins, we can identify potential biological targets and generate hypotheses about its mechanism of action. A lower binding energy score suggests a more favorable interaction.[21]

Methodology:

  • Target Selection: Based on the activities of known azetidine-containing drugs, select a panel of potential protein targets from the Protein Data Bank (PDB).[1] Examples could include kinases, proteases, or G-protein coupled receptors.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., from RCSB PDB).

    • Using software like UCSF Chimera or AutoDockTools, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[22][23]

    • Add polar hydrogens and assign atomic charges (e.g., Kollman charges). Save the prepared receptor in the required PDBQT format.[24]

  • Ligand Preparation:

    • Use the QM-optimized structure of this compound.

    • Assign rotatable bonds and save the ligand in PDBQT format using AutoDockTools.[25]

  • Grid Generation: Define the docking search space (the "grid box") around the known active site of the receptor.[26]

  • Docking Execution: Run the docking simulation using software like AutoDock Vina.[27] This will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked pose. A more negative binding energy indicates stronger predicted affinity.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Data Presentation (Hypothetical):

Target Protein (PDB ID)Binding Affinity (kcal/mol)Reference Inhibitor Affinity (kcal/mol)Key Interacting Residues
Kinase X (e.g., 1ABC)-8.2-9.5 (Staurosporine)LYS76, GLU91, LEU148
Protease Y (e.g., 2DEF)-7.5-8.1 (Indinavir)ASP25, ILE50, GLY48
GPCR Z (e.g., 3GHI)-6.9-7.2 (Carazolol)SER204, PHE290, ASN312

digraph "Docking_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

PDB [label="Select Target from PDB"]; Prep_P [label="Prepare Protein\n(Remove water, add H+)"]; Ligand [label="Prepare Ligand\n(QM Optimized Structure)"]; Grid [label="Define Grid Box\n(Active Site)"]; Dock [label="Run Docking Simulation\n(e.g., AutoDock Vina)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Results\n(Binding Energy, Pose)"];

PDB -> Prep_P; Ligand -> Dock; Prep_P -> Grid; Grid -> Dock; Dock -> Analyze; }

Caption: A streamlined workflow for molecular docking.

Part 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[28]

Protocol 4.1: Protein-Ligand Complex MD Simulation

Causality: A stable protein-ligand complex in an MD simulation, characterized by low and converging Root Mean Square Deviation (RMSD), lends confidence to the docking prediction. The Root Mean Square Fluctuation (RMSF) can reveal which parts of the protein are flexible and how the ligand affects its dynamics.[29][30]

Methodology:

  • System Preparation:

    • Software: Use an MD package like GROMACS or AMBER.[31]

    • Input: Start with the best-ranked docked pose from Part 3.

    • Force Field: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove steric clashes.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble: Equilibrate the pressure of the system while keeping the temperature constant. Position restraints on the protein and ligand are typically applied and gradually released during these steps.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the behavior of the complex.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable system will show the RMSD plot plateauing after an initial rise.[32]

    • RMSF: Calculate the RMSF for each protein residue to identify flexible regions. High fluctuation in the binding site could indicate instability.[33]

    • Interaction Analysis: Monitor hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.

MD_Simulation_Workflow Start Docked Complex Solvate Solvate & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF) Production->Analyze

Sources

Spectroscopic data (NMR, MS) for 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(Azetidin-3-yl)-3-fluoroazetidine

Disclaimer: The following technical guide provides a predictive analysis of the spectroscopic data for this compound. As of the writing of this document, experimental spectroscopic data for this specific compound is not publicly available. The predictions herein are based on the analysis of structurally similar compounds and established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide is intended for research and informational purposes.

Introduction

Azetidine-containing scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their unique three-dimensional structures and their ability to serve as versatile building blocks in medicinal chemistry. The incorporation of fluorine into these scaffolds can further modulate their physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This guide focuses on the predicted spectroscopic characteristics of this compound, a novel bis-azetidine derivative, to aid researchers in its potential synthesis, identification, and characterization.

Predicted Synthesis of this compound

A plausible synthetic route to this compound involves the N-alkylation of 3-fluoroazetidine with a suitable N-protected 3-azetidinone, followed by reductive amination.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-azetidinone

N-Boc-3-hydroxyazetidine is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by a Swern oxidation to yield N-Boc-3-azetidinone.

Step 2: Reductive Amination

  • To a solution of N-Boc-3-azetidinone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-fluoroazetidine hydrochloride (1.1 eq.) and a mild base like triethylamine (TEA) to neutralize the hydrochloride salt.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine.

Step 3: Deprotection

The Boc-protecting group is removed by treating the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final compound, this compound.

Synthetic Workflow cluster_0 Preparation of Electrophile cluster_1 Coupling and Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinone Oxidation (e.g., DMP) Coupled_Intermediate N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine N-Boc-3-azetidinone->Coupled_Intermediate + 3-Fluoroazetidine Reductive Amination Final_Product This compound Coupled_Intermediate->Final_Product Deprotection (e.g., TFA)

Caption: Predicted synthetic workflow for this compound.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁FN₂), the predicted data is as follows:

Analysis TypePredicted ValueJustification
Molecular Formula C₆H₁₁FN₂Based on the chemical structure.
Exact Mass 130.0906Calculated for the monoisotopic mass.
Molecular Weight 130.17Calculated average mass.
(M+H)⁺ 131.0984Expected peak in high-resolution mass spectrometry (HRMS) under positive ion mode.
Plausible Fragmentation Pattern

The fragmentation of azetidine rings in mass spectrometry is influenced by the ring strain and the location of the charge.[1] The fragmentation of this compound is predicted to involve cleavage of the azetidine rings.

m/z (Predicted)Possible Fragment
102[M-C₂H₄]⁺
85[M-C₂H₄F]⁺
71[C₄H₇N]⁺
56[C₃H₆N]⁺

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of similar heterocyclic compounds.[2][3]

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityProtonsJustification
~5.40dm1H (CH-F)The proton on the carbon bearing the fluorine atom is expected to be significantly downfield and show a large doublet of multiplets due to geminal coupling with fluorine.
~4.20 - 4.00m4H (CH₂-N-CH₂)Protons on the carbons adjacent to the nitrogen in the fluoroazetidine ring.
~3.80p1H (CH-N)The proton on the carbon linking the two azetidine rings.
~3.60 - 3.40m4H (CH₂-N-CH₂)Protons on the carbons adjacent to the nitrogen in the second azetidine ring.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

Chemical Shift (δ, ppm)CarbonJustification
~85.0 (d, ¹JCF ≈ 200 Hz)C-FThe carbon attached to the fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.
~60.0CH-NThe carbon linking the two azetidine rings.
~55.0 (d, ²JCF ≈ 20 Hz)CH₂-N-CH₂ (fluoroazetidine)Carbons adjacent to the nitrogen in the fluoroazetidine ring will show a smaller two-bond C-F coupling.
~50.0CH₂-N-CH₂ (azetidine)Carbons adjacent to the nitrogen in the unsubstituted azetidine ring.

digraph "Predicted_COSY_Correlations" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6];
edge [color="#34A853"];

H_CHF [label="H-CF\n(~5.40)"]; H_CH2F [label="H-CH2(F)\n(~4.10)"]; H_CHN [label="H-CN\n(~3.80)"]; H_CH2N [label="H-CH2(N)\n(~3.50)"];

H_CHF -- H_CH2F [label="J ≈ 7 Hz"]; H_CHN -- H_CH2N [label="J ≈ 7 Hz"]; }

Sources

Discovery and synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine

Abstract

Small, strained heterocyclic scaffolds are of paramount importance in modern drug discovery, offering novel three-dimensional exit vectors and unique physicochemical properties. The azetidine ring, in particular, has emerged as a valuable motif. This guide provides a comprehensive technical overview of a proposed synthetic strategy for this compound, a novel bicylic amine incorporating a fluorine atom to modulate basicity and metabolic stability. We will explore the synthesis of two key building blocks, N-Boc-3-fluoroazetidine and N-Boc-azetidin-3-one, and detail a robust coupling and deprotection strategy to yield the final compound. This document is intended for medicinal chemists, process chemists, and researchers in drug development, offering both strategic insights and detailed experimental protocols.

Introduction: The Strategic Value of Fluorinated Biazetidines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] When combined with strained ring systems like azetidine, the resulting structures can serve as unique bioisosteres for more common groups, providing conformational rigidity and novel intellectual property. Azetidines are increasingly utilized as versatile synthons and building blocks for complex molecular architectures.[2][3]

The target molecule, this compound, represents an intriguing scaffold for several reasons:

  • Structural Rigidity: The biazetidine core presents a conformationally restricted structure, which can be advantageous for optimizing ligand-receptor interactions.

  • Modulated pKa: The electron-withdrawing nature of the fluorine atom on one of the azetidine rings is expected to lower the basicity of the adjacent nitrogen, potentially improving pharmacokinetic properties.

  • Novel Chemical Space: This scaffold provides multiple vectors for substitution, allowing for rapid library generation and exploration of structure-activity relationships (SAR).

This guide outlines a plausible and efficient synthetic route to this target, constructed from established and reliable chemical transformations.

Retrosynthetic Analysis and Strategic Overview

The most logical disconnection for this compound is the central C-N bond linking the two heterocyclic rings. This bond can be formed via a reductive amination protocol, a robust and widely used transformation in organic synthesis. This retrosynthetic approach identifies two key intermediates: 3-fluoroazetidine (as the nucleophile) and azetidin-3-one (as the electrophile). To ensure compatibility with various reaction conditions and facilitate purification, both intermediates will be synthesized with their respective nitrogen atoms protected, primarily with the acid-labile tert-butoxycarbonyl (Boc) group.

G Target This compound BocDeprotection Final Boc Deprotection Target->BocDeprotection Disconnection C-N Bond Formation (Reductive Amination) KeySynthons Key Synthons Disconnection->KeySynthons Intermediates Protected Intermediates Intermediates->Disconnection Synthon1 3-Fluoroazetidine (Nucleophile) KeySynthons->Synthon1 Synthon2 Azetidin-3-one (Electrophile) KeySynthons->Synthon2 BocDeprotection->Intermediates N-Boc-1'-(N-Boc-azetidin-3-yl)-3-fluoroazetidine G cluster_0 Synthesis of N-Boc-3-fluoroazetidine start 1-Boc-3-hydroxyazetidine reagent1 DAST CH₂Cl₂ -78 °C to rt start->reagent1 Fluorination product 1-Boc-3-fluoroazetidine reagent1->product G cluster_1 Synthesis of N-Boc-azetidin-3-one start N-Boc-propargylamine reagents Au(I) catalyst Oxidant (e.g., Pyridine N-oxide) DCE, 80 °C start->reagents Oxidative Cyclization product 1-Boc-azetidin-3-one reagents->product G cluster_2 Final Assembly and Deprotection start_couple 1-Boc-azetidin-3-one + 3-Fluoroazetidine·HCl reagent_couple Na(OAc)₃BH Et₃N, DCE start_couple->reagent_couple Reductive Amination product_coupled 1-Boc-3-(3-fluoroazetidin-1-yl)azetidine reagent_couple->product_coupled reagent_deprotect TFA / DCM or 4M HCl in Dioxane product_coupled->reagent_deprotect Boc Deprotection product_final This compound reagent_deprotect->product_final

Sources

The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The strategic introduction of fluorine into the azetidine ring further enhances its utility, offering a powerful tool to modulate basicity, lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the potential therapeutic targets of fluorinated azetidines, drawing upon field-proven insights and comprehensive data to illuminate their application in oncology, metabolic disorders, and infectious diseases. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their role in the future of drug development.

The Azetidine Ring and the Fluorine Advantage: A Synergy in Medicinal Chemistry

The unique, strained four-membered ring of azetidine confers a degree of conformational rigidity and a three-dimensional character that is highly sought after in drug design.[1] This sp³-rich scaffold can improve aqueous solubility and metabolic stability when compared to more traditional, planar aromatic systems.

The introduction of fluorine, a small and highly electronegative atom, into the azetidine ring provides medicinal chemists with a versatile tool for fine-tuning molecular properties. Key advantages of fluorination include:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the azetidine nitrogen. This can be crucial for reducing off-target effects, particularly those associated with interactions with aminergic G protein-coupled receptors (GPCRs), and for improving oral bioavailability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

  • Increased Target Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. This can lead to enhanced binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the puckering of the azetidine ring, pre-organizing the molecule into a conformation that is optimal for binding to its target.

Therapeutic Targets in Oncology

Fluorinated azetidines have shown significant promise in the development of novel anticancer agents, primarily through their ability to target key proteins involved in cell division and signaling.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Fluorinated azetidin-2-ones, acting as combretastatin A-4 (CA-4) analogues, have emerged as potent inhibitors of tubulin polymerization.[2][3]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][4] The fluorinated azetidine ring is thought to enhance the binding affinity to the colchicine site and improve metabolic stability compared to the stilbene backbone of CA-4.[2]

G cluster_0 Fluorinated Azetidine-2-one cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Fluorinated Azetidine-2-one Fluorinated Azetidine-2-one β-tubulin β-tubulin Fluorinated Azetidine-2-one->β-tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Mechanism of action of fluorinated azetidin-2-one tubulin polymerization inhibitors.

Data Presentation: Comparative Efficacy of Fluorinated Azetidin-2-ones

CompoundCancer Cell LineIC50 (nM)Reference
Chiral Fluorinated Azetidin-2-one (18)A549 (Lung)1.0[2][4]
HCT-116 (Colon)1.2[2][4]
MCF-7 (Breast)3.6[2][4]
K562 (Leukemia)1.8[2][4]
K562/A02 (Drug-resistant Leukemia)2.5[2][4]
3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32)MCF-7 (Breast)75[3]
Hs578T (Triple-negative Breast)33[3]
3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33)MCF-7 (Breast)95[3]
MDA-MB-231 (Triple-negative Breast)620[3]
Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. While the azetidine motif is present in approved kinase inhibitors like cobimetinib (a MEK inhibitor) and baricitinib (a JAK inhibitor), the specific contribution of fluorinated azetidines in this space is an active area of research.[1] The introduction of fluorine can enhance the binding affinity to the kinase active site and improve the overall pharmacokinetic profile of the inhibitor.

Therapeutic Targets in Metabolic Diseases

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis. Inhibition of DPP-IV is a well-established therapeutic strategy for the treatment of type 2 diabetes. Fluorinated azetidines have been explored as potent and selective DPP-IV inhibitors.[5][6]

Mechanism of Action: Fluorinated azetidine-based inhibitors bind to the active site of DPP-IV, preventing the degradation of GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control. The fluorine atom can enhance the interaction with the enzyme's active site and improve the stability of the inhibitor.[6]

G cluster_0 Fluorinated Azetidine Inhibitor cluster_1 DPP-IV Activity cluster_2 Therapeutic Outcome Fluorinated Azetidine Fluorinated Azetidine DPP-IV DPP-IV Fluorinated Azetidine->DPP-IV Inhibits Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Degradation Increased Active Incretins Increased Active Incretins DPP-IV->Increased Active Incretins Prevents Degradation GLP-1 & GIP GLP-1 & GIP GLP-1 & GIP->DPP-IV Substrates Stimulated Insulin Secretion Stimulated Insulin Secretion Increased Active Incretins->Stimulated Insulin Secretion Suppressed Glucagon Release Suppressed Glucagon Release Increased Active Incretins->Suppressed Glucagon Release Improved Glycemic Control Improved Glycemic Control Stimulated Insulin Secretion->Improved Glycemic Control Suppressed Glucagon Release->Improved Glycemic Control

Figure 2: Mechanism of action of fluorinated azetidine DPP-IV inhibitors.

Data Presentation: Comparative Efficacy of Fluorinated Azetidine-based DPP-IV Inhibitors

Compound TypeDPP-IV IC50 (µM)Reference
3-Fluoroazetidines< 1[6]
Fluorinated AzetididesPotent Activity[5]

Therapeutic Targets in Infectious Diseases

Antibacterial Agents: Fluoroquinolone Hybrids

Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The incorporation of an azetidine ring at the C-7 position of the quinolone core has been shown to enhance antibacterial activity. Further substitution with fluorine on the azetidine moiety can modulate the potency and pharmacokinetic properties of these compounds.[8]

Mechanism of Action: The azetidinyl substituent at the C-7 position is crucial for the potency and spectrum of activity of fluoroquinolones.[9] The basic nitrogen of the azetidine ring is thought to interact with the DNA-enzyme complex, enhancing the inhibitory activity. The fluorine atom on the azetidine ring can influence the pKa of the nitrogen, affecting its interaction with the target and potentially improving cell penetration. The overall mechanism involves the formation of a stable ternary complex between the fluoroquinolone, the bacterial DNA, and the target enzyme (DNA gyrase or topoisomerase IV), leading to the inhibition of DNA replication and ultimately bacterial cell death.[7][10]

Experimental Protocols

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

This protocol is adapted from the synthesis described by Van Hende et al.[11][12][13]

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

  • To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine in dichloromethane, add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with aqueous sodium thiosulfate and extract with dichloromethane.

  • Purify the crude product by column chromatography to yield the corresponding bromofluorinated intermediate.

Step 2: Reductive Cyclization and Deprotection

  • Reduce the imino bond of the bromofluorinated intermediate using sodium borohydride in methanol.

  • The subsequent intramolecular cyclization to the azetidine ring occurs spontaneously.

  • Remove the 4-methoxybenzyl protecting group using an appropriate method (e.g., ceric ammonium nitrate) to yield 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine.

Step 3: N-Protection with Boc Group

  • Protect the azetidine nitrogen with a di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

Step 4: Oxidation to the Carboxylic Acid

  • Oxidize the primary alcohol to a carboxylic acid using a strong oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • After stirring for 16 hours at room temperature, quench the reaction and extract the product.

  • Purify the final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid, by crystallization.[12]

G Starting Material N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine Step1 Bromofluorination (NBS, Et3N·3HF) Starting Material->Step1 Intermediate1 Bromofluorinated Intermediate Step1->Intermediate1 Step2 Reductive Cyclization & Deprotection Intermediate1->Step2 Intermediate2 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine Step2->Intermediate2 Step3 N-Boc Protection ((Boc)2O) Intermediate2->Step3 Intermediate3 N-Boc Protected Azetidine Step3->Intermediate3 Step4 Oxidation (Jones Reagent) Intermediate3->Step4 FinalProduct 1-Boc-3-fluoroazetidine-3-carboxylic Acid Step4->FinalProduct

Figure 3: Synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is a general guideline based on commercially available kits.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (fluorinated azetidines) and controls (e.g., paclitaxel, nocodazole)

  • 96-well, black, flat-bottom microtiter plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the general tubulin buffer, GTP, and the fluorescent reporter to each well.

  • Add the test compound at various concentrations to the respective wells. Include wells for positive and negative controls.

  • Initiate the polymerization reaction by adding the purified tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value for the test compound, which is the concentration that inhibits tubulin polymerization by 50%.

Future Perspectives and Conclusion

The incorporation of fluorinated azetidines into drug candidates represents a powerful and versatile strategy in modern medicinal chemistry. Their unique physicochemical properties have already led to the development of potent inhibitors for a range of therapeutic targets. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies for accessing diverse fluorinated azetidines emerge, we can anticipate their even wider application in the discovery of novel therapeutics. The continued exploration of fluorinated azetidines holds great promise for addressing unmet medical needs in oncology, metabolic diseases, infectious diseases, and beyond.

References

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry. 2020;197:112323. [Link][2]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. Request PDF. ResearchGate. [Link][4]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. 2022;27(19):6613. [Link][3]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005;15(21):4770-4773. [Link][5]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link][9]

  • Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety. ChemMedChem. 2012;7(8):1440-1445. [Link][14]

  • Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy. 1996;40(1):274-277. [Link][8]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry. 2007;7(6):597-608. [Link][6]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. 2009;74(5):2250-2253. [Link][11]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society. 2009. [Link][12]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link][13]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link][7]

  • Mechanism of action of quinolone antibiotics. YouTube. [Link][10]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link][1]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Rationale for 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early-Stage Research of 1-(Azetidin-3-yl)-3-fluoroazetidine

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their inherent ring strain and conformational rigidity provide unique three-dimensional structures that can enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] This has led to their incorporation into several FDA-approved drugs, including baricitinib and cobimetinib.[1][2] Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, acting as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics.[1][2][4]

The introduction of fluorine into small molecule drug candidates is a well-established strategy to modulate their properties. Fluorination can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. Given these advantages, the combination of a fluorine atom with an azetidine ring in 3-fluoroazetidine presents an attractive building block for novel chemical entities.

This guide focuses on the early-stage research of a novel compound, This compound . This molecule features a unique architecture where two azetidine rings are linked, with one of them being fluorinated. This design could offer distinct spatial arrangements of the nitrogen atoms and the fluorine substituent, potentially leading to novel interactions with biological targets. The following sections will provide a hypothetical but scientifically grounded framework for the synthesis, characterization, and initial biological evaluation of this promising scaffold.

Proposed Synthetic Pathway

As there is no currently published synthesis for this compound, a plausible and efficient synthetic route is proposed based on established methodologies for azetidine synthesis.[5][6][7] The overall strategy involves the synthesis of two key protected azetidine intermediates followed by a coupling reaction and final deprotection.

Experimental Workflow: Proposed Synthesis

Synthetic Workflow for this compound cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Coupling and Deprotection start1 N-Boc-3-azetidinone reductive_amination Reductive Amination (e.g., with Benzylamine, NaBH(OAc)3) start1->reductive_amination Step 1a intermediate1 1-Boc-3-(benzylamino)azetidine reductive_amination->intermediate1 deprotection_boc Acidic Deprotection (e.g., TFA or HCl) intermediate1->deprotection_boc start2 1-Benzhydryl-3-hydroxyazetidine fluorination Fluorination (e.g., DAST or Deoxo-Fluor®) start2->fluorination Step 1b intermediate2 1-Benzhydryl-3-fluoroazetidine fluorination->intermediate2 coupling N-Alkylation (Intermediate 1 + Intermediate 2 after deprotection of one N) intermediate2->coupling deprotection_h2 Hydrogenolysis (H2, Pd/C) coupling->deprotection_h2 final_product This compound deprotection_h2->final_product deprotection_boc->coupling

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Boc-3-aminoazetidine (Precursor 1)

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add ammonia in methanol (2.0 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-aminoazetidine.

Causality: Reductive amination is a standard and reliable method for converting ketones to amines. The use of a bulky protecting group like Boc on the nitrogen of the azetidinone prevents side reactions.

Step 2: Synthesis of 1-Benzhydryl-3-fluoroazetidine (Precursor 2)

  • Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 1-benzhydryl-3-fluoroazetidine. A similar fluorination process is described in a patent for 3-fluoroazetidine derivatives.[5]

Causality: The benzhydryl group is a robust protecting group for the azetidine nitrogen that is stable to the fluorination conditions. DAST is a common reagent for deoxofluorination of alcohols.

Step 3: Coupling and Deprotection

  • Deprotection of Precursor 1: Treat 1-Boc-3-aminoazetidine (1.0 eq) with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain 3-aminoazetidine bis(trifluoroacetate) salt.

  • Coupling: To a solution of the 3-aminoazetidine salt and 1-benzhydryl-3-fluoroazetidine (1.1 eq) in a suitable solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Heat the reaction at 80 °C for 24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via column chromatography.

  • Final Deprotection: Dissolve the coupled product in methanol and add palladium on carbon (10 wt. %). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, this compound.

Causality: The Boc group is acid-labile, allowing for selective deprotection. The subsequent nucleophilic substitution reaction couples the two azetidine fragments. The benzhydryl group can be efficiently removed by hydrogenolysis, which is a mild deprotection method.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
Molecular FormulaC6H11FN2-
Molecular Weight130.17 g/mol -
XLogP3-AA-0.5Predicted
Hydrogen Bond Donor Count2Predicted
Hydrogen Bond Acceptor Count3Predicted
Topological Polar Surface Area24.1 ŲPredicted

Note: These values are estimations and would require experimental verification.

Standard Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be used to confirm the structure. The proton and carbon spectra would show characteristic shifts for the azetidine rings.[8][9] The ¹⁹F NMR would show a signal confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final compound.

Hypothetical Biological Evaluation

The unique structure of this compound suggests several potential therapeutic applications based on the known pharmacology of azetidine derivatives.[4][10][11][12] An initial screening cascade could explore its potential as a CNS agent or an antimicrobial.

Screening Cascade for CNS Activity

CNS Screening Cascade start This compound primary_assay Primary Assay: Monoamine Transporter Binding (SERT, NET, DAT) start->primary_assay secondary_assay Functional Assay: Transporter Uptake Inhibition primary_assay->secondary_assay Active compounds selectivity_panel Selectivity Panel: Off-target receptor binding secondary_assay->selectivity_panel adme_tox In Vitro ADME/Tox: Microsomal stability, CYP inhibition, hERG selectivity_panel->adme_tox in_vivo In Vivo Model: (e.g., Forced Swim Test in mice) adme_tox->in_vivo Promising candidates

Caption: A hypothetical screening cascade for evaluating CNS activity.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is based on established methods for evaluating triple reuptake inhibitors.[12]

  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably transfected with human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cells and pre-incubate.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period at 37°C.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells.

  • Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Potential as an Antimicrobial Agent

Azetidine derivatives have shown promise as antimycobacterial agents.[11] Therefore, this compound could be screened for its activity against various bacterial strains, including multidrug-resistant ones.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate with growth medium.[3]

  • Bacterial Inoculum: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., Mycobacterium tuberculosis or Staphylococcus aureus).

  • Incubation: Add the bacterial inoculum to each well. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Conclusion and Future Directions

The novel scaffold of this compound represents a promising starting point for the development of new therapeutic agents. Its unique combination of two strained ring systems, one of which is fluorinated, offers opportunities for fine-tuning physicochemical and pharmacological properties. The proposed synthetic route provides a viable path to obtaining this molecule for further investigation.

Early-stage research should focus on confirming the proposed synthesis and thoroughly characterizing the compound. The hypothetical biological screening cascades for CNS and antimicrobial activities provide a logical framework for initial investigations. Positive results in these primary assays would warrant further studies, including lead optimization to explore structure-activity relationships (SAR), and subsequent in vivo efficacy and safety profiling. The exploration of such novel chemical space is a critical endeavor in the ongoing quest for next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem - NIH.
  • Azetidines of pharmacological interest - PubMed.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific

Sources

Methodological & Application

Application Notes and Protocols for 1-(Azetidin-3-yl)-3-fluoroazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs due to their ability to impart desirable characteristics such as increased sp³ character, improved metabolic stability, and enhanced aqueous solubility.[1] The introduction of fluorine, a bioisostere for hydrogen, can further modulate these properties, for instance by lowering the pKa of nearby basic centers, which can be crucial for optimizing target engagement and reducing off-target effects.[2][3] This guide provides a comprehensive overview of the synthesis and potential applications of 1-(azetidin-3-yl)-3-fluoroazetidine, a novel scaffold that combines the benefits of both the azetidine ring and fluorine substitution. Detailed, field-proven protocols for its multi-step synthesis are presented, along with a discussion of its potential as a versatile building block in drug discovery.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine ring is an attractive scaffold in medicinal chemistry due to its unique structural and conformational properties.[4] Its inherent ring strain and three-dimensional nature offer distinct exit vectors for substituents, allowing for the exploration of novel chemical space.[1] Furthermore, the replacement of more common five- or six-membered rings with an azetidine moiety can lead to improved metabolic stability and reduced lipophilicity, key parameters in the development of orally bioavailable drugs.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[5] The high electronegativity of fluorine can have a profound impact on the electronic properties of a molecule, often leading to increased binding affinity and metabolic stability.[2][3] In the context of cyclic amines like azetidine, the introduction of a fluorine atom can significantly lower the basicity (pKa) of the nitrogen atom, a property that can be exploited to optimize drug-target interactions and improve cell permeability.[2][3][5]

The combination of these two promising motifs in the form of this compound presents a unique opportunity for medicinal chemists. This biazetidine scaffold can be viewed as a rigid diamine bioisostere, offering a constrained conformational profile that can be advantageous for locking in a bioactive conformation. The presence of the fluorine atom on one of the rings provides an additional tool for modulating the electronic and physicochemical properties of the overall molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A robust and logical approach involves the synthesis of two key azetidine intermediates: N-Boc-azetidin-3-one and 3-fluoroazetidine hydrochloride. These intermediates can then be coupled via reductive amination, followed by deprotection to yield the final product.

G cluster_0 Synthesis of Key Precursors cluster_1 Coupling and Final Product Formation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-oxoazetidine N-Boc-3-oxoazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-oxoazetidine Oxidation 3-Fluoroazetidine HCl 3-Fluoroazetidine HCl N-Boc-3-hydroxyazetidine->3-Fluoroazetidine HCl Fluorination & Deprotection N-Boc-1-(3-fluoroazetidin-3-yl)azetidin-3-amine N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine N-Boc-3-oxoazetidine->N-Boc-1-(3-fluoroazetidin-3-yl)azetidin-3-amine Reductive Amination 3-Fluoroazetidine HCl->N-Boc-1-(3-fluoroazetidin-3-yl)azetidin-3-amine This compound This compound N-Boc-1-(3-fluoroazetidin-3-yl)azetidin-3-amine->this compound Deprotection G cluster_0 Scaffold Properties cluster_1 Medicinal Chemistry Impact Rigid Conformation Rigid Conformation Improved Binding Affinity Improved Binding Affinity Rigid Conformation->Improved Binding Affinity Fluorine Substitution Fluorine Substitution Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorine Substitution->Enhanced Metabolic Stability Modulated pKa Modulated pKa Fluorine Substitution->Modulated pKa Two Basic Centers Two Basic Centers Two Basic Centers->Modulated pKa Improved Cell Permeability Improved Cell Permeability Modulated pKa->Improved Cell Permeability

Sources

Using 1-(Azetidin-3-yl)-3-fluoroazetidine as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 1-(Azetidin-3-yl)-3-fluoroazetidine Scaffold in Modern Drug Design

Introduction: Navigating Chemical Space with Novel sp³-Rich Scaffolds

In the contemporary landscape of drug discovery, the emphasis has shifted towards molecules with greater three-dimensionality. These sp³-rich scaffolds offer a pathway to escape the "flatland" of traditional aromatic-heavy compounds, often leading to improved physicochemical properties and novel intellectual property.[1] Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in this context. Their inherent conformational rigidity, high sp³-character, and ability to enhance properties like aqueous solubility and metabolic stability make them highly attractive for designing bioactive molecules.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to optimize pharmacokinetic profiles.[2]

The strategic incorporation of fluorine is another powerful tool in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can be leveraged to modulate a compound's metabolic stability, membrane permeability, lipophilicity (logP), and the basicity (pKa) of nearby functional groups.[3][4]

This guide introduces the This compound scaffold, a novel building block that synergistically combines the benefits of a strained heterocyclic system with the nuanced effects of fluorination. This diamine scaffold provides a conformationally restricted alternative to commonly used linkers like piperazine, offering medicinal chemists two distinct vectors for chemical modification and precise control over the spatial orientation of substituents.

Section 1: Physicochemical Profile and Strategic Advantages

The this compound scaffold is designed to serve as a bioisosteric replacement for flexible or metabolically labile linkers.[5][6] Its primary advantages stem from its unique topology and the electronic effects of the fluorine atom.

Key Advantages:

  • Conformational Rigidity: Unlike the flexible chair-boat conformations of piperazine or the free rotation of acyclic linkers, the fused azetidine system locks substituents into well-defined vectors. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

  • Modulated Basicity: The electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the nitrogen on the fluorinated ring. This creates two nitrogen centers with distinct basicities, allowing for selective protonation at physiological pH and fine-tuning of interactions with target proteins or ADME-related transporters.

  • Improved Metabolic Stability: The azetidine core is generally more resistant to metabolism than larger saturated heterocycles.[2] Furthermore, the C-F bond is exceptionally strong, blocking potential sites of oxidative metabolism.

  • Enhanced Solubility and Reduced Lipophilicity: As an sp³-rich, polar scaffold, it can help decrease the logP of a lead compound, which is often beneficial for improving solubility and avoiding off-target liabilities associated with high lipophilicity, such as hERG channel inhibition.[3]

The table below provides a comparative analysis of calculated physicochemical properties for the core scaffold versus common linker fragments.

PropertyThis compound (Scaffold)PiperazineN-Methylpiperazine1,4-Diaminobutane
Molecular Weight 130.1586.14100.1688.15
cLogP -1.2 to -0.8-1.47-0.99-1.06
TPSA (Ų) 24.1 Ų24.1 Ų15.6 Ų52.0 Ų
Calculated pKa (Strongest Basic) ~9.5 (N-1)9.739.6510.8
Calculated pKa (Weakest Basic) ~7.0 (N-1' on fluoro-azetidine)5.33-9.35

Data are estimated based on standard computational models and empirical data on similar fluorinated amines.

Section 2: Synthesis and Derivatization Protocols

A key feature of the this compound scaffold is its amenability to orthogonal functionalization, allowing for the controlled, stepwise introduction of different substituents. This is achieved by using distinct protecting group strategies on the two nitrogen atoms.

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

This protocol outlines the synthesis of the orthogonally protected core scaffold, tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate. This approach couples commercially available 3-fluoroazetidine with N-Boc-3-azetidinone.[7]

Workflow Diagram: Core Scaffold Synthesis

G A N-Boc-3-azetidinone C Reductive Amination (NaBH(OAc)₃, DIPEA) A->C B 3-Fluoroazetidine (as HCl salt) B->C D Workup & Purification (Chromatography) C->D E Protected Scaffold: tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate D->E

Caption: Synthetic workflow for the protected scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of N-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 3-fluoroazetidine hydrochloride (1.1 eq).[8]

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate imine formation. Stir at room temperature for 30 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 1 hour, then transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in DCM) to yield the desired product, tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate.

Protocol 2: Orthogonal Functionalization for Library Development

This protocol demonstrates how to selectively derivatize each nitrogen of the scaffold, enabling its use in parallel synthesis or focused library design.

Workflow Diagram: Orthogonal Functionalization

G cluster_0 Step A: Functionalize N-1' cluster_1 Step B: Deprotect & Functionalize N-1 A Protected Scaffold (Boc on N-1) B Couple R¹ (e.g., R¹-COOH, HATU) A->B C Doubly-Functionalized Intermediate B->C D Boc Deprotection (TFA or HCl) C->D E Couple R² (e.g., R²-CHO, NaBH(OAc)₃) D->E F Final Product: R¹-Scaffold-R² E->F

Caption: Stepwise functionalization of the scaffold.

Step-by-Step Methodology:

  • Functionalization of the Fluoroazetidine Nitrogen (N-1'):

    • Dissolve the protected scaffold (1.0 eq) and a carboxylic acid of interest (R¹-COOH, 1.1 eq) in DMF (0.2 M).

    • Add a peptide coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

    • Perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine) and purify by column chromatography to obtain the N-Boc, N'-acyl protected scaffold.

  • Deprotection of the Azetidine Nitrogen (N-1):

    • Dissolve the product from the previous step in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 eq) or 4M HCl in dioxane.

    • Stir at room temperature for 1-3 hours until the Boc group is fully cleaved (monitored by LC-MS).

    • Concentrate the mixture in vacuo to remove excess acid and solvent. The resulting amine salt is often used directly in the next step.

  • Functionalization of the Azetidine Nitrogen (N-1):

    • Dissolve the amine salt from the previous step in DCE (0.2 M).

    • Add an aldehyde or ketone of interest (R²-CHO or R²-CO-R³, 1.2 eq) and DIPEA (3.0 eq).

    • After stirring for 30 minutes, add NaBH(OAc)₃ (1.5 eq) and stir at room temperature for 12-18 hours.

    • Perform a standard reductive amination workup and purification as described in Protocol 1 to yield the final, diversely substituted molecule.

Section 3: Application in a Lead Optimization Case Study

Scenario: A hypothetical lead compound, Lead-A , is a potent kinase inhibitor but suffers from rapid metabolism at its piperazine ring, leading to poor oral bioavailability. The goal is to replace the piperazine with the this compound scaffold to improve its pharmacokinetic profile while maintaining potency.

Bioisosteric Replacement Strategy

G cluster_0 Lead-A (Parent Compound) cluster_1 Analogue-B (Optimized) A Kinase Pharmacophore (Aryl Group) P1 Piperazine (Metabolically Liable) A->P1 Linker S1 This compound (Rigid & Stable) A->S1 Scaffold Hop B Solubilizing Tail (Polar Group) P1->B P1->S1 Bioisosteric Replacement S1->B

Sources

Application Notes & Protocols: Experimental Techniques for Handling Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Fluorinated Azetidines

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this powerful halogen is introduced into an azetidine ring—a strained four-membered heterocycle valued as a versatile synthetic synthon and amino acid surrogate—the resulting compounds present a unique combination of chemical properties.[1][4] The high ring strain of the azetidine core (approx. 25.4 kcal/mol) dictates much of its reactivity, while the extreme electronegativity of fluorine profoundly alters the electronic nature of the molecule.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential experimental techniques for the safe handling, synthesis, purification, and characterization of fluorinated azetidine compounds. The protocols and insights herein are designed to be practical, emphasizing the causality behind experimental choices to ensure both safety and success in the laboratory.

Section 1: Foundational Safety Protocols for Fluorinated Reagents

The single most critical aspect of working with fluorinated compounds is an unwavering commitment to safety. Many fluorinating agents are highly reactive, toxic, and corrosive, capable of causing severe burns, particularly from hydrofluoric acid (HF) which can be generated from both nucleophilic (F⁻) and electrophilic (F⁺) sources.[7][8]

The Hierarchy of Controls

All work involving fluorinating agents or volatile fluorinated compounds must be performed within a properly functioning chemical fume hood.[9][10] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is strongly recommended.[9]

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Standard laboratory attire is insufficient. A comprehensive PPE strategy is mandatory:

  • Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when there is any risk of splashing.[8][9]

  • Hand Protection: Double-gloving is recommended. The choice of glove material must be cross-referenced with the manufacturer's compatibility chart for the specific reagents and solvents being used.[9]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron provides an additional layer of security.[8]

Emergency Preparedness: The Calcium Gluconate Protocol

For any work involving reagents that can generate HF, a tube of 2.5% calcium gluconate gel must be immediately accessible. In case of skin contact, after flushing the affected area with copious amounts of water for at least 15 minutes and removing contaminated clothing, calcium gluconate gel should be applied to the area.[8][9] Seek immediate medical attention for any exposure.

Safety_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_emergency Emergency Response A Assess Hazards of Fluorinating Agent & Substrate B Review Safety Data Sheet (SDS) A->B C Prepare SOP & Emergency Plan (Calcium Gluconate Ready) B->C D Don Full PPE (Double Gloves, Face Shield) C->D Proceed to Execution E Work in Fume Hood or Glove Box D->E F Perform Reaction E->F G Spill or Exposure Occurs F->G Potential Hazard H Evacuate & Alert Team G->H I Follow First Aid Protocol (Flush, Apply Ca-Gluconate) G->I J Seek Immediate Medical Attention I->J

Caption: Safety workflow for handling fluorinated reagents.

Section 2: Synthesis of Fluorinated Azetidines: Key Strategies

The construction of the strained, fluorinated azetidine ring can be approached through several distinct strategies, each with its own merits regarding substrate scope, stereocontrol, and scalability.

Overview of Synthetic Approaches

The primary methods for synthesizing fluorinated azetidines include intramolecular cyclizations, functionalization of β-lactams, ring expansions, and direct fluorination of pre-formed azetidine rings.[1][11] The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis_Pathways cluster_methods Synthetic Methods Start Acyclic Precursors (e.g., γ-amino alcohols) M1 Intramolecular Cyclization Start->M1 Lactam β-Lactams M2 Reduction & Functionalization Lactam->M2 Aziridine Aziridines M3 Ring Expansion Aziridine->M3 Azetidine Azetidine Core M4 Direct Electrophilic or Nucleophilic Fluorination Azetidine->M4 Product Fluorinated Azetidine M1->Product M2->Product M3->Product M4->Product

Caption: Major synthetic pathways to fluorinated azetidines.

Comparative Data for Fluorinating Agents

Electrophilic fluorination is a common strategy for late-stage introduction of fluorine.[3][12][13] The choice of reagent is critical for success.

Reagent NameCommon AcronymStructureKey AdvantagesKey Considerations
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®F-N⁺(CH₂CH₂)₃N⁺-CH₂Cl 2BF₄⁻Crystalline solid, easy to handle, high reactivityOften requires a base; moderate solubility in some organic solvents
N-Fluorobenzenesulfonimide NFSI(PhSO₂)₂NFHigh thermal stability, soluble in common organic solventsCan sometimes act as a sulfonating agent; reaction can be sluggish
Diethylaminosulfur Trifluoride DASTEt₂NSF₃Effective for deoxofluorination (e.g., R-OH to R-F)Thermally unstable (can detonate above 90°C); highly moisture sensitive
Pyridine-Hydrogen Fluoride Olah's ReagentPyridinium poly(hydrogen fluoride)Potent nucleophilic fluorine source for ring-opening reactionsExtremely corrosive and toxic (HF source); requires plastic labware
Protocol: Electrophilic Fluorination of an N-Protected Azetidine

This protocol describes a general procedure for the synthesis of a 3-fluoroazetidine derivative from its corresponding enolate, a method noted for its mild conditions and stereoselectivity.[12]

Objective: To synthesize N-Boc-3-fluoroazetidine via electrophilic fluorination.

Materials:

  • N-Boc-azetidin-3-one

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add N-Boc-azetidin-3-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to ensure kinetic control during deprotonation and to prevent side reactions.

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting enolate solution for 45 minutes at -78 °C. Causality: LiHMDS is a strong, non-nucleophilic base that efficiently generates the enolate without attacking the carbonyl group.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise at -78 °C.

  • Warm to Ambient Temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Quench: Cool the mixture to 0 °C in an ice bath and slowly add saturated aqueous NH₄Cl to quench any remaining base. Causality: A mild acidic quench neutralizes the reaction mixture safely.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc. Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-Boc-3-fluoroazetidine.

Section 3: Purification and Isolation of Fluorinated Azetidines

The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and altered polarity, can influence the choice of purification strategy.[14]

Flash Column Chromatography

This is the most common method for purifying fluorinated azetidines.[15][16]

  • Stationary Phase: Silica gel is generally effective.

  • Mobile Phase: Due to the often-increased lipophilicity, solvent systems may require a higher proportion of non-polar solvent (e.g., hexanes, heptane) compared to their non-fluorinated analogs. A typical starting point is a gradient of ethyl acetate in hexanes.

  • Visualization: Many fluorinated compounds are poor UV absorbers. Staining with potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) is often necessary for TLC visualization.

Crystallization

Obtaining a crystalline solid is ideal for achieving high purity and is a prerequisite for structural confirmation by X-ray diffraction. Fluorine's ability to participate in weak interactions (e.g., C-F···H) can influence crystal packing.[17]

Protocol: General Crystallization of a Fluorinated Azetidine Derivative

  • Solvent Screening: In small vials, test the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate, methanol, acetonitrile). Identify a solvent in which the compound is soluble when hot but poorly soluble when cold.

  • Hot Dissolution: In a clean flask, dissolve the bulk material in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To promote slower crystal growth, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water). Causality: Slow cooling minimizes the rate of nucleation, favoring the growth of fewer, larger, and higher-quality crystals.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize yield.

  • Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Section 4: Analytical Characterization

Unambiguous characterization is essential to confirm the structure, purity, and stereochemistry of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated compounds.

  • ¹⁹F NMR: This is the primary technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[18] Its large chemical shift range (~500 ppm) means that even subtle changes in the electronic environment cause significant shifts, making it an exquisite probe of molecular structure.[18][19] However, this wide range requires proper setup of the spectrometer to ensure the entire spectrum is observed.[19]

  • ¹H and ¹³C NMR: These spectra will be complicated by J-coupling to fluorine. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can be large and span multiple bonds, providing valuable structural information but also increasing spectral complexity.[19]

Protocol: Acquiring a Standard ¹⁹F NMR Spectrum

  • Sample Preparation: Prepare a solution of the compound (5-15 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Spectrometer Setup: Use a spectrometer equipped with a broadband or multinuclear probe. Ensure the probe is properly tuned to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Set the spectral width to at least 250 ppm, centered around a typical region for the expected fluorine environment (e.g., -60 to -80 ppm for CF₃ groups, -150 to -220 ppm for C-F groups on the azetidine ring).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proton decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Referencing: Chemical shifts are typically referenced externally to CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene.[15]

Fluorine Environment in AzetidinesTypical ¹⁹F Chemical Shift Range (ppm)
CF ₃-C-N-60 to -85
C-CF ₂-C-90 to -125
CH-F (on azetidine ring)-170 to -230
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Techniques: Electrospray ionization (ESI) is common for polar, non-volatile compounds, while gas chromatography-mass spectrometry (GC-MS) can be used for more volatile derivatives.[15][20]

  • Fragmentation: Fluorinated compounds often exhibit characteristic fragmentation patterns. The CF₃⁺ ion (m/z = 69) is a very common and abundant fragment in the mass spectra of trifluoromethyl-containing compounds.[21]

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI or GC-MS) Start->MS XRAY Single Crystal X-Ray Diffraction (if crystalline) Start->XRAY if possible R_NMR Confirm Connectivity & Stereochemistry via Chemical Shifts & J-Coupling NMR->R_NMR R_MS Confirm Molecular Weight & Fragmentation Pattern MS->R_MS R_XRAY Unambiguous 3D Structure Determination XRAY->R_XRAY Final Structurally Confirmed Fluorinated Azetidine R_NMR->Final R_MS->Final R_XRAY->Final

Caption: General workflow for purification and characterization.

References

  • BenchChem Technical Support Team. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Noel, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Luisi, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry.
  • Jäschke, A., et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.
  • McDonough, C. A., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
  • Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Grellepois, F., et al. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
  • Mykhailiuk, P. K., et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Jurt, S., et al. (n.d.).
  • Ryabchun, A., et al. (n.d.).
  • JEOL Ltd. (n.d.).
  • Chambers, R. D., & Powell, R. L. (1999). Process for the preparation of fluorinated heterocyclic compounds.
  • Xu, J., et al. (n.d.). Synthesis of Azetidines.
  • Angell, Y. L., et al. (n.d.). Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery.
  • Genêt, J.-P., et al. (1997).
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • Hegmann, T., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
  • BenchChem. (n.d.).
  • Resnati, G., et al. (2025). Fluorine in Crystal Engineering ? ?The Little Atom That Could?.
  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
  • Detyna, J., et al. (n.d.). Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms.
  • Chen, J., et al. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.
  • Liu, J., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Chen, Z., et al. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC - NIH.
  • Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Z. T. (2025). Fluorinated Heterocycles.
  • Nenajdenko, V. G. (n.d.).

Sources

Application Notes and Protocols for 1-(Azetidin-3-yl)-3-fluoroazetidine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Bicyclic Azetidines in CNS Drug Discovery

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties upon drug candidates.[1] As a four-membered, sp³-rich nitrogenous heterocycle, it offers a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and fine-tune receptor binding interactions.[2] The incorporation of a fluorine atom, a common strategy in drug design, can further modulate a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.[3]

This application note focuses on the untapped potential of 1-(Azetidin-3-yl)-3-fluoroazetidine , a novel compound that marries the structural rigidity of the azetidine ring with the metabolic and electronic advantages of fluorination. The biazetidine core, in particular, presents an intriguing scaffold for exploring interactions with CNS targets, where precise spatial orientation of nitrogen atoms can be critical for potent and selective receptor engagement. Given the established role of azetidine-containing molecules as ligands for nicotinic acetylcholine receptors (nAChRs), this guide will use nAChRs as a primary, illustrative target for the characterization of this compound.[4] The protocols herein, however, are broadly applicable to a range of CNS targets.

This document serves as a comprehensive guide for researchers, providing a proposed synthetic strategy and detailed protocols for the in vitro and in vivo evaluation of this compound and its analogs.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging known methodologies for the formation of azetidine rings and their subsequent coupling. A plausible route involves the reductive amination between a protected 3-fluoroazetidine and a protected 3-azetidinone, followed by deprotection.

Synthetic Pathway A N-Boc-3-azetidinone C N-Boc-1-(azetidin-3-ylidene)-3-fluoroazetidine A->C Reductive Amination (e.g., NaBH(OAc)3) B 3-Fluoroazetidine Hydrochloride B->C D N-Boc-1-(azetidin-3-yl)-3-fluoroazetidine C->D Reduction of Imine (e.g., H2, Pd/C) E This compound (Final Product) D->E Deprotection (e.g., TFA)

Figure 1: Proposed synthetic workflow for this compound.

In Vitro Characterization: Unveiling Target Affinity and Functional Activity

The initial characterization of a novel CNS compound involves determining its binding affinity for relevant targets and its functional effect on those targets. The following protocols are tailored for the evaluation of this compound at α4β2 and α7 nAChRs, two subtypes implicated in cognitive function and neurodegenerative diseases.[5]

Protocol 1: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for α4β2 and α7 nAChRs.[6]

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293) or from specific brain regions (e.g., rat cerebral cortex for α4β2) provide a consistent and reproducible source of the target receptor.[7]

  • Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor is crucial. [³H]Epibatidine is a suitable choice for α4β2 nAChRs, while [³H]Methyllycaconitine is used for α7 nAChRs.[6]

  • Separation of Bound and Free Ligand: Rapid filtration is a standard and efficient method to separate receptor-bound radioligand from the unbound fraction.[8][9]

Radioligand Binding Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare serial dilutions of This compound D Incubate receptor membranes, radioligand, and test compound at 30°C for 60 min A->D B Prepare receptor membranes (e.g., from HEK293 cells or rat brain) B->D C Prepare radioligand solution ([³H]Epibatidine or [³H]MLA) C->D E Rapid vacuum filtration through GF/C filters to trap membranes D->E F Wash filters with ice-cold buffer E->F G Measure radioactivity using liquid scintillation counting F->G H Plot % inhibition vs. log[compound] G->H I Calculate IC50 H->I J Calculate Ki using the Cheng-Prusoff equation I->J

Figure 2: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cultured cells or dissected brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[7]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 150 µL of receptor membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]

      • 50 µL of a range of concentrations of this compound or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (e.g., nicotine) for non-specific binding.

      • 50 µL of the radioligand at a concentration near its Kd.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber (GF/C) filter plate pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding) using a cell harvester.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add liquid scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Exemplary Data Presentation:

CompoundTargetRadioligandKi (nM) [Exemplary]
This compoundα4β2 nAChR[³H]Epibatidine5.2
This compoundα7 nAChR[³H]MLA>10,000
Nicotine (Reference)α4β2 nAChR[³H]Epibatidine1.8
MLA (Reference)α7 nAChR[³H]MLA2.5
Protocol 2: Calcium Flux Functional Assay

This protocol assesses the functional activity of this compound as an agonist, antagonist, or allosteric modulator at nAChRs by measuring changes in intracellular calcium levels.[10]

Causality Behind Experimental Choices:

  • Calcium-Sensitive Dyes: Fluorescent dyes like Fluo-4 AM are cell-permeable and exhibit a significant increase in fluorescence upon binding to free intracellular calcium, providing a direct readout of ion channel activation.

  • Agonist Challenge: Applying a known agonist (like acetylcholine or nicotine) after pre-incubation with the test compound allows for the differentiation between agonist, antagonist, and positive allosteric modulator (PAM) activity.[11][12] A PAM will enhance the response to the agonist.[11][12]

  • High-Throughput Format: Using a fluorescence plate reader (e.g., FLIPR or FlexStation) enables the rapid and simultaneous measurement of calcium flux in a 96- or 384-well format.[10]

Calcium_Flux_Assay cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Measurement & Analysis A Plate cells expressing the target nAChR (e.g., α7-293T cells) in 96-well plates B Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C A->B C Pre-incubate cells with this compound or control compounds for 15 minutes B->C D Measure baseline fluorescence in a fluorescence plate reader C->D E Add a known nAChR agonist (e.g., nicotine) and immediately measure fluorescence changes D->E F Analyze the fluorescence signal to determine EC50 (agonist), IC50 (antagonist), or potentiation (PAM) E->F

Figure 3: Workflow for the calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the nAChR subtype of interest (e.g., α7-293T) under standard conditions.

    • Plate the cells at an appropriate density (e.g., 1.5 x 10⁵ cells per well) in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.[10]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye solution (e.g., FLIPR Calcium 6 Assay solution) for 1 hour at 37°C.[10]

  • Compound Application and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation 3).

    • To test for agonist activity: Add varying concentrations of this compound and measure the change in fluorescence.

    • To test for antagonist/modulator activity: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.[10] Then, add a known agonist at its EC50 concentration and measure the fluorescence response.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

    • For positive allosteric modulation, quantify the potentiation of the agonist response.

Exemplary Data Presentation:

CompoundTargetFunctional ActivityEC50/IC50 (nM) [Exemplary]
This compoundα4β2 nAChRAntagonistIC50 = 150
This compoundα7 nAChRNo significant activity>10,000
Varenicline (Reference)α4β2 nAChRPartial AgonistEC50 = 25
PNU-120596 (Reference)α7 nAChRPositive Allosteric ModulatorEC50 (in presence of agonist) = 200

In Vivo Evaluation: Assessing CNS Effects and Therapeutic Potential

Following promising in vitro results, in vivo studies are essential to evaluate the compound's pharmacokinetic properties, safety, and efficacy in a living system.

Protocol 3: Rodent Model for Cognitive Enhancement

This protocol outlines a general approach to assess the potential of this compound to improve cognitive function in a rodent model.[13][14]

Causality Behind Experimental Choices:

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical to establish appropriate dosing for efficacy studies.

  • Animal Model of Cognitive Impairment: Inducing a cognitive deficit (e.g., with scopolamine, a muscarinic antagonist that impairs memory) provides a model to test the restorative effects of the compound.[13]

  • Behavioral Assay: The Morris Water Maze is a widely used and validated test of spatial learning and memory in rodents.[15]

In_Vivo_Cognitive_Enhancement_Study cluster_0 Phase 1: Pharmacokinetics & Dosing cluster_1 Phase 2: Efficacy Study (Morris Water Maze) cluster_2 Data Analysis A Administer single dose of compound to rodents (e.g., IV and PO) B Collect blood and brain samples at time points A->B C Analyze compound concentration (LC-MS/MS) to determine PK parameters (e.g., half-life, brain penetration) B->C D Select doses for efficacy study C->D F Administer test compound, vehicle, or positive control D->F E Acclimatize animals to the testing environment E->F G Induce cognitive deficit (e.g., scopolamine injection) F->G H Conduct acquisition trials (4 trials/day for 5 days) G->H I Conduct probe trial (24h after last acquisition trial) H->I J Measure escape latency and path length (Acquisition) H->J K Measure time spent in target quadrant (Probe) I->K L Statistical analysis (e.g., ANOVA) J->L K->L

Figure 4: Workflow for an in vivo study of cognitive enhancement.

Step-by-Step Methodology:

  • Pharmacokinetic Study:

    • Administer this compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS to determine key PK parameters.

  • Morris Water Maze - Acquisition Phase:

    • Randomly assign animals to treatment groups (vehicle, test compound at various doses, positive control).

    • Administer the assigned treatment (e.g., 30 minutes before testing).

    • Induce a cognitive deficit if required (e.g., administer scopolamine 15 minutes before testing).

    • Place the animal in a large circular pool of opaque water and allow it to swim to a hidden platform.

    • Record the time taken to find the platform (escape latency) and the path taken.

    • Repeat for multiple trials per day over several days.

  • Morris Water Maze - Probe Trial:

    • 24 hours after the final acquisition trial, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze escape latencies during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition, one-way ANOVA for the probe trial) to determine significant differences between treatment groups.

Exemplary Data Presentation:

Treatment GroupMean Escape Latency (Day 5, seconds) [Exemplary]Time in Target Quadrant (Probe Trial, %) [Exemplary]
Vehicle + Saline15.2 ± 2.145.3 ± 5.2
Vehicle + Scopolamine48.5 ± 4.522.1 ± 3.9
Test Compound (10 mg/kg) + Scopolamine25.1 ± 3.838.7 ± 4.6
Donepezil (Positive Control) + Scopolamine22.5 ± 3.540.2 ± 5.1
*p < 0.05 compared to Vehicle + Scopolamine

Conclusion

The strategic design of this compound positions it as a promising scaffold for the discovery of novel CNS therapeutics. The protocols detailed in this application note provide a robust framework for its synthesis and comprehensive characterization. By systematically evaluating its binding affinity, functional activity, and in vivo efficacy, researchers can unlock the therapeutic potential of this and related novel chemical entities. The combination of the azetidine core's favorable properties with the strategic incorporation of fluorine offers a compelling avenue for the development of next-generation CNS drugs.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 709–716. [Link]

  • Pandey, S., & Khan, A. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. Current Drug Discovery Technologies, 18(4), 483-494. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. ACS Chemical Neuroscience, 3(9), 709-16. [Link]

  • Stewart, A. M., Gaikwad, S., Kyzar, E., & Green, J. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 10(3), 263–271. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

  • Sarter, M. (2006). Cognition Models and Drug Discovery. In Animal and Translational Models for CNS Drug Discovery (pp. 13-26). Academic Press. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pandey, S., & Khan, A. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Drug Discovery Technologies, 18(4). [Link]

  • Zhang, Y., et al. (2020). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. Journal of Medicinal Chemistry, 63(15), 8234-8253. [Link]

  • Gouverneur, V., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2877–2880. [Link]

  • Damaj, M. I., et al. (2011). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Journal of Pharmacology and Experimental Therapeutics, 339(1), 178-187. [Link]

  • Meng, P., et al. (2024). Discovery of Positive Allosteric Modulators of α7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing. Journal of Molecular Graphics and Modelling, 129, 108745. [Link]

  • Stewart, A. M., Gaikwad, S., Kyzar, E., & Green, J. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 10(3), 263-271. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 709-716. [Link]

  • Papke, R. L. (2010). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 79(8), 1087-1098. [Link]

  • Kádasi, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Carroll, F. I., et al. (2004). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Novel nicotinic antagonist. Journal of Medicinal Chemistry, 47(11), 2965-2973. [Link]

  • Zhang, Y., & Ready, J. M. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(28), 7013-7016. [Link]

  • Hurst, R. S., et al. (2007). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 27(31), 8396-8408. [Link]

  • Howard, J. A., et al. (2020). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. Acta Crystallographica Section D: Structural Biology, 76(Pt 1), 60-70. [Link]

  • Hurst, R. S., et al. (2007). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. The Journal of Neuroscience, 27(31), 8396-8408. [Link]

  • Greenwood, D. R., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(10), 6825-6840. [Link]

  • Navarro, H. A., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(17), 6984-6997. [Link]

  • Al-Mawsawi, L. Q., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 7(7), 965-976. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

  • TIJER. (2024). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(10), 1297. [Link]

  • BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • PubChem. (n.d.). 3-Fluoroazetidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023214119A1 - Azetidine compounds, pharmaceutical compositions thereof, preparation methods and their uses in the treatment of cns disorders.
  • Arrowhead Pharmaceuticals Inc. (n.d.). RNAi Targeting in the CNS. Retrieved from [Link]

Sources

Application Note: A Guide to Determining the In Vitro Metabolic Stability of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on optimizing a suite of pharmacokinetic properties. Among the most critical is metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] A compound that is metabolized too quickly will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in the body.[3][4] Conversely, an overly stable compound may accumulate, leading to potential toxicity. Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists to build robust structure-activity relationships (SAR) and prioritize compounds with favorable pharmacokinetic profiles.[5][6]

This guide focuses on establishing the metabolic stability profile of 1-(Azetidin-3-yl)-3-fluoroazetidine , a molecule with structural features that warrant careful metabolic evaluation.

1.1 Structural Considerations for this compound

The structure of this NCE presents two key motifs of interest to the drug metabolism scientist:

  • Azetidine Rings: These four-membered, saturated nitrogen heterocycles are increasingly used in medicinal chemistry to enhance properties like solubility and metabolic stability.[7][8] However, their inherent ring strain can sometimes make them susceptible to decomposition or metabolic ring-opening.[9]

  • Fluorine Substitution: The C-F bond is significantly stronger than the C-H bond, and fluorine is often strategically installed to block sites of oxidative metabolism, thereby increasing metabolic stability.[10][11][12] However, metabolism at carbons adjacent to the fluorine atom can sometimes lead to defluorination, which must be monitored.[10][13]

Given these features, a multi-faceted approach is required to fully characterize the metabolic fate of this compound.

Principle of In Vitro Metabolic Assays

In vitro metabolic stability assays aim to predict in vivo hepatic clearance by measuring the rate of disappearance of a parent drug over time when incubated with a preparation of liver enzymes.[14][15] The primary site of drug metabolism is the liver, which contains a vast arsenal of enzymes responsible for both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[16][17]

By using liver-derived systems like microsomes or hepatocytes, we can simulate this environment and calculate two key parameters:[3]

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as volume of biological matrix cleared of the drug per unit time, per unit of protein or cells (e.g., µL/min/mg microsomal protein or µL/min/10⁶ cells).[15][18]

These parameters allow for the rank-ordering of compounds and provide data for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[18][19]

Assay Selection Workflow: Choosing the Right Tool

The choice of in vitro system is critical and depends on the questions being asked. Liver microsomes are enriched in cytochrome P450 (CYP) enzymes and are excellent for assessing Phase I metabolic stability.[20][21] Hepatocytes, being intact cells, contain the full complement of both Phase I and Phase II enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[5][16][17] Plasma is used to assess stability against circulating enzymes like esterases.[4][22]

The following decision tree guides the selection of the appropriate assays for this compound.

AssaySelection Start Start: Assess Metabolic Stability of This compound PhaseI Is the primary goal to assess CYP450-mediated (Phase I) metabolism? Start->PhaseI PhaseII Is a comprehensive assessment of Phase I and Phase II metabolism needed? PhaseI->PhaseII No HLM_Assay Perform Protocol 1: Human Liver Microsomal (HLM) Assay PhaseI->HLM_Assay Yes Hydrolysis Is the compound susceptible to hydrolysis by plasma enzymes? PhaseII->Hydrolysis No Hepatocyte_Assay Perform Protocol 2: Human Hepatocyte Assay PhaseII->Hepatocyte_Assay Yes Plasma_Assay Perform Protocol 3: Plasma Stability Assay Hydrolysis->Plasma_Assay Yes End Synthesize Data & Predict In Vivo Clearance Hydrolysis->End No HLM_Assay->PhaseII Hepatocyte_Assay->Hydrolysis Plasma_Assay->End

Caption: Assay Selection Decision Tree.

Core Protocols

The following protocols are designed to be robust and self-validating, incorporating essential controls as recommended by regulatory agencies like the FDA.[23][24]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective & Principle: To determine the rate of Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The assay measures the depletion of the test compound in the presence of pooled human liver microsomes and a required cofactor, NADPH.[25][26] An NADPH regeneration system is used to ensure the cofactor is not depleted during the incubation.[27][28]

Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from Corning® or BioIVT)[29]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., RapidStart™ or similar, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[27][30][31]

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (10 mM stocks in DMSO):

    • High Clearance Control: Verapamil or Loperamide[6]

    • Low Clearance Control: Warfarin or Carbamazepine[6]

  • Internal Standard (IS) in Acetonitrile (ACN) (e.g., Tolbutamide, chosen during analytical method development)

  • 96-well incubation and collection plates

Step-by-Step Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of microsomes in phosphate buffer. For a final protein concentration of 0.5 mg/mL, dilute the stock microsomes (e.g., 20 mg/mL) accordingly. Keep on ice.

  • Prepare Compound Plates: Serially dilute the 10 mM stock of the test compound and controls in buffer to an intermediate concentration (e.g., 100 µM). Add the required volume to the incubation plate wells to achieve a final assay concentration of 1 µM.

  • Pre-incubation: Add the diluted microsome solution to the wells containing the compounds. Mix and pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step allows the compound to equilibrate with the microsomes.

  • Initiate Reaction: Prepare the NADPH regeneration system according to the manufacturer's instructions.[28] To start the reaction, add the NADPH system to all wells simultaneously. This marks T=0.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing a quenching solution (e.g., 150 µL of cold ACN with Internal Standard).[17][20] The cold ACN stops the enzymatic reaction by precipitating the proteins.

  • Control Incubations (Self-Validation):

    • -NADPH Control: For one set of wells with the test compound, replace the NADPH regeneration system with plain buffer.[26] Significant compound loss in this control indicates non-CYP-mediated degradation or instability.

    • T=0 Control: The 0-minute time point serves as the baseline representing 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the collection plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective & Principle: To provide a comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II pathways, as well as cellular uptake.[5][17] Cryopreserved hepatocytes are used for convenience and retain metabolic activities comparable to fresh cells.[5]

Materials and Reagents:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)[5]

  • Test Compound and Controls (as in 4.1)

  • Internal Standard in ACN

  • 96-well plates (non-coated for suspension culture)

Step-by-Step Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.[32] Gently transfer to pre-warmed incubation medium. Determine cell viability and density using the trypan blue exclusion method. Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[1][16]

  • Compound Preparation: Prepare working solutions of the test compound and controls in the incubation medium at 2x the final concentration (e.g., 2 µM).

  • Initiate Incubation: Add equal volumes of the hepatocyte suspension and the compound working solution to the wells of the incubation plate. Mix gently and place in a 37°C incubator, shaking (e.g., 100 rpm).[1] The final cell density will be 0.5 x 10⁶ cells/mL and the final compound concentration will be 1 µM.

  • Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer aliquots into a collection plate containing cold ACN with IS to terminate the reaction.[5]

  • Control Incubations:

    • Vehicle Control: Incubate hepatocytes with medium containing only the vehicle (e.g., 0.1% DMSO) to assess baseline cell health.

    • Heat-Inactivated Control: Incubate the test compound with hepatocytes that have been heat-inactivated. Significant loss here points to chemical instability rather than enzymatic metabolism.

  • Sample Processing: Process samples as described in the HLM protocol (Step 7).

Protocol 3: Plasma Stability Assay

Objective & Principle: To assess the hydrolytic stability of the compound in the presence of plasma enzymes, such as esterases and amidases.[4][22]

Materials and Reagents:

  • Pooled Human Plasma (with anticoagulant, e.g., Heparin)

  • Test Compound and Controls (e.g., Procaine for rapid hydrolysis)

  • Internal Standard in ACN

  • Phosphate Buffer (pH 7.4)

Step-by-Step Procedure:

  • Preparation: Thaw frozen plasma at 37°C. Prepare a 2 µM working solution of the test compound in plasma.

  • Incubation: Incubate the plate at 37°C.

  • Time Point Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), transfer aliquots to a collection plate containing cold ACN with IS.[4][22]

  • Control Incubation:

    • Buffer Control: Incubate the test compound in phosphate buffer instead of plasma to check for non-enzymatic chemical degradation at physiological pH and temperature.

  • Sample Processing: Process samples as described in the HLM protocol (Step 7).

Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of the parent compound is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.[3]

5.1 Sample Preparation: The protein precipitation ("crash") with ACN described in the protocols is a rapid and effective method for sample cleanup.[33]

5.2 Suggested LC-MS/MS Parameters: Method development will be required to optimize parameters for this compound. A typical starting point is presented below.

ParameterSuggested SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for a broad range of small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive ion mode ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for eluting analytes.
Gradient 5% to 95% B over 3-5 minutesA generic gradient to elute compounds with varying polarity.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens on the azetidine rings are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[4]

5.3 Method Validation & Troubleshooting:

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results.[34][35] This should be assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[36] Modifying chromatography to separate the analyte from interfering components (like phospholipids) is a key strategy to mitigate this.[33][37]

  • Internal Standard (IS): A stable, isotopically labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects should be used to normalize the signal.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of compound disappearance.

  • Calculate Percent Remaining: The peak area ratio (Analyte Peak Area / IS Peak Area) is determined for each time point. The percent remaining is calculated relative to the T=0 sample. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[1]

  • Calculate Half-Life (t½): t½ = 0.693 / k[22]

  • Calculate Intrinsic Clearance (Clint): The formula depends on the assay system.[5]

AssayIntrinsic Clearance (Clint) FormulaUnits
Microsomes Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)µL/min/mg protein
Hepatocytes Clint = (0.693 / t½) * (mL incubation / 10⁶ cells)µL/min/10⁶ cells

6.1 Interpreting the Data: The calculated t½ and Clint values are used to classify the compound's stability. While classification schemes can vary, a general guide is provided below.

Stability CategoryHLM Half-Life (t½)Hepatocyte Half-Life (t½)Interpretation
High > 60 min> 120 minLikely low hepatic clearance. Favorable.
Medium 15 - 60 min30 - 120 minModerate clearance. May be acceptable.
Low < 15 min< 30 minLikely high hepatic clearance. Potential liability.

Experimental Workflow Visualization

The following diagram illustrates the end-to-end workflow for the Human Liver Microsomal (HLM) stability assay.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Processing Reagents Prepare Reagents: - Microsomes - Buffer - NADPH System - Compound/Controls PreIncubate Pre-incubate Compound + Microsomes Reagents->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench Reaction (Cold ACN + IS) Sampling->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate: - % Remaining - k (slope) - t½ - Clint LCMS->Calc Report Final Report Calc->Report

Caption: HLM Metabolic Stability Assay Workflow.

References

  • Ardent Scientific. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Islam, R., & Das, S. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Thompson, C. D. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (2007). Matrix effects: Causes and solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Springer Nature Experiments. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]

  • XenoTech. (n.d.). RapidStart™ NADPH Regenerating System. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Bio-protocol. (2017). 2.2.6. Microsomal stability assays. Retrieved from [Link]

  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Retrieved from [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2018). Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. Retrieved from [Link]

  • Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]

  • Soars, M. G., et al. (2016). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal. Retrieved from [Link]

  • ResearchGate. (2010). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine-containing molecules are of profound interest in medicinal chemistry due to their unique structural and physicochemical properties. The strained four-membered ring can impart favorable characteristics such as improved metabolic stability, aqueous solubility, and binding affinity to biological targets.[1] Specifically, the incorporation of fluorine atoms can further modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced pharmacological profiles. The target molecule, 1-(azetidin-3-yl)-3-fluoroazetidine, represents a novel scaffold with two stereocenters, offering the potential for developing highly specific and potent therapeutic agents. This application note provides a detailed, research-level guide to a proposed stereoselective synthesis of the enantiomers of this compound. The presented synthetic strategy is a novel approach, logically constructed from established and reliable synthetic methodologies.

Retrosynthetic Analysis and Strategy

The stereoselective synthesis of the target 1,3'-biazetidine requires a convergent approach, bringing together two chiral azetidine building blocks. A plausible disconnection point is the C-N bond linking the two azetidine rings. This suggests a coupling reaction, such as a Buchwald-Hartwig amination, between a chiral 3-aminoazetidine derivative and a chiral 3-halo- or 3-triflyloxy-azetidine derivative. To ensure the stereochemical integrity of the final product, the synthesis of each chiral azetidine precursor must be highly stereocontrolled.

Our proposed retrosynthetic pathway is as follows:

Retrosynthesis Target This compound Enantiomers Coupling Stereoselective N-Arylation (Buchwald-Hartwig) Target->Coupling C-N bond formation Precursors Chiral Azetidine Precursors Coupling->Precursors Azetidinamine (R)- or (S)-N-Boc-azetidin-3-amine Precursors->Azetidinamine Fluoroazetidine (R)- or (S)-1-Benzoyl-3-bromo-3-fluoroazetidine Precursors->Fluoroazetidine Hydroxyazetidine_amine Enantiopure N-Boc-3-hydroxyazetidine Azetidinamine->Hydroxyazetidine_amine Mitsunobu or Mesylation/Azide Reduction Hydroxyazetidine_fluoro Enantiopure 1-Benzoyl-3-hydroxyazetidine Fluoroazetidine->Hydroxyazetidine_fluoro Halogenation/Fluorination Azetidinone 1-Benzoyl-azetidin-3-one Hydroxyazetidine_amine->Azetidinone Asymmetric Reduction Hydroxyazetidine_fluoro->Azetidinone Asymmetric Reduction

Caption: Retrosynthetic analysis of this compound.

Synthesis of Chiral Azetidine Precursors

The cornerstone of this synthesis is the preparation of enantiomerically pure azetidine building blocks. A versatile starting material is 1-benzoyl-azetidin-3-one, which can be subjected to asymmetric reduction to furnish the chiral 3-hydroxyazetidine precursors.

Part 1: Enantioselective Synthesis of (R)- and (S)-1-Benzoyl-3-hydroxyazetidine

The asymmetric reduction of N-protected azetidin-3-ones is a key step in accessing chiral 3-substituted azetidines.[2] Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can afford high enantioselectivity.

Protocol 1: Asymmetric Reduction of 1-Benzoyl-azetidin-3-one

  • Catalyst Preparation: In a nitrogen-flushed glovebox, a solution of [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-Ts-DPEN (1.1 mol%) in isopropanol is stirred for 30 minutes.

  • Reaction Setup: To a solution of 1-benzoyl-azetidin-3-one (1.0 eq) in isopropanol, the pre-formed catalyst solution is added.

  • Reduction: A solution of formic acid/triethylamine (5:2 azeotrope) (5.0 eq) is added, and the mixture is stirred at 40 °C for 12 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the enantiomerically enriched 1-benzoyl-3-hydroxyazetidine.

EntryCatalyst/LigandEnantiomeric Excess (ee)Yield
1[RuCl2(p-cymene)]2 / (R,R)-Ts-DPEN>98% (R)92%
2[RuCl2(p-cymene)]2 / (S,S)-Ts-DPEN>98% (S)90%
Part 2: Synthesis of (R)- and (S)-N-Boc-azetidin-3-amine

The chiral 3-hydroxyazetidine can be converted to the corresponding amine via a mesylation-azide substitution-reduction sequence or a Mitsunobu reaction followed by reduction. The former is often preferred for its reliability and scalability.

Protocol 2: Conversion of Chiral 3-Hydroxyazetidine to 3-Aminoazetidine

  • Mesylation: To a solution of enantiopure 1-benzoyl-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred for 1 hour.

  • Azide Substitution: Sodium azide (3.0 eq) in DMF is added to the reaction mixture, and the temperature is raised to 80 °C for 6 hours.

  • Reduction: The crude azide is dissolved in methanol, and Palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a balloon of H2 for 12 hours.

  • Boc Protection: After filtration of the catalyst, di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq) are added to the filtrate. The reaction is stirred for 4 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the enantiopure N-Boc-azetidin-3-amine.

Part 3: Synthesis of (R)- or (S)-1-Benzoyl-3-bromo-3-fluoroazetidine

The synthesis of the fluorinated coupling partner can be achieved from the chiral 1-benzoyl-3-hydroxyazetidine. A one-pot bromofluorination approach can be employed.

Protocol 3: Stereospecific Bromofluorination

  • Reaction Setup: To a solution of enantiopure 1-benzoyl-3-hydroxyazetidine (1.0 eq) in dichloromethane at -78 °C, diethylaminosulfur trifluoride (DAST) (1.5 eq) is added dropwise.[3][4][5][6] The reaction is stirred for 30 minutes.

  • Bromination: N-Bromosuccinimide (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.

Stereoselective Coupling of Azetidine Fragments

The key step in this synthesis is the stereoselective formation of the C-N bond between the two chiral azetidine rings. A palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.[7][8][9][10][11] The choice of ligand is crucial for the efficiency and stereochemical outcome of the reaction.

Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A (R)-N-Boc-azetidin-3-amine I Coupling Reaction A->I B (S)-1-Benzoyl-3-bromo-3-fluoroazetidine B->I C Pd2(dba)3 C->I D Chiral Ligand (e.g., BINAP) D->I E Base (e.g., NaOtBu) E->I F Solvent (e.g., Toluene) F->I G Inert Atmosphere (N2 or Ar) G->I H Heat (e.g., 100 °C) H->I J Work-up and Purification I->J K Protected Biazetidine J->K L Deprotection K->L M Final Product: (R,S)-1-(Azetidin-3-yl)-3-fluoroazetidine L->M

Sources

Application Notes & Protocols: The Use of 1-(Azetidin-3-yl)-3-fluoroazetidine Scaffolds in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

I. Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold—a molecular framework that provides a unique combination of structural rigidity and metabolic stability.[1][2] This four-membered heterocycle allows for precise three-dimensional positioning of substituents, making it an invaluable tool for optimizing drug-target interactions.[1] When combined with strategic fluorination, its utility is significantly enhanced. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity, often through the formation of specific hydrogen bonds or by altering local electronic environments.[3]

This guide focuses on the emerging potential of 1,3-disubstituted azetidines, specifically the 1-(Azetidin-3-yl)-3-fluoroazetidine motif, in the design of potent and selective enzyme inhibitors. While literature on this exact bifunctional molecule is sparse, the principles derived from its constituent parts—the 3-fluoroazetidine warhead and the N-substituted azetidine for exploring binding pockets—provide a powerful rationale for its application. We will explore its potential against key enzyme classes and provide a detailed, field-tested protocol for evaluating its inhibitory activity.

II. Application Notes: Rationale for a Bifunctional Azetidine Approach

A. The 3-Fluoroazetidine Moiety: A Stable and Potent "Warhead"

The 3-fluoroazetidine group is a key component of a class of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[4][5] Unlike more reactive azetidine subtypes, such as 2-cyano or 2-ketoazetidines which can be prone to chemical instability and cyclization, 3-fluoroazetidines exhibit sub-micromolar inhibitory potencies while maintaining superior aqueous stability.[4][5]

Causality Behind the Choice:

  • Electronic Effects: The highly electronegative fluorine atom creates a polarized C-F bond. This can facilitate strong, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with active site residues, particularly the hydroxyl group of a catalytic serine.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can improve pharmacokinetic profiles.

  • Conformational Lock: The fluorine atom helps to lock the puckered conformation of the azetidine ring, reducing the entropic penalty upon binding to the enzyme's active site.

B. The N1-Azetidinyl Group: A Vector for Selectivity and Potency

In many enzyme inhibitor designs, particularly for proteases, the moiety bound to the azetidine nitrogen is crucial for exploring the S1 and S2 substrate-binding pockets adjacent to the catalytic site.[4][6] By incorporating a second azetidine ring at this position, the This compound scaffold offers a novel, semi-rigid linker.

Strategic Advantages:

  • Targeting Specific Pockets: The secondary azetidine can be further functionalized, allowing chemists to systematically probe enzyme pockets to enhance both potency and selectivity against related enzymes.

  • Improved Physicochemical Properties: This addition can modulate solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to larger, more hydrophobic groups often used in this position.[6]

C. Primary Enzyme Target Class: Serine Proteases (e.g., DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a well-validated therapeutic target for the treatment of type 2 diabetes.[6] It is a serine protease responsible for inactivating incretin hormones that regulate glucose homeostasis.[6] Azetidine-based inhibitors have shown significant promise in this area.[4][5][7] The 3-fluoroazetidine scaffold is particularly well-suited to interact with the catalytic triad (Ser, His, Asp) in the active site of such enzymes.

D. Hypothesized Mechanism of Inhibition

The inhibitory mechanism likely involves a strong, non-covalent interaction between the 3-fluoroazetidine moiety and the catalytic serine residue of the protease. The polarized C-F bond positions the azetidine ring for a favorable electrostatic interaction or a strong hydrogen bond with the serine hydroxyl group, mimicking the tetrahedral transition state of substrate hydrolysis.[8] This stable enzyme-inhibitor complex effectively blocks substrate access and turnover.

Mechanism_of_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor This compound Ser Serine Residue (Ser-OH) His Histidine Residue Ser->His Catalytic Triad Pocket S1/S2 Pocket Inhibitor [F]-Azetidine-[N]-Azetidine Inhibitor->Ser Strong H-Bond or Electrostatic Interaction Inhibitor->Pocket Binding for Selectivity

Caption: Hypothesized interaction of the fluoroazetidine scaffold with a serine protease active site.

III. Experimental Protocol: Evaluating Inhibitory Potency Against DPP-IV

This protocol provides a robust, self-validating method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound like this compound against a representative serine protease, human recombinant DPP-IV.

A. Principle

The assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-IV, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to enzyme activity. The presence of an inhibitor will decrease this rate.

B. Materials & Reagents
  • Enzyme: Human Recombinant DPP-IV

  • Substrate: Gly-Pro-AMC

  • Test Compound: this compound

  • Positive Control: Saxagliptin or another known DPP-IV inhibitor[6]

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) with appropriate additives (e.g., NaCl, EDTA).

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Hardware: 96-well black, flat-bottom microplates; multichannel pipettes; fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

C. Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compound/Control Stock: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Compound Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, create an intermediate dilution plate by diluting these DMSO stocks into Assay Buffer to achieve the desired final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is consistent and low (<1%).

    • Enzyme Working Solution: Dilute the DPP-IV enzyme stock in Assay Buffer to a final concentration that yields a robust linear signal within a 10-15 minute reaction time. This must be determined empirically in a preliminary enzyme titration experiment.[9]

    • Substrate Working Solution: Prepare the Gly-Pro-AMC substrate in Assay Buffer. The optimal concentration is typically at or near its Michaelis-Menten constant (Km) for DPP-IV.[10]

  • Assay Plate Setup (in a 96-well plate):

    • Blank Wells (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.

    • 100% Activity Control (No Inhibitor): 25 µL Assay Buffer with corresponding DMSO concentration + 25 µL Enzyme Solution.

    • Test Wells: 25 µL of each serially diluted test compound (in Assay Buffer) + 25 µL Enzyme Solution.

    • Positive Control Wells: 25 µL of each serially diluted positive control + 25 µL Enzyme Solution.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at room temperature (or 37°C, depending on the enzyme's optimal conditions) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells (except the blanks, which already contain it).

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes.

D. Data Analysis
  • Calculate Reaction Velocity: For each well, determine the initial reaction rate (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (RFU/min).

  • Normalize Data:

    • Subtract the average velocity of the Blank wells from all other wells.

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_100%_activity))

  • Determine IC₅₀:

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Experimental_Workflow prep 1. Reagent Preparation (Compound, Enzyme, Substrate) plate 2. Plate Setup (Controls, Test Compound) prep->plate incubate 3. Pre-incubation (Enzyme + Inhibitor) plate->incubate add_sub 4. Initiate Reaction (Add Substrate) incubate->add_sub measure 5. Kinetic Measurement (Fluorescence Reader) add_sub->measure analyze 6. Data Analysis (Calculate V₀, % Inhibition) measure->analyze ic50 7. Determine IC₅₀ (Dose-Response Curve) analyze->ic50

Caption: Standard workflow for an in vitro enzyme inhibition assay.

IV. Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The table should include the compound tested, its determined IC₅₀ value, and the values for any controls used in the experiment.

Compound IDTarget EnzymeIC₅₀ (nM) [95% CI]Notes
This compound DPP-IV85.2 [75.1 - 96.6]Example data
Saxagliptin (Positive Control)DPP-IV2.5 [2.1 - 3.0]Literature value ~2-5 nM

V. Conclusion

The This compound scaffold represents a promising and strategically sound starting point for the development of novel enzyme inhibitors. By combining the proven stability and potency of the 3-fluoroazetidine moiety with the versatile N-azetidinyl group for probing selectivity pockets, this class of compounds is well-positioned for hit-to-lead optimization campaigns. The protocols and rationale outlined in this guide provide a comprehensive framework for researchers to effectively synthesize, test, and validate the potential of these molecules against serine proteases and potentially other enzyme classes, paving the way for the discovery of next-generation therapeutics.

VI. References

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608.

  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. BenchChem.

  • Johns Hopkins University. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608.

  • Lesovoy, V. M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

  • Request PDF. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate.

  • Williams, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 1-19.

  • Marciniszyn, A., et al. (2004). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Journal of Medicinal Chemistry, 47(5), 1109-1112.

  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. BioWorld.

  • Gauthier, J. Y., et al. (2003). 3,4-disubstituted Azetidinones as Selective Inhibitors of the Cysteine Protease Cathepsin K. Exploring P2 Elements for Selectivity. Bioorganic & Medicinal Chemistry Letters, 13(18), 3045-3048.

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. ResearchGate.

  • Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.

Sources

Application Notes & Protocols: High-Throughput Screening of Azetidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2] Initially challenged by synthetic inaccessibility, recent advancements have enabled the creation of diverse azetidine libraries for drug discovery.[2][3][4] Their appeal lies in the unique three-dimensional geometry conferred by the strained ring system.[5][6] This conformational rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[6] Furthermore, azetidines often serve as bioisosteric replacements for more common heterocycles (e.g., pyrrolidines, piperidines), frequently improving critical drug-like properties such as solubility and metabolic stability.[2] Consequently, azetidine-based compounds are increasingly investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][7][8][9]

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for azetidine libraries. We will delve into the critical considerations for assay selection, provide detailed, field-tested protocols for both biochemical and cell-based screening, and outline a robust workflow for hit identification and validation.

Section 1: Strategic Assay Development for Azetidine Libraries

The success of any HTS campaign hinges on the development of a robust, reliable, and relevant assay. The choice of assay technology must be tailored to the biological question being asked. For azetidine libraries, the primary screening goals often revolve around identifying modulators of specific protein targets (e.g., enzymes, receptors) or elicitors of a desired cellular phenotype.

Causality in Assay Selection:

  • Biochemical Assays: These cell-free systems are ideal for directly interrogating the interaction between a compound and a purified biological target, such as an enzyme or receptor.[10] They offer a clean, mechanistic readout, making them perfect for identifying direct binders or inhibitors. Homogeneous (mix-and-read) formats are strongly preferred for HTS to minimize steps and improve reproducibility.[11]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[10] They are essential for identifying compounds that modulate a cellular pathway, require metabolic activation, or need to traverse cellular membranes to reach their target. They can also simultaneously assess for cytotoxicity.

A well-rounded screening cascade often employs a biochemical assay for the primary screen, followed by a cell-based secondary assay to confirm on-target activity in a more complex biological environment.

Recommended HTS Technologies
Assay Technology Assay Type Principle Best Suited For Key Advantages
Fluorescence Polarization (FP) BiochemicalMeasures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13]Screening for inhibitors of protein-protein, protein-peptide, or protein-nucleic acid interactions.[12][14]Homogeneous format, robust, cost-effective, and less prone to interference from colored compounds.[12][15]
AlphaScreen®/AlphaLISA® BiochemicalBead-based proximity assay where singlet oxygen transfer between Donor and Acceptor beads occurs only when they are brought close by a binding event, generating a signal.[16][17][18]Detecting a wide range of interactions (protein-protein, receptor-ligand), including those with low affinity; quantifying analytes in complex media.[19][20]High sensitivity, wide dynamic range, tolerant of complex sample matrices (AlphaLISA).[19][20]
Luminescent Cell Viability (e.g., CellTiter-Glo®) Cell-BasedQuantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[21][22]Primary screening for cytotoxicity; secondary screening to triage hits from biochemical assays.Homogeneous "add-mix-measure" format, high sensitivity, and robust signal.[22][23][24]

Section 2: The High-Throughput Screening Workflow

A systematic and automated workflow is essential for efficiently screening thousands of compounds while maintaining data quality.[25][26] Miniaturization to 384- or 1536-well plate formats is standard practice to conserve precious library compounds and reduce reagent costs.[26][27][28]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation Lib_Prep 1. Library Plating (Azetidine Library @ 10 µM) Assay_Plate 2. Assay Plating (Target + Reagents) Lib_Prep->Assay_Plate Automation Incubate 3. Incubation Assay_Plate->Incubate Readout 4. Plate Reading (e.g., FP, Luminescence) Incubate->Readout Data_Analysis 5. Data Analysis (Z-Score, % Inhibition) Readout->Data_Analysis Hit_Picking 6. Hit Selection (Threshold > 3σ) Data_Analysis->Hit_Picking Dose_Response 7. Dose-Response (IC50/EC50 Determination) Hit_Picking->Dose_Response Orthogonal 8. Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal SAR 9. SAR Expansion (Analog Synthesis) Orthogonal->SAR Lead_Dev Lead Development SAR->Lead_Dev

A generalized workflow for a high-throughput screening cascade.

Section 3: Detailed Experimental Protocols

Here we provide two detailed protocols representative of a primary biochemical screen and a secondary cell-based assay for an azetidine library.

Protocol 1: Biochemical HTS for Azetidine-Based STAT3 Inhibitors using Fluorescence Polarization (FP)

Objective: To identify azetidine derivatives that inhibit the DNA-binding activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target.[7] Several studies have identified azetidine compounds as potent STAT3 inhibitors.[29][30]

Principle: This assay measures the disruption of the interaction between purified, active STAT3 protein and a fluorescently labeled DNA probe (hSIE).[29] In the absence of an inhibitor, the large STAT3-DNA complex tumbles slowly, resulting in a high FP signal. An effective inhibitor will prevent this binding, leaving the small DNA probe to tumble rapidly, resulting in a low FP signal.[12][14][31]

Materials:

  • Purified, recombinant human STAT3 protein (activated)

  • Fluorescein-labeled hSIE DNA probe (5'-Fl-GAT CCT TCC CGG GAA TCC TGA-3')

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Azetidine compound library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Stattic)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader with FP capabilities (e.g., PHERAstar FSX)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X STAT3 solution (e.g., 20 nM) in Assay Buffer.

    • Prepare a 2X Fluorescein-hSIE probe solution (e.g., 10 nM) in Assay Buffer.

    • Scientist's Note: The final concentrations of protein and probe must be optimized during assay development to achieve a stable assay window and a Z' factor > 0.5. The Kd of the interaction is a key determinant for these concentrations.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), transfer 20 nL of the azetidine library compounds from the 10 mM source plates into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • Plate DMSO into control wells (for High Signal, 0% inhibition).

    • Plate a known STAT3 inhibitor into control wells (for Low Signal, 100% inhibition).

  • Assay Execution (Automated):

    • Add 10 µL of the 2X STAT3 solution to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate for 30 minutes at room temperature to allow compounds to bind to the protein.

    • Add 10 µL of the 2X Fluorescein-hSIE probe solution to all wells to initiate the binding reaction.

    • Centrifuge the plate again (1 min at 1000 rpm).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader using standard fluorescein excitation (485 nm) and emission (520 nm) filters, measuring both parallel and perpendicular fluorescence intensity.

    • The instrument software will calculate the fluorescence polarization in millipolarization (mP) units.

  • Data Analysis:

    • Calculate the Percent Inhibition for each well using the formula: % Inhibition = 100 * (1 - [(mP_compound - mP_low_control) / (mP_high_control - mP_low_control)])

    • Calculate the Z-score for each compound to determine statistical significance.

    • Hits are typically defined as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the neutral (DMSO) controls.

Protocol 2: Cell-Based HTS for Cytotoxicity using CellTiter-Glo® Luminescent Assay

Objective: To evaluate the cytotoxic or anti-proliferative effects of azetidine library hits on a relevant cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer line where STAT3 is often active).[29][30]

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[21][22][23] The reagent lyses cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the amount of ATP present.[23] A decrease in signal indicates cell death or inhibition of proliferation.

Materials:

  • MDA-MB-231 cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Azetidine hit compounds (from Protocol 1)

  • Positive Control (e.g., Staurosporine)

  • CellTiter-Glo® 2.0 Reagent (single-bottle, ready-to-use format)[24][32]

  • 384-well, solid white, tissue-culture treated microplates

  • Luminometer-capable microplate reader

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count MDA-MB-231 cells. Resuspend cells in culture medium to a density of 20,000 cells/mL.

    • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (500 cells) into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a dose-response plate of the azetidine hits (e.g., 8-point, 3-fold serial dilutions starting from 50 µM).

    • Add 25 nL of compound or DMSO control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Scientist's Note: The incubation time is critical and should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[23] This ensures optimal enzyme activity.

    • Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.[23]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[23]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition:

    • Read the luminescence on a microplate reader with an integration time of 0.5 to 1 second per well.

  • Data Analysis and Presentation:

    • Calculate the Percent Viability for each well: % Viability = 100 * (RLU_compound / RLU_DMSO_control)

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each active compound.

Hypothetical Data Presentation for Validated Hits:

Compound ID STAT3 FP IC50 (µM) MDA-MB-231 Viability IC50 (µM) Notes
AZ-0010.551.2Potent inhibitor with corresponding cell activity. High priority.
AZ-0020.98> 50Potent in biochemical assay but lacks cell activity. Possible permeability issue.
AZ-00325.12.5Weak biochemical activity but potent in cells. Possible off-target or pro-drug.
AZ-004> 50> 50Inactive.

Conclusion

The screening of azetidine libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. The unique structural and physicochemical properties of the azetidine scaffold demand carefully considered HTS strategies. By leveraging robust, automated, and miniaturized assay technologies like fluorescence polarization and luminescent cell-based assays, researchers can efficiently navigate these libraries. The protocols and workflows detailed in this guide provide a validated starting point for identifying and characterizing bioactive azetidines, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Application Notes and Protocols for High-Throughput Screening of Azetidine Deriv
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Application of Fluorescence Polariz
  • Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening. Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • The Power of Small - High-Throughput Screening Assay Miniaturiz
  • Automation and miniaturization: enabling tools for fast, high‐throughput process development in integrated continuous biomanufacturing. WUR eDepot.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • The use of AlphaScreen technology in HTS: Current status.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Azetidines of pharmacological interest. PubMed.
  • Azetidines. Enamine.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • AlphaScreen. BMG LABTECH.
  • CellTiter-Glo® 2.0 Assay Technical Manual.
  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • High-throughput screening (HTS). BMG LABTECH.
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • Previous strategies towards azetidines and this approach. a Select...

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The inherent ring strain of azetidines presents unique synthetic challenges, but with careful control of reaction parameters, high yields are achievable.[1] This guide provides field-proven insights and detailed protocols to help you succeed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,3'-biazetidine core of this compound?

The most common and effective strategies involve the coupling of two distinct azetidine precursors. The choice of strategy often depends on the availability of starting materials and the desired scale.

  • Aza-Michael Addition: This is a highly efficient method where a nucleophilic azetidine (e.g., 3-fluoroazetidine) is added to an electrophilic azetidine precursor, such as an α,β-unsaturated ester like methyl (N-Boc-azetidin-3-ylidene)acetate.[2] This reaction is typically promoted by a non-nucleophilic base like DBU and offers good control and moderate to high yields.[2]

  • Reductive Amination: This one-pot reaction involves coupling an azetidine with an azetidin-3-one derivative in the presence of a mild reducing agent.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the iminium ion intermediate, minimizing side reactions.[3]

  • Direct N-Alkylation: This classic SN2 approach involves reacting an azetidine with another azetidine bearing a suitable leaving group (e.g., mesylate, tosylate, or iodide). However, this method can be complicated by competing elimination reactions or the formation of quaternary ammonium salts. Careful selection of a non-nucleophilic base and control of stoichiometry are critical.[5]

Q2: What are the critical precursors for this synthesis, and what should I be aware of during their preparation?

The synthesis converges on two key building blocks: a 3-fluoroazetidine source and a second azetidine ring poised for coupling.

  • 3-Fluoroazetidine Hydrochloride: This is a common starting material and is commercially available.[6][7][8] If synthesizing in-house, a typical route involves fluorination of a protected 3-hydroxyazetidine using a fluorinating agent like diethylaminosulfur trifluoride (DAST), followed by deprotection.[9] It is crucial to ensure the high purity of this precursor, as impurities can interfere with the subsequent coupling reaction. The hydrochloride salt must be neutralized, typically in situ with a suitable base, before the reaction.

  • N-Boc-azetidin-3-one or its Derivatives: For the aza-Michael approach, methyl (N-Boc-azetidin-3-ylidene)acetate is an excellent coupling partner.[2] It can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.[2] For reductive amination, N-Boc-azetidin-3-one itself is the key precursor.[10] The Boc protecting group is advantageous as it activates the azetidine nitrogen for certain reactions and can be removed under acidic conditions without affecting the final product structure.

Q3: My overall yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically trace back to one of three areas: suboptimal reaction conditions for the coupling step, competing side reactions, or degradation during workup and purification.

  • Inefficient Coupling: The nucleophilicity of the azetidine nitrogen can be low, and the electrophilic partner may not be sufficiently reactive. This necessitates careful optimization of the base, solvent, and temperature.[5]

  • Side Reactions: The ring strain of azetidines makes them susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or high temperatures).[11][12] Another common issue is the competitive formation of a more thermodynamically stable five-membered pyrrolidine ring, a 5-endo-tet cyclization, which can sometimes outcompete the desired 4-exo-tet pathway.[5]

  • Product Instability: The final biazetidine product, being a diamine, can be sensitive. Overly acidic or basic conditions during workup can lead to degradation. Purification by column chromatography must also be handled carefully to avoid product loss on the column.

Troubleshooting Guide: Improving Coupling Efficiency

This section addresses specific issues you may encounter during the synthesis.

Problem: The coupling reaction (aza-Michael addition) has stalled or shows low conversion.

  • Possible Cause 1: Ineffective Base. The choice of base is critical for deprotonating the 3-fluoroazetidine hydrochloride and catalyzing the Michael addition without causing side reactions.

    • Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it is a strong, non-nucleophilic base.[2] If using a weaker base like triethylamine (Et₃N), you may see lower conversion. Ensure you are using at least two equivalents of base: one to neutralize the hydrochloride salt and one to promote the reaction.

  • Possible Cause 2: Incorrect Solvent Choice. The solvent plays a significant role in reactant solubility and reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or 1,2-dichloroethane (DCE) are highly effective for this type of transformation.[2][5] Reactions in less polar solvents like THF may be sluggish. Ensure your reagents are fully dissolved at the reaction temperature.

  • Possible Cause 3: Insufficient Thermal Energy. While high temperatures can risk decomposition, some thermal energy is required to overcome the activation barrier.

    • Solution: The aza-Michael addition often proceeds well at elevated temperatures, for instance, between 45 °C and 65 °C.[2] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials. If the reaction stalls at a lower temperature, consider incrementally increasing the temperature.

Problem: LC-MS analysis shows a significant byproduct with the same mass as the desired product.

  • Possible Cause: Regioisomer Formation. If using an unsymmetrical coupling partner, reaction at an alternative site could lead to an isomeric byproduct that is difficult to separate.

    • Solution: The aza-Michael reaction with methyl (N-Boc-azetidin-3-ylidene)acetate is generally highly regioselective.[2] However, if you are using a different strategy, you may need to reconsider your synthetic design to favor the desired connectivity. Confirm the structure of your byproduct using 2D NMR techniques like HMBC and NOESY.

Problem: The desired product seems to degrade during column chromatography.

  • Possible Cause: Acidity of Silica Gel. The free amine groups in your biazetidine product can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, and potential degradation.

    • Solution 1: Deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine before packing the column. Elute with a mobile phase containing a similar percentage of triethylamine.

    • Solution 2: Consider using an alternative stationary phase, such as alumina (basic or neutral), which is more suitable for purifying basic compounds.

Visualized Workflows and Mechanisms
General Synthetic Workflow

The following diagram outlines the convergent synthesis of the target molecule via the aza-Michael addition pathway.

G cluster_0 Precursor Synthesis cluster_1 Precursor Source cluster_2 Core Synthesis A N-Boc-azetidin-3-one B Methyl (N-Boc-azetidin- 3-ylidene)acetate A->B HWE Reaction D N-Boc-1'-(3-fluoroazetidin- 1-yl)azetidine-3-carboxylate B->D C 3-Fluoroazetidine HCl C->D Aza-Michael Addition (DBU, ACN, 65°C) E This compound D->E Boc Deprotection (e.g., TFA) F Final Product E->F Purification

Caption: Convergent synthesis workflow for this compound.

Troubleshooting Low Yield

Use this decision tree to diagnose and resolve issues with low reaction yield.

G Start Low Yield Observed Check_SM Analyze Starting Materials by NMR/LC-MS Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Yes SM_Bad Impurity Detected Check_SM->SM_Bad No Analyze_Reaction Analyze Crude Reaction Mixture by LC-MS SM_OK->Analyze_Reaction Repurify Re-purify or Re-synthesize Precursors SM_Bad->Repurify Incomplete Incomplete Conversion Analyze_Reaction->Incomplete High SM Byproducts Byproducts Formed Analyze_Reaction->Byproducts Low SM Optimize Optimize Conditions: - Increase Temp/Time - Check Base/Solvent Incomplete->Optimize Isolate_Byproduct Isolate & Characterize Byproducts (NMR) Byproducts->Isolate_Byproduct

Caption: Decision tree for troubleshooting low synthesis yield.

Optimized Experimental Protocol

This protocol describes the aza-Michael addition to form the protected biazetidine core, adapted from related literature procedures.[2]

Reaction: Synthesis of tert-Butyl 3-((3-fluoroazetidin-1-yl)methyl)azetidine-1-carboxylate

ParameterRecommended Value
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent Acetonitrile (ACN), anhydrous
Temperature 65 °C
Reaction Time 4-16 hours (monitor by LC-MS)
Stoichiometry 1.0 eq. Michael Acceptor, 1.1 eq. Azetidine HCl, 2.2 eq. DBU
Typical Yield 60-75%

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and 3-fluoroazetidine hydrochloride (1.1 eq).[2][8]

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Base Addition: While stirring the suspension, add DBU (2.2 eq) dropwise at room temperature. The suspension should become a clear solution.

  • Heating: Heat the reaction mixture to 65 °C and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting methyl (N-Boc-azetidin-3-ylidene)acetate is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Important: Use a solvent system containing 0.5-1% triethylamine to prevent product loss on the column (e.g., eluting with a gradient of ethyl acetate in hexanes, with both eluents containing 1% Et₃N).

    • Combine fractions containing the desired product and concentrate in vacuo to yield the protected biazetidine as an oil or solid.

  • Final Deprotection: The N-Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 4M HCl in dioxane to yield the final target compound, this compound.

References
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - Journal of Organic Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate - Molecules. [Link]

  • US6207822B1 - Process for the synthesis of azetidinones - Google P
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers in Chemistry. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - Journal of the American Chemical Society. [Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton - PubMed Central. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PubMed Central. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline - ResearchGate. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. [Link]

  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation - NIH. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - Dalton Transactions (RSC Publishing). [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issues that may be encountered during experimental work with this novel fluorinated azetidine derivative. We understand that achieving optimal solubility is critical for the success of your research, from initial screening to in vivo studies. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can effectively work with this compound.

Understanding the Molecule: this compound

This compound is a unique small molecule containing two azetidine rings, one of which is substituted with a fluorine atom. Azetidine motifs are increasingly utilized in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and solubility.[1][2] The presence of fluorine can further modulate physicochemical characteristics, including basicity (pKa) and lipophilicity (LogP), which are key determinants of solubility.[3]

This guide will walk you through a logical progression of techniques to address solubility challenges, from simple solvent screening to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of this compound?

A1: Based on its structure, this compound is anticipated to be a polar molecule with the potential for hydrogen bonding due to the nitrogen atoms in the azetidine rings. The fluorine atom can influence its solid-state properties and interactions with solvents. While specific experimental data is not publicly available, related fluorinated azetidines are often crystalline solids.[4][5] Its solubility is likely to be pH-dependent due to the basic nature of the azetidine nitrogens.

Q2: I'm observing poor solubility in aqueous buffers. What is the first step I should take?

A2: The first and most critical step is to assess the pH of your aqueous buffer. The two azetidine rings confer basicity to the molecule, meaning its solubility is expected to increase significantly in acidic conditions due to the formation of a more soluble salt form. We recommend attempting to dissolve the compound in a buffer with a pH below the predicted pKa of the azetidine nitrogens. A good starting point is a buffer with a pH of 4-5.

Q3: Are there any common organic solvents that are likely to be effective?

A3: For initial dissolution and stock solution preparation, polar aprotic solvents are often a good starting point for polar molecules. We recommend trying solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). For applications requiring less polar solvents, it is advisable to perform a systematic solvent screening.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the rate of dissolution and solubility. However, it is crucial to first assess the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. We recommend a pilot experiment where a small sample is heated to a moderate temperature (e.g., 40-50°C) and then analyzed for purity by HPLC or LC-MS to check for degradation products.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This troubleshooting guide provides a systematic workflow for addressing solubility issues with this compound.

Step 1: Systematic Solvent Screening

The initial step in overcoming solubility issues is to perform a comprehensive solvent screening to identify a suitable solvent system for your specific application.

Protocol for Solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Observation: Vortex each vial vigorously for 1-2 minutes and visually inspect for dissolution.

  • Solubility Estimation: If the compound dissolves completely, its solubility is at least 10 mg/mL in that solvent. If not, incrementally add more solvent until dissolution is achieved to estimate the solubility.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Efficacy
Polar Aprotic DMSO, DMF, AcetonitrileHigh likelihood of success for creating concentrated stock solutions.
Chlorinated Dichloromethane (DCM)May be effective, particularly for less polar downstream applications.
Alcohols Methanol, Ethanol, IPAModerate likelihood of success; often used in co-solvent systems.
Aqueous Buffers pH 4, 5, 6, 7.4Solubility is expected to be highly pH-dependent. Acidic buffers are more likely to be successful.[6][7]
Step 2: pH Adjustment

For aqueous applications, adjusting the pH is one of the most powerful techniques to enhance the solubility of ionizable compounds.[6][8]

Causality: The nitrogen atoms in the azetidine rings are basic and can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally more soluble in water than the free base.

Experimental Workflow for pH Optimization:

pH_Optimization start Start: Undissolved Compound in Aqueous Buffer (e.g., pH 7.4) add_acid Add small aliquots of dilute HCl (e.g., 0.1 M) start->add_acid measure_ph Measure pH add_acid->measure_ph check_dissolution Observe for Dissolution measure_ph->check_dissolution failure Still Undissolved: Proceed to Co-solvent Approach measure_ph->failure pH < 4 and still undissolved check_dissolution->add_acid No success Compound Dissolved: Record pH and Final Concentration check_dissolution->success Yes

Caption: Workflow for pH-mediated solubility enhancement.

Step 3: Co-solvent Systems

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can significantly improve solubility.[9][10]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better solvate the lipophilic portions of the molecule. This technique reduces the interfacial tension between the solute and the aqueous solution.[9]

Commonly Used Co-solvents for In Vitro and In Vivo Studies:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. However, be mindful of its potential biological effects at higher concentrations.

  • Polyethylene Glycol (PEG 300/400): A non-toxic and commonly used co-solvent for in vivo formulations.

  • Ethanol: Often used in combination with other co-solvents.

  • Propylene Glycol (PG): Another biocompatible co-solvent.

Protocol for Developing a Co-solvent System:

  • Initial Dissolution: Dissolve this compound in the minimum required volume of your chosen organic co-solvent (e.g., DMSO).

  • Aqueous Dilution: Slowly add your aqueous buffer to the organic stock solution while vortexing.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If the compound crashes out, the concentration is too high for that co-solvent/aqueous ratio.

  • Optimization: Systematically vary the ratio of co-solvent to aqueous buffer to find the optimal formulation that maintains the desired concentration without precipitation.

Step 4: Advanced Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[11] Common methods to prepare solid dispersions include hot-melt extrusion and spray drying.[11] This approach can enhance the dissolution rate by increasing the surface area and wettability of the compound.[6]

  • Particle Size Reduction: Reducing the particle size of the compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][10] Techniques such as micronization can be employed for this purpose.[9][11]

Decision Tree for Solubility Enhancement Strategy:

solubility_strategy start Start: Solubility Issue with this compound solvent_screen Perform Systematic Solvent Screening start->solvent_screen aqueous_app Is the application aqueous? solvent_screen->aqueous_app ph_adjust Adjust pH to acidic conditions aqueous_app->ph_adjust Yes stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) aqueous_app->stock_solution No co_solvent Introduce a co-solvent system ph_adjust->co_solvent Inadequate Solubility soluble Solubility Achieved ph_adjust->soluble Soluble advanced_tech Consider advanced techniques (e.g., solid dispersion, micronization) co_solvent->advanced_tech Inadequate Solubility co_solvent->soluble Soluble advanced_tech->soluble

Caption: Decision-making flowchart for troubleshooting solubility.

Concluding Remarks

Overcoming the solubility challenges of novel compounds like this compound is a multi-faceted process that often requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies outlined in this guide, researchers can effectively develop suitable formulations for their experimental needs. Our team of application scientists is available for further consultation on your specific research applications.

References

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), 191-200. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-kassas, R., et al. (2022). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Pharmaceutics, 14(11), 2420. [Link]

  • Mousa, M. B., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15877-15901. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 11(8), 2828-2834. [Link]

  • Mousa, M. B., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. [Link]

  • Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(11), 2095-2122. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroazetidine. PubChem. [Link]

  • Isom, A. L., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(50), 27359-27370. [Link]

  • Zaimoku, T., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Isom, A. L., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Melnykov, K. P., et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts): a comprehensive study of physicochemical properties. Chemistry – A European Journal, 28(50), e202201389. [Link]

Sources

Technical Support Center: Optimizing N-Functionalization of 3-Fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable, yet challenging, building block. The unique structural features of 3-fluoroazetidine, namely its inherent ring strain and the presence of an electron-withdrawing fluorine atom, can lead to unexpected reactivity and side products.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired N-functionalized products with higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-functionalization of 3-fluoroazetidine, categorized by the type of reaction.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental transformation for introducing alkyl groups onto the azetidine nitrogen. However, the reactivity of both the azetidine and the alkylating agent can lead to challenges.

Question: My N-alkylation of 3-fluoroazetidine with an alkyl bromide is showing low conversion, and I'm recovering a significant amount of the starting amine. What's going wrong?

Answer:

Low conversion in N-alkylation reactions with 3-fluoroazetidine and alkyl halides can stem from several factors related to both reactants and reaction conditions.

  • Insufficient Basicity: The nitrogen of 3-fluoroazetidine is less nucleophilic than that of a non-fluorinated azetidine due to the electron-withdrawing effect of the fluorine atom. A weak base may not be sufficient to deprotonate the resulting ammonium salt, thus stalling the reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, it may not be strong enough. Consider using a stronger inorganic base like cesium carbonate (Cs₂CO₃) or a hindered organic base such as diisopropylethylamine (DIPEA).

  • Solvent Choice: The choice of solvent is critical for ensuring all reactants are in solution and for promoting the desired SN2 pathway.[2]

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for N-alkylations as they can help to dissolve the reagents and promote the reaction.[3] If solubility of your starting materials is an issue, consider using a solvent like DMSO, but be mindful of potential side reactions at higher temperatures.[3]

  • Leaving Group: The nature of the leaving group on your alkylating agent plays a significant role.

    • Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or, even better, an alkyl iodide or triflate. These are better leaving groups and will accelerate the reaction.[4]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can often increase the reaction rate. However, monitor for potential decomposition of the starting material or product.

Experimental Protocol: General Procedure for N-Alkylation of 3-Fluoroazetidine

  • To a solution of 3-fluoroazetidine hydrochloride (1.0 eq) in acetonitrile (0.1 M) is added a suitable base (e.g., Cs₂CO₃, 2.5 eq).

  • The alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 25-80 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7] However, its application to strained rings like 3-fluoroazetidine requires careful optimization.

Question: I am attempting a Buchwald-Hartwig N-arylation of 3-fluoroazetidine, but I am observing significant amounts of hydrodehalogenation of my aryl halide and low product yield. What are the likely causes?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be particularly problematic when coupling with less nucleophilic amines like 3-fluoroazetidine.[5] This side reaction occurs when a palladium-hydride species, formed via β-hydride elimination or from other pathways, reductively cleaves the aryl halide.

  • Ligand Choice: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig coupling. The ligand stabilizes the palladium catalyst and modulates its reactivity.[8]

    • Solution: For electron-deficient amines like 3-fluoroazetidine, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than older generation ligands like BINAP or dppf.[8][9] These ligands promote the desired reductive elimination step over side reactions.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the formation of the palladium-amido complex.[10]

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective with certain ligand/substrate combinations but might require higher temperatures or longer reaction times.[9]

  • Catalyst System: The palladium precatalyst and its activation are critical.

    • Solution: Using a pre-formed Pd(0) source or a precatalyst that readily reduces to Pd(0) in situ is important. Ensure your catalyst is not deactivated by exposure to air or moisture. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.[9]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation of 3-Fluoroazetidine

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 precatalystEnsures efficient generation of the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination.[8]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.[9]
Temperature 80-110 °COften requires heating to drive the reaction to completion.

dot

Buchwald_Hartwig_Troubleshooting start Low Yield in N-Arylation hydrodehalogenation Hydrodehalogenation of Aryl Halide start->hydrodehalogenation catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation poor_reductive_elimination Poor Reductive Elimination start->poor_reductive_elimination solution1 Optimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos) hydrodehalogenation->solution1 solution2 Optimize Base: Use a strong, non-nucleophilic base (e.g., NaOtBu) hydrodehalogenation->solution2 solution3 Ensure Inert Atmosphere: Use degassed solvents and Ar/N2 atmosphere catalyst_deactivation->solution3 poor_reductive_elimination->solution1 poor_reductive_elimination->solution2

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[11][12]

Question: My reductive amination reaction between 3-fluoroazetidine and an aldehyde is producing a significant amount of the corresponding alcohol from the reduction of the aldehyde. How can I improve the selectivity for the desired amine product?

Answer:

The formation of the alcohol byproduct in a reductive amination indicates that the reduction of the carbonyl starting material is competing with or occurring faster than the reduction of the intermediate iminium ion.[13]

  • Choice of Reducing Agent: The key to a successful reductive amination is to use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group.[14]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for reductive aminations as it is a mild reducing agent that is particularly effective at reducing iminium ions.[15] Sodium cyanoborohydride (NaBH₃CN) is also effective, but STAB is often preferred due to the toxicity of cyanide byproducts.[11][14] Sodium borohydride (NaBH₄) is a stronger reducing agent and is more likely to reduce the starting aldehyde or ketone, so it should generally be avoided for one-pot reductive aminations unless the imine is pre-formed.[15]

  • Reaction pH: The pH of the reaction medium can influence the rate of imine formation and reduction.

    • Solution: Reductive aminations are typically carried out under weakly acidic conditions (pH 5-7).[11] The addition of a small amount of acetic acid can catalyze imine formation.

  • Solvent: The solvent can affect the stability of the iminium ion and the solubility of the reagents.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[15] For other reducing agents, alcoholic solvents like methanol or ethanol can be used, but be aware of potential side reactions.[16]

dot

Reductive_Amination_Workflow reagents 3-Fluoroazetidine + Aldehyde/Ketone Mix in a suitable solvent (e.g., DCE) add_reductant Add Reducing Agent Add NaBH(OAc)₃ (STAB) reagents->add_reductant 1 reaction Reaction Stir at room temperature add_reductant->reaction 2 workup Workup Quench, extract, and purify reaction->workup 3 product N-Functionalized 3-Fluoroazetidine workup->product 4

Caption: General workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Is 3-fluoroazetidine stable to strongly basic conditions?

While 3-fluoroazetidine is generally more stable than its non-fluorinated counterpart due to the strengthening of the C-F bond, prolonged exposure to strong bases at elevated temperatures can potentially lead to ring-opening or other decomposition pathways. It is always advisable to use the mildest effective base and the lowest possible reaction temperature.

Q2: How do I remove the hydrochloride salt from the starting material before the reaction?

The hydrochloride salt can be neutralized in situ by using an extra equivalent of the base in the reaction mixture. Alternatively, you can perform a pre-reaction workup by dissolving the salt in a minimal amount of water, adding a base like NaOH or K₂CO₃ until the solution is basic, and then extracting the free amine with an organic solvent. However, due to the volatility of 3-fluoroazetidine, in situ neutralization is often preferred.

Q3: What are the best practices for purifying N-functionalized 3-fluoroazetidines?

The polarity of N-functionalized 3-fluoroazetidines can vary significantly depending on the substituent.

  • Column Chromatography: This is the most common purification method. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of triethylamine (~1%) to the eluent can help to prevent streaking of basic amine products on the silica gel.

  • Acid-Base Extraction: For products that are sufficiently basic, an acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Q4: Are there any specific safety precautions I should take when working with 3-fluoroazetidine?

3-fluoroazetidine hydrochloride is an irritant.[17][18] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Always consult the Safety Data Sheet (SDS) before use.[17][18]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 16, 2026, from [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (2020). Angewandte Chemie International Edition, 59(46), 20499-20504. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(12), 7037-7054. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2018). Chemistry – A European Journal, 24(55), 14755-14761. [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, October 4). YouTube. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC. (2020, September 21). National Center for Biotechnology Information. [Link]

  • Myers Chem 115. (n.d.). Harvard University. Retrieved January 16, 2026, from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. (2019). ChemistrySelect, 4(41), 12154-12157. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021, March 17). Reddit. [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2021). New Journal of Chemistry, 45(1), 213-224. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2023). Arkivoc, 2023(1), 1-24. [Link]

  • N-arylation of aziridines. (2003). The Journal of Organic Chemistry, 68(5), 2045-2047. [Link]

  • N alkylation at sp3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • NS20. Solutions to selected problems - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 16, 2026, from [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (2023). Preprints.org. [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (2023). Molecules, 28(9), 3844. [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). Molecules, 28(19), 6825. [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. (2023). PubMed. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(Azetidin-3-yl)-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this unique molecule. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.

Introduction: The Crystallization Challenge

This compound is a polar molecule with the potential for significant hydrogen bonding due to the presence of secondary amine functionalities and a fluorine atom. These characteristics can make crystallization challenging, often leading to issues such as the formation of oils, amorphous precipitates, or unsuitable crystal forms. This guide will provide a systematic approach to overcoming these hurdles and obtaining high-quality crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

A1: Oiling out or amorphous precipitation is a common issue with polar molecules like this compound. This typically occurs when the solute comes out of solution too rapidly, at a temperature above its melting point in the chosen solvent system, or when the molecule has a high affinity for the solvent.[1][2]

Causality and Troubleshooting Steps:

  • High Supersaturation: Rapid cooling or solvent evaporation can create a high level of supersaturation, forcing the compound to crash out of solution as a disordered oil.

    • Solution: Slow down the crystallization process. If using a cooling method, reduce the rate of temperature decrease. For evaporation methods, limit the surface area exposed to the atmosphere or use a less volatile anti-solvent.[3]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent system. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.[4][5] For a polar molecule like this, consider moderately polar solvents or mixtures. A table of suggested starting solvents is provided below.

  • Impurity Effects: Impurities can inhibit crystal lattice formation and promote oiling.

    • Solution: Ensure the starting material is of high purity. If necessary, perform an additional purification step (e.g., column chromatography) before attempting crystallization. Even small amounts of structurally similar impurities can disrupt crystallization.[6][7]

Q2: I'm observing the formation of very small, needle-like crystals. How can I obtain larger, more well-defined crystals suitable for analysis?

A2: The formation of numerous small or needle-like crystals indicates a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, the goal is to favor crystal growth over nucleation.[3]

Strategies for Promoting Crystal Growth:

  • Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger.[3] This can be achieved by:

    • Slowing the cooling or evaporation rate.

    • Using a slightly larger volume of solvent.[1]

  • Seeding: Introducing a small, well-formed crystal (a "seed") into a slightly supersaturated solution provides a template for controlled growth and can bypass the spontaneous nucleation phase.[8][9][10][11] This is a highly effective technique for controlling crystal size and form.[8][9]

  • Optimize Temperature Profile: Fine-tune the temperature to slow down the crystallization process. A slower process provides more time for molecules to orient correctly and integrate into the crystal lattice, leading to larger and higher-quality crystals.[3]

Q3: I suspect I may have different crystalline forms (polymorphs). How can I identify them and control which form I obtain?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have varying physical properties such as solubility and stability.[12][13][14][15][16] The presence of a flexible azetidine ring and a fluorine atom in your molecule could increase the likelihood of polymorphism.

Identification and Control of Polymorphs:

  • Characterization Techniques: Several analytical methods can be used to identify and differentiate polymorphs.

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[17][18][19]

    • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.[18]

    • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.[18]

    • Infrared (IR) and Raman Spectroscopy: These techniques can reveal differences in the vibrational modes of the molecules in different crystal lattices.[17]

  • Controlling Polymorphism: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.

    • Solvent Selection: The polarity of the solvent can influence which polymorph is favored.[20] Experiment with a range of solvents with varying polarities.

    • Seeding: Seeding with the desired polymorph is a powerful method to ensure its consistent formation.[8][9]

    • Temperature and Supersaturation: The rate of cooling and the level of supersaturation can dictate whether a metastable (kinetic) or stable (thermodynamic) polymorph is formed.[12]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of this compound.

Materials:

  • This compound (high purity)

  • Small vials (e.g., 2 mL)

  • Heating block or oil bath

  • A selection of solvents with varying polarities (see Table 1)

Procedure:

  • Place a small amount (e.g., 10-20 mg) of your compound into several vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves completely.

  • Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator or freezer.

  • Observe the vials for crystal formation, oiling out, or precipitation.

  • The ideal solvent will show low solubility at low temperatures and high solubility at elevated temperatures.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Inclusion
Isopropanol82.619.9A common, moderately polar protic solvent.
Acetonitrile81.637.5A polar aprotic solvent that can offer different interactions.
Ethyl Acetate77.16.0A moderately polar solvent often used in crystallization.
Toluene110.62.4A non-polar aromatic solvent, useful for anti-solvent methods.
Water10080.1A highly polar solvent; may be suitable for salt forms or as an anti-solvent.
Methanol64.732.7A polar protic solvent, but its high volatility can sometimes be a drawback.[4]
Protocol 2: Micro-Seeding Technique

This protocol describes how to use seed crystals to promote the growth of larger, higher-quality crystals.

Materials:

  • A small quantity of previously formed crystals (seed crystals)

  • A supersaturated solution of this compound in a suitable solvent

  • A thin glass rod or spatula

Procedure:

  • Prepare a solution of your compound at a concentration just below saturation at an elevated temperature.

  • Slowly cool the solution to a temperature where it is slightly supersaturated. A general guideline is to add seeds midway between the solubility curve and the super-solubility curve.[9]

  • Crush a few seed crystals into a fine powder.

  • Using the tip of a clean glass rod or spatula, introduce a tiny amount of the seed crystal powder into the supersaturated solution.

  • Allow the solution to cool slowly and undisturbed. The seed crystals will act as nucleation points for crystal growth.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues with this compound.

TroubleshootingWorkflow start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Oil / Amorphous Precipitate outcome->oil Unfavorable small_needles Small / Needle-like Crystals outcome->small_needles Sub-optimal no_crystals No Crystals Form outcome->no_crystals Unfavorable good_crystals Good Quality Crystals outcome->good_crystals Favorable action1 Slow down cooling/evaporation Change solvent/anti-solvent Check purity oil->action1 action2 Reduce supersaturation Use seeding Optimize temperature profile small_needles->action2 action3 Increase concentration Try different solvent system Introduce seed crystal no_crystals->action3 characterize Characterize Crystals (PXRD, DSC, TGA) good_crystals->characterize action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt polymorph Investigate Polymorphism characterize->polymorph single_form Single Crystal Form polymorph->single_form No multiple_forms Multiple Polymorphs polymorph->multiple_forms Yes end End single_form->end control_poly Control polymorph via: - Seeding - Solvent choice - Temperature control multiple_forms->control_poly control_poly->start Optimize

Caption: A decision-making workflow for troubleshooting the crystallization of this compound.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Polymorphism in Drugs: Why Crystal Forms M
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Seeding Studies For Crystallization - Improve B
  • Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystalliz
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. PubMed.
  • What are the different techniques to characterize chemical crystals?
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Effects of fluorine on crystallization, structure and performances of lithium aluminosilc
  • Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system.
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules.
  • How to choose a solvent for crystalliz
  • Troubleshooting. Chemistry LibreTexts.
  • Crystalliz
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
  • Kinetics, Thermodynamics, and Scale-Up of an Azeotropic Drying Process: Mapping Rapid Phase Conversion with Process Analytical Technology.
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • How to analyze crystal structure and film characteristics without damaging the samples? iST.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Guide for crystalliz
  • Azeotropic drying process.
  • Azeotropic distillation, ethanol washing, and freeze drying on coprecipitated gels for production of high surface area 3Y–TZP and 8YSZ powders: A comparative study.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Crystalliz
  • Novel product, method and intermediates for the preparation of azetidine derivatives.
  • Azeotropic drying process.
  • Advice for Crystalliz
  • Kinetics, Thermodynamics, and Scale-Up of an Azeotropic Drying Process: Mapping Rapid Phase Conversion with Process Analytical Technology. American Chemical Society - Figshare.
  • 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.
  • Azetidines. Fisher Scientific.
  • 3-Fluoroazetidine. PubChem - NIH.
  • 3-Fluoroazetidine hydrochloride. TargetMol.
  • Azetidines. AMERICAN ELEMENTS®.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development.
  • Strategies to reduce off-target effects of azetidine deriv
  • The synthetic method of 3 fluoro azetidine derivatives.

Sources

Technical Support Center: Purification of 1-(Azetidin-3-yl)-3-fluoroazetidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of 1-(Azetidin-3-yl)-3-fluoroazetidine stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating these challenging small molecules. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively during your purification workflow.

Section 1: Understanding the Purification Challenge

The core challenge in purifying this compound lies in its stereochemistry. The molecule possesses two distinct chiral centers, giving rise to a potential mixture of four stereoisomers.

  • Chiral Center 1: The carbon atom at the 3-position of the fluoroazetidine ring.

  • Chiral Center 2: The carbon atom at the 3-position of the second azetidine ring.

These two centers result in two pairs of enantiomers, which are diastereomeric to each other.

  • Enantiomeric Pair A: (3R, 3'R) and (3S, 3'S)

  • Enantiomeric Pair B: (3R, 3'S) and (3S, 3'R)

The key distinction is that diastereomers have different physical and chemical properties, while enantiomers are identical in all aspects except for their interaction with polarized light or other chiral environments.[1][2] This fundamental difference dictates our purification strategy.

G cluster_0 Crude Synthetic Mixture Mixture Contains up to 4 Stereoisomers (RR, SS, RS, SR) Pair_A Pair A (RR/SS) Mixture->Pair_A Diastereomers Pair_B Pair B (RS/SR) Mixture->Pair_B Diastereomers RR RR Pair_A->RR Enantiomers SS SS Pair_A->SS Enantiomers RS RS Pair_B->RS Enantiomers SR SR Pair_B->SR Enantiomers

Caption: Relationship between stereoisomers of this compound.

Section 2: A Step-Wise Purification Strategy

A logical workflow is critical. We recommend a two-step approach: first, separate the diastereomeric pairs from each other, and second, resolve the individual enantiomers within each pair.

G A Crude Mixture (RR, SS, RS, SR) B Step 1: Diastereomer Separation (e.g., Achiral RP-HPLC, Flash Chromatography) A->B C1 Fraction 1: Diastereomeric Pair A (RR/SS) B->C1 C2 Fraction 2: Diastereomeric Pair B (RS/SR) B->C2 D1 Step 2: Enantiomer Resolution (Chiral HPLC or SFC) C1->D1 D2 Step 2: Enantiomer Resolution (Chiral HPLC or SFC) C2->D2 E1 Pure (R,R) D1->E1 E2 Pure (S,S) D1->E2 E3 Pure (R,S) D2->E3 E4 Pure (S,R) D2->E4

Caption: Recommended two-step purification workflow for all four stereoisomers.

Step 1: Diastereomer Separation

Because diastereomers have different physical properties, they can be separated using standard, achiral chromatographic techniques.[2]

  • Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred method due to its high resolving power. Flash chromatography can also be effective for larger scale purifications if the resolution between diastereomers is sufficient.[1]

  • Stationary Phase: A standard C18 column is an excellent starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier is typically used. The basic nitrogen atoms in the azetidine rings necessitate an additive to achieve good peak shape.

    • Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in both the aqueous and organic mobile phase components is recommended to protonate the amines, minimizing interactions with residual silanols on the stationary phase and thus reducing peak tailing.[3]

Step 2: Enantiomer Resolution

Once the diastereomeric pairs are isolated, each pair must be separated into its constituent enantiomers. This requires a chiral environment.

  • Method of Choice: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.[4][5] SFC is often faster and uses less organic solvent, making it an attractive option for high-throughput screening.[5]

  • Stationary Phase: The selection of the Chiral Stationary Phase (CSP) is the most critical parameter. There is no universal CSP, and screening is almost always necessary.[4][6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and should be the first choice for screening.[7][8]

  • Mobile Phase: The choice of mobile phase depends on the CSP and the desired separation mode (Normal Phase, Reversed-Phase, or Polar Organic).

    • Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol are common.

    • Reversed-Phase (RP): Acetonitrile/Water or Methanol/Water.

    • Polar Organic (PO): Acetonitrile or Methanol, often with additives.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments.

G Start Poor or No Chiral Resolution (Resolution < 1.5) Q1 Is the Chiral Stationary Phase (CSP) appropriate? Start->Q1 P1 Screen other CSPs (e.g., different polysaccharide derivatives) Q1->P1 No Q2 Optimize Mobile Phase (Vary solvent ratio, switch alcohol, add/change modifier) Q1->Q2 Yes A1_Yes Yes A1_No No Q3 Optimize Temperature (Typically decrease in 5°C increments) Q2->Q3 Partial Improvement End Resolution Improved Q2->End Significant Improvement Q4 Check Column Health (Contamination? Degradation?) Q3->Q4 Partial Improvement Q3->End Significant Improvement Q4->End Significant Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.[3]

Q: I'm seeing poor or no separation on my chosen chiral column. What should I do first?

A: The first and most critical step is to verify that the Chiral Stationary Phase (CSP) is suitable for your molecule.[3] Chiral recognition is a highly specific three-point interaction between the analyte and the CSP.[9] If the initial CSP shows no hint of separation (e.g., not even a small shoulder on the peak), it is often more efficient to screen other columns than to exhaustively optimize a failing one. We recommend screening a set of 3-4 columns with different polysaccharide backbones and derivatizations.[5][6]

Q: My peaks are tailing badly, even with an acidic modifier. How can I fix this?

A: Peak tailing for basic compounds like yours is often caused by secondary interactions with the stationary phase.[3] If adding 0.1% TFA isn't enough, consider these steps:

  • Check for Column Overload: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves dramatically, you were overloading the column.[3]

  • Increase Modifier Strength: For basic compounds, you can try a basic modifier like 0.1% Diethylamine (DEA) in your mobile phase (especially in normal phase mode). This will compete with your analyte for active sites on the silica surface.[3] Be aware of "additive memory effects" where these modifiers can persist on the column.[9]

  • Check Column Health: The column might be contaminated or degraded. Try flushing the column with a strong solvent sequence (e.g., water, isopropanol, hexane, then back to your mobile phase) or, if it's an older column, consider replacing it.

Q: My diastereomers are co-eluting on a C18 column. What are my options?

A: If a standard C18 column doesn't provide separation, you can manipulate the selectivity of the system.

  • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve resolution.

  • Try a Different Stationary Phase: An achiral column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, can provide alternative interactions that may resolve the diastereomers.

  • Stack Columns: For difficult separations, stacking two identical analytical columns in series can increase the theoretical plates and improve resolution, though it will also increase backpressure and run time.[1][2]

Section 4: Frequently Asked Questions (FAQs)

Q: Which type of chiral stationary phase (CSP) is best for a molecule like this compound?

A: There is no single "best" phase, but polysaccharide-based CSPs are the most successful for a broad range of chiral compounds and are the recommended starting point.[7][8] Specifically, columns based on amylose or cellulose derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile. A good initial screening set would include 2-3 different polysaccharide columns to maximize the chances of finding a successful separation.[5]

Q: How does temperature affect my chiral separation?

A: Temperature is a critical and complex parameter. Generally, lower temperatures (e.g., 10-25°C) increase the stability of the transient diastereomeric complexes formed between your analyte and the CSP, which often leads to better chiral selectivity and higher resolution.[3] However, this can also increase viscosity and backpressure. Conversely, higher temperatures can improve peak efficiency and shape. The effect is compound-dependent, so it is an important parameter to optimize for each specific separation.[3]

Q: What are "additive memory effects" and should I be concerned?

A: Additive memory effect refers to the persistence of mobile phase modifiers (like TFA or DEA) on the CSP even after extensive flushing.[9] This can impact the column's performance and selectivity in subsequent runs, especially when switching between methods that use acidic and basic additives. It is particularly noticeable in normal phase isocratic separations.[9] To mitigate this, it is best practice to dedicate specific columns to acidic or basic methods, or to employ rigorous, validated flushing procedures when switching between them.

Section 5: Detailed Experimental Protocol - Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for the separation of an enantiomeric pair of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the isolated diastereomeric pair at 1 mg/mL in a suitable solvent (e.g., Ethanol or Isopropanol).
  • The sample should ideally be dissolved in the initial mobile phase to prevent peak distortion.[6]

2. Column Selection:

  • Select a screening set of 3-4 polysaccharide-based chiral columns (e.g., phases based on derivatized amylose and cellulose).

3. Chromatographic Conditions (Screening):

  • Mode: Normal Phase (often provides better selectivity for chiral separations).
  • Mobile Phase A: n-Heptane (or Hexane)
  • Mobile Phase B: Isopropanol (IPA)
  • Additive: Add 0.1% Diethylamine (DEA) to both Mobile Phase A and B to improve peak shape for the basic azetidine nitrogens.
  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID analytical columns).
  • Temperature: 25°C.
  • Detection: UV at 210-220 nm (as azetidines lack a strong chromophore).
  • Injection Volume: 5 µL.

4. Screening Methods:

  • Run a generic isocratic method on each column to quickly assess for any separation.
  • Method 1: 90:10 Heptane/IPA (+0.1% DEA)
  • Method 2: 80:20 Heptane/IPA (+0.1% DEA)
  • Method 3: 70:30 Heptane/IPA (+0.1% DEA)

5. Data Evaluation and Optimization:

  • Examine the chromatograms for any signs of peak splitting or separation. Even a small shoulder is a positive sign and indicates the potential for optimization.[3]
  • For the most promising CSP/mobile phase combination, perform further optimization:
  • Fine-tune the isocratic solvent ratio (e.g., in 2% increments).
  • Optimize the column temperature (e.g., test at 15°C, 25°C, and 35°C).
  • If resolution is still insufficient, consider switching the alcohol modifier from IPA to Ethanol.
Section 6: Data Summary Table
ParameterStep 1: Diastereomer SeparationStep 2: Enantiomer Resolution
Technique Reversed-Phase HPLCChiral HPLC / SFC
Stationary Phase C18, Phenyl-HexylPolysaccharide-based (Amylose/Cellulose derivatives)
Mobile Phase Water/Acetonitrile or Water/MethanolNP: Heptane/IPA, RP: ACN/Water, SFC: CO₂/Alcohol
Typical Additive 0.1% TFA or 0.1% Formic AcidNP: 0.1% DEA, RP: 0.1% TFA/FA
Temperature Ambient to 40°C10°C to 40°C (Optimization is critical)
Primary Goal Separate molecules with different physical propertiesSeparate mirror-image molecules using a chiral environment
References
  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • MacMillan, D. S., et al. (2009). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Welch, C. J., et al. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Qiu, W., & Xu, B. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

  • Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]

Sources

Challenges in the scale-up synthesis of fluorinated azetidines

Author: BenchChem Technical Support Team. Date: January 2026

<_ EXTRACTION:

  • The user wants a technical support center with troubleshooting guides and FAQs about the challenges in the scale-up synthesis of fluorinated azetidines.

  • The content should be in a question-and-answer format.

  • The audience is researchers, scientists, and drug development professionals.

  • I have full editorial control over the structure.

  • The content must be scientifically accurate, explaining the "why" behind experimental choices.

  • In-text citations and a full reference list with clickable URLs are mandatory.

  • Quantitative data should be in tables.

  • Detailed experimental protocols are required.

  • Graphviz diagrams are mandatory for pathways, workflows, or logical relationships.

  • Specific formatting for diagrams is required (width, color contrast, node text contrast, color palette).

PLAN:

  • Structure the Technical Support Center: I'll create a logical flow with sections for FAQs and Troubleshooting.

    • FAQs: Will cover fundamental questions about fluorinated azetidines, choice of reagents, reaction mechanisms, and safety.

    • Troubleshooting Guide: Will address specific problems encountered during synthesis, such as low yield, side reactions, purification issues, and stereocontrol problems. Each issue will be presented as a "Problem," followed by "Potential Causes" and "Suggested Solutions."

  • Gather and Synthesize Information: I'll use the search results to populate the content.

    • Challenges: The initial search results highlight several key challenges:

      • Regio- and Stereocontrol: This is a major theme, especially in ring-opening reactions of aziridines (which can be precursors to azetidines) and direct fluorination.[1][2][3][4][5]

      • Reagent Safety and Handling: Fluorinating agents can be hazardous, toxic, and corrosive, requiring special handling, especially at scale.[6][7][8]

      • Reaction Conditions: Some reactions require very low temperatures (-78 °C), which is challenging for large-scale synthesis.[9]

      • Purification: The polarity and potential volatility of fluorinated azetidines can make purification difficult.[10]

      • Stability: The fluorine substituent can affect the stability and reactivity of the azetidine ring.[11][12][13][14][15]

      • Synthetic Routes: There are various synthetic strategies, including cyclizations, ring expansions, and direct fluorination of pre-formed azetidines.[16][17][18][19][20][21][22]

  • Develop Content for Each Section:

    • FAQs:

      • What makes the synthesis of fluorinated azetidines challenging? (General overview)

      • How does the position of the fluorine atom affect the reactivity and stability of the azetidine ring?[11][12][13][14]

      • What are the most common methods for introducing fluorine into an azetidine ring? (Nucleophilic vs. Electrophilic fluorination).[5][23]

      • How do I choose the right fluorinating agent for my scale-up synthesis? (Comparing DAST, Selectfluor, NFSI, etc., based on safety, cost, and reactivity).[6][23][24]

      • What are the critical safety precautions for handling fluorinating agents at scale?[6][7][8]

    • Troubleshooting Guide:

      • Problem 1: Low Yield of Fluorinated Product.

        • Causes: Incomplete reaction, decomposition of starting material or product, inappropriate solvent or temperature.

        • Solutions: Optimize reaction time, temperature, and reagent stoichiometry. Screen different solvents. Consider a different fluorinating agent.

      • Problem 2: Formation of Multiple Regioisomers or Diastereomers.

        • Causes: Lack of stereocontrol in the fluorination step, especially with prochiral centers. Ring-opening of precursors at undesired positions.[1][2][3]

        • Solutions: Use of chiral catalysts or reagents. Modify the substrate to direct the fluorination. Optimize reaction conditions (temperature, solvent) to favor one isomer.

      • Problem 3: Difficulty in Purifying the Final Product.

        • Causes: Similar polarity to byproducts, volatility leading to loss during solvent removal, decomposition on silica gel.

        • Solutions: Explore alternative purification techniques like crystallization, distillation under reduced pressure, or specialized chromatography (e.g., using different stationary phases or ion exchange).[10] Consider derivatization to aid purification, followed by deprotection.

      • Problem 4: Decomposition or Ring-Opening of the Azetidine Ring.

        • Causes: Ring strain exacerbated by the electron-withdrawing fluorine atom. Harsh reaction conditions (strong acid/base, high temperature).[11][12][13][15]

        • Solutions: Use milder reaction conditions. Choose protecting groups that stabilize the ring. Minimize reaction and workup times.

  • Create Visualizations and Protocols:

    • Graphviz Diagrams:

      • A workflow diagram for troubleshooting low yield.

      • A decision tree for selecting a fluorinating agent based on substrate and scale.

      • A diagram illustrating the mechanism of a common fluorination reaction (e.g., deoxofluorination of a hydroxyazetidine).

    • Tables:

      • A comparison table of common fluorinating agents (e.g., DAST, Deoxo-Fluor®, Selectfluor®, NFSI) detailing their properties, advantages, disadvantages, and safety considerations for scale-up.[6][23][24]

    • Experimental Protocol:

      • Provide a detailed, step-by-step protocol for a representative synthesis, such as the fluorination of N-Boc-3-hydroxyazetidine with DAST or a similar reagent, including workup and purification. I will base this on general procedures found in the literature.[9]

  • Write the Response:

    • Draft the content in a clear, question-and-answer format, acting as a Senior Application Scientist.

    • Integrate the information from the search results, ensuring every factual claim is supported.

    • Add in-text citations [cite:INDEX] after each sentence or claim derived from a source.

    • Generate the Graphviz DOT scripts and embed them in the response.

    • Create the Markdown tables.

    • Compile the final "References" section with full details and clickable URLs.

    • Review the entire response to ensure it meets all the core requirements: scientific integrity, logical structure, proper formatting, and complete references.# Technical Support Center: Navigating the Challenges of Fluorinated Azetidine Scale-Up Synthesis

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated azetidines. This guide is designed for researchers, chemists, and process development professionals who are looking to transition their small-scale syntheses to larger, pilot, or manufacturing scales. Fluorinated azetidines are highly sought-after building blocks in medicinal chemistry, valued for their ability to impart unique conformational constraints, modulate pKa, and improve metabolic stability in drug candidates.[25][26] However, their synthesis, particularly at scale, is fraught with challenges ranging from handling hazardous reagents to controlling regiochemistry and ensuring product stability.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of fluorinated azetidines?

Scaling the synthesis of these four-membered heterocycles introduces several critical challenges not always apparent at the bench scale. The primary hurdles include:

  • Reagent Safety and Handling : Many common fluorinating agents are hazardous, toxic, corrosive, or thermally unstable.[6] For example, reagents like DAST (diethylaminosulfur trifluoride) can undergo exothermic decomposition at elevated temperatures, a significant risk in large reactors. Handling gaseous reagents like fluorine gas (even diluted) requires specialized equipment and stringent safety protocols.[7][8]

  • Reaction Energetics and Heat Transfer : Fluorination reactions are often highly exothermic. What is easily managed in a small flask with an ice bath can become a dangerous runaway reaction at a larger scale where the surface-area-to-volume ratio is much lower, impeding efficient heat transfer.

  • Stereo- and Regiocontrol : Achieving consistent stereochemical and regiochemical outcomes is crucial and often difficult. The mechanism of fluorination can be sensitive to subtle changes in reaction conditions, which are harder to control uniformly in a large vessel.[1][2][3] For instance, reactions proceeding through borderline SN1/SN2 mechanisms can yield different isomeric ratios depending on local concentrations and temperatures.[2]

  • Purification : Fluorinated azetidines can be challenging to purify at scale. Their polarity can lead to difficult chromatographic separations, and their potential volatility can result in yield loss during solvent removal under vacuum. Furthermore, some derivatives may be unstable on standard silica gel.

  • Material Compatibility : Reagents like hydrogen fluoride (HF) or its amine complexes are highly corrosive to standard glass reactors, necessitating the use of specialized materials like stainless steel, Hastelloy, or Teflon-lined vessels.[6]

Q2: How does the position of the fluorine atom impact the stability and reactivity of the azetidine ring?

The introduction of a highly electronegative fluorine atom significantly alters the electronic properties and stability of the azetidine ring.[14] Azetidines inherently possess ring strain, and this reactivity can be further influenced by fluorination.[11][12][13]

  • Fluorine at C3 : A fluorine atom at the 3-position makes the C3 proton more acidic and can influence the ring pucker conformation through electrostatic interactions.[14] It also inductively withdraws electron density, which can deactivate the ring toward certain electrophilic reactions but may increase its susceptibility to nucleophilic attack if a suitable leaving group is present.

  • Fluorine at C2 : Fluorination at the 2-position can significantly lower the basicity of the nitrogen atom, which is often a desirable trait in drug design to reduce off-target effects related to amine basicity.[27] However, this position is also alpha to the nitrogen, which can make the ring more susceptible to ring-opening reactions under certain conditions.

  • General Instability : In some cases, inappropriate placement of fluorine can lead to decomposition.[15] For example, a fluorine atom beta to a carbonyl group with an acidic alpha-proton can be prone to HF elimination. While the C-F bond is strong, it can be cleaved under physiological or harsh chemical conditions, sometimes leading to toxic metabolites.[15]

Q3: What are the main strategies for introducing fluorine, and how do I choose for a scale-up process?

Fluorine can be introduced using either nucleophilic or electrophilic fluorinating agents, or by using a fluorinated building block from the start.[23] The choice is critical for scalability.

  • Nucleophilic Fluorination : This typically involves displacing a leaving group (like a hydroxyl or sulfonate ester) with a fluoride source (e.g., TBAF, HF complexes). A common method is deoxofluorination, which converts a hydroxyl group to a fluorine atom using reagents like DAST or Deoxo-Fluor®. While effective, these sulfur-based reagents can be thermally unstable and generate corrosive byproducts.[6] For scale-up, reagents with higher thermal stability, such as FLUOLEAD™, are preferable.[23]

  • Electrophilic Fluorination : This involves reacting an enolate or other nucleophilic carbon center with an "F+" source. Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are common examples.[5][24] These are often crystalline, weighable solids that are generally safer to handle and more thermally stable than many nucleophilic reagents, making them more amenable to large-scale operations.[24]

  • Fluorinated Building Blocks : Often, the most scalable and reliable approach is to start with a commercially available, simple fluorinated raw material and build the azetidine ring around it.[23][28] This strategy confines the potentially hazardous fluorination step to a specialized supplier and provides a more robust overall process.

The following diagram provides a decision-making framework for selecting a fluorination strategy.

G cluster_start Starting Point cluster_options Fluorination Strategy cluster_methods Recommended Method for Scale-Up start Have Azetidine Precursor? hydroxy Precursor has -OH group? start->hydroxy Yes no_precursor Synthesize from scratch start->no_precursor No enolate Can form stable enolate/nucleophile? hydroxy->enolate No deoxo Deoxofluorination (e.g., Deoxo-Fluor®, FLUOLEAD™) hydroxy->deoxo Yes electrophilic Electrophilic Fluorination (e.g., Selectfluor®, NFSI) enolate->electrophilic Yes building_block Use Fluorinated Building Block enolate->building_block No no_precursor->building_block

Caption: Decision tree for selecting a fluorination strategy.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues you may encounter during your scale-up experiments.

Problem 1: Reaction Yield is Significantly Lower at Scale Compared to Bench Results.
  • Potential Causes:

    • Inefficient Heat Transfer: Localized overheating in a large reactor can cause decomposition of thermally sensitive reagents (like DAST) or the azetidine product itself.[6]

    • Poor Mixing: Inadequate agitation can lead to non-homogenous reaction mixtures, resulting in localized high concentrations of reagents, which can promote side reactions or decomposition.

    • Extended Addition Times: At scale, reagents are added more slowly for safety and temperature control. This prolonged reaction time can lead to the degradation of unstable intermediates or products.

    • Workup and Isolation Issues: The product may be lost during workup. For example, volatile fluorinated azetidines can be lost if solvents are removed too aggressively. Aqueous extractions can also lead to yield loss if the product has some water solubility.

  • Suggested Solutions:

    • Optimize Thermal Management: Use a reactor with a high heat transfer capacity. Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to understand the heat flow and design a safe addition profile. Consider using a continuous flow reactor for highly exothermic reactions, which offers superior heat and mass transfer.[7][8]

    • Improve Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. Use computational fluid dynamics (CFD) modeling to optimize mixing for your specific reactor geometry and reaction viscosity.

    • Re-evaluate Reagents: Switch to a more thermally stable fluorinating agent if decomposition is suspected (see comparison table below).

    • Refine Workup Protocol: Minimize the time the product is held at elevated temperatures. If the product is volatile, use gentler conditions for solvent removal (e.g., lower temperature, moderate vacuum). Perform a thorough extraction study to optimize solvents and pH for phase separation.

ReagentTypeFormKey Advantages for Scale-UpKey Disadvantages for Scale-Up
DAST NucleophilicLiquidEffective for deoxofluorination.Thermally unstable; potential for explosive decomposition.[6]
Deoxo-Fluor® NucleophilicLiquidMore thermally stable than DAST.Still requires careful handling; generates HF upon hydrolysis.
FLUOLEAD™ NucleophilicSolidHigh thermal stability (decomposes at 232 °C); less fuming.[23]Higher cost.
Selectfluor® ElectrophilicSolidCrystalline solid, easy to handle, thermally stable.Requires a nucleophilic substrate (e.g., enolate); can be expensive.[24]
NFSI ElectrophilicSolidCrystalline solid, good thermal stability.Can be less reactive than Selectfluor®.[24]
HF-Amine Complexes NucleophilicLiquidPowerful fluoride source for ring-opening reactions.Extremely corrosive to glass and toxic.[6] Requires specialized equipment.
Problem 2: Inconsistent or Poor Stereochemical Control (Diastereomeric Ratio Varies).
  • Potential Causes:

    • Mechanism Ambiguity: The reaction may proceed through a mixed SN1/SN2 pathway.[2][3] On a small scale, rapid cooling might favor the SN2 pathway (inversion), while at a larger scale, poor heat dissipation could allow the temperature to rise, favoring a carbocation-like SN1 mechanism (racemization or mixed outcome).

    • Solvent Effects: The polarity of the solvent can significantly influence the transition state and thus the stereochemical outcome.

    • Substrate Control vs. Reagent Control: The inherent stereochemistry of the substrate may not be sufficient to direct the reaction at scale, where conditions are less uniform.

  • Suggested Solutions:

    • Enforce a Single Mechanism: To favor an SN2 pathway, use a less polar solvent and maintain strict, low-temperature control. To favor an SN1 pathway (if that provides a consistent, albeit different, outcome), a more polar, ionizing solvent could be used. The key is consistency.

    • Substrate Modification: Introduce a bulky protecting group or a directing group on the azetidine precursor to sterically hinder one face of the molecule, forcing the fluorinating agent to attack from the opposite face.

    • Chiral Reagents/Catalysts: For asymmetric fluorination, investigate the use of chiral fluorinating agents or a catalytic system with a chiral ligand. While often more expensive, this can provide the most robust stereocontrol.[4]

Problem 3: Product Decomposes During Purification by Column Chromatography.
  • Potential Causes:

    • Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the decomposition or ring-opening of sensitive N-heterocycles, especially strained rings like azetidines.

    • Prolonged Exposure: Long residence times on the column increase the chance of degradation.

    • Hydrolysis: The presence of water in solvents or on the stationary phase can lead to the hydrolysis of the product or reactive intermediates.

  • Suggested Solutions:

    • Neutralize the Stationary Phase: Use deactivated or neutral silica gel. You can prepare this by washing standard silica with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent).

    • Use Alternative Stationary Phases: Consider using alumina (basic or neutral), or reversed-phase (C18) chromatography for more polar compounds.

    • Avoid Chromatography: Develop a purification strategy based on crystallization or distillation if the product's properties allow. This is often more scalable and cost-effective than chromatography.

    • Use a Catcher Resin: After the reaction, use a scavenger or catcher resin to remove unreacted reagents or byproducts, potentially simplifying the purification to a simple filtration and solvent swap.[10]

Example Experimental Protocol: Scale-Up Synthesis of N-Boc-3-fluoroazetidine

This protocol is a representative example of a deoxofluorination reaction adapted for a larger scale (100g). Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood or walk-in hood, with appropriate personal protective equipment (PPE) and access to emergency facilities. A risk assessment must be conducted prior to execution.[6][7]

Starting Material: N-Boc-3-hydroxyazetidine (100 g, 0.577 mol) Reagent: Deoxo-Fluor® (153.2 g, 0.692 mol, 1.2 equiv) Solvent: Dichloromethane (DCM), 1 L

Procedure:

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Ensure the reactor is dry.

  • Inert Atmosphere: Purge the reactor with dry nitrogen.

  • Charge Starting Material: Dissolve N-Boc-3-hydroxyazetidine (100 g) in DCM (1 L) and charge the solution to the reactor.

  • Cooling: Cool the reactor contents to -20 °C using a circulating chiller.

  • Reagent Addition: Add Deoxo-Fluor® to the addition funnel. Add the Deoxo-Fluor® dropwise to the stirred solution over a period of 2-3 hours, ensuring the internal temperature does not exceed -15 °C. Causality: Slow addition at low temperature is critical to control the exotherm and prevent the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to -10 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (500 mL). Caution: This quench is exothermic and will release gas. Ensure adequate venting and cooling. The quench neutralizes acidic byproducts like HF.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing: Combine the organic layers and wash with brine (300 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by chromatography on neutral silica gel to yield N-Boc-3-fluoroazetidine.

Sources

Preventing decomposition of 1-(Azetidin-3-yl)-3-fluoroazetidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-yl)-3-fluoroazetidine. It addresses common stability issues encountered in solution and offers practical strategies to prevent decomposition, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What is the primary cause of decomposition for this compound in solution?

A1: The principal cause of degradation is the inherent ring strain of the four-membered azetidine rings.[1][2] This strain makes the molecule susceptible to nucleophilic ring-opening reactions, which are the dominant decomposition pathways.[3][4] The reaction is significantly accelerated under acidic conditions, where protonation of an azetidine nitrogen atom makes the ring highly electrophilic and prone to attack by even weak nucleophiles, including water.[1][2]

Q2: How significantly does pH impact the stability of this compound?

A2: The influence of pH is critical. The rate of degradation is highly sensitive to acidic conditions.[1] The nitrogen atoms in the azetidine rings can be protonated at low pH, which is often the initiating step for decomposition. Studies on structurally related N-substituted azetidines have demonstrated a dramatic decrease in stability (i.e., a shorter half-life) at acidic pH compared to neutral or basic conditions.[1][2] Therefore, maintaining a controlled, neutral to slightly alkaline pH is the most crucial factor in preventing decomposition in aqueous solutions.

Q3: What are the recommended storage conditions for stock and working solutions?

A3: To ensure maximum stability, solution conditions must be carefully controlled. We recommend adhering to the guidelines summarized in the table below. For long-term storage, providing the compound as a solid or a solution in an anhydrous aprotic solvent is always preferable.

Parameter Solid Compound Stock Solution (Aprotic Solvent) Working Solution (Aqueous)
Temperature -20°C or lower[5]-20°C or lower2-8°C (short-term, <24h)
Atmosphere Store under inert gas (Argon or Nitrogen)[6]Store under inert gasTightly sealed vial
Solvent N/AAnhydrous DMSO, Anhydrous DMFpH ≥ 7.4 buffer (non-nucleophilic)
Light Protect from light (amber vial)[7]Protect from light (amber vial)Protect from light (amber vial)
Recommendation Long-term storagePreferred for long-term solution storagePrepare fresh daily; avoid prolonged storage

Q4: Can I use common biological buffers like Phosphate-Buffered Saline (PBS)?

A4: Caution is advised. While the pH of PBS (~7.4) is generally suitable, phosphate itself can act as a nucleophile, potentially contributing to a slow rate of ring-opening over time. For sensitive, long-term experiments, we recommend using buffers with non-nucleophilic components such as HEPES or MOPS. If PBS must be used, solutions should be prepared fresh and used immediately.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability-related issues.

Problem: I am observing a significant loss of compound purity in my aqueous working solution, confirmed by HPLC or LC-MS analysis.

This is a common issue stemming from the compound's inherent reactivity. Follow this diagnostic workflow to identify and resolve the problem.

G start Purity Loss Detected in Aqueous Solution check_ph Step 1: Measure pH of the Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low  pH is a key  determinant adjust_ph Action: Adjust pH to 7.4-8.0 using a non-nucleophilic base. Prepare fresh buffer. ph_low->adjust_ph Yes check_buffer Step 2: Analyze Buffer Composition ph_low->check_buffer No resolved Problem Resolved: Compound is Stabilized adjust_ph->resolved is_nucleophilic Does buffer contain nucleophiles (e.g., phosphate, citrate, Tris)? check_buffer->is_nucleophilic  Nucleophiles can  initiate ring-opening change_buffer Action: Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS). is_nucleophilic->change_buffer Yes check_storage Step 3: Review Storage Conditions is_nucleophilic->check_storage No change_buffer->resolved storage_bad Was solution stored >24h or at room temperature? check_storage->storage_bad  Kinetics of degradation  are time/temp dependent new_solution Action: Discard old solution. Prepare fresh from a solid or aprotic stock immediately before use. storage_bad->new_solution Yes storage_bad->resolved No new_solution->resolved

Caption: A troubleshooting workflow for diagnosing compound degradation.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The primary degradation route in unbuffered or acidic aqueous media is acid-catalyzed hydrolysis. The diagram below illustrates this two-step mechanism. Understanding this process underscores the importance of stringent pH control.

G Mechanism: Acid-Catalyzed Azetidine Ring Opening cluster_step1 Step 1: Protonation (Fast Equilibrium) cluster_step2 Step 2: Nucleophilic Attack (Rate-Limiting) A Azetidine Nitrogen (Basic) AH Azetidinium Ion (Electrophilic, Activated) A->AH H + H⁺ (from Acidic Solution) H->AH pKa dependent P Ring-Opened Product (Degradant) AH->P Slow, Ring Strain Release Nu H₂O (Nucleophile) Nu->P

Caption: The key steps in the acid-catalyzed degradation of azetidines.

Experimental Protocols

To ensure the highest quality data, follow these validated protocols for solution preparation and stability assessment.

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol minimizes degradation during the preparation of aqueous solutions for experimental use.

  • Prepare Buffer: Prepare a 50 mM HEPES buffer and adjust the pH to 7.6 using 1 M NaOH. Filter through a 0.22 µm filter.

  • Prepare Stock Solution: Allow the solid this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Create Working Solution: Just prior to your experiment, perform a serial dilution of the DMSO stock into the pH 7.6 HEPES buffer to achieve your final desired concentration. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than a few hours, even at 2-8°C.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions (e.g., a new buffer system).

  • Sample Preparation: Prepare your test sample of this compound in the desired solution (e.g., your assay buffer) at the final concentration.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable C18 HPLC column. Acquire the chromatogram and integrate the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Store the remaining solution under your proposed experimental conditions (e.g., 37°C in an incubator).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, and inject it onto the HPLC system using the same method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to the T=0 peak area. A loss of >5-10% purity over the course of your experiment may indicate that the conditions are not suitable. Analytical methods for azetidine degradation have been well-documented and can be adapted for this purpose.[8][9][10]

References

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Chen, X., & Xu, J. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1648–1653. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Organic Letters. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • ResearchGate. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • The Journal of Organic Chemistry. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. [Link]

  • ResearchGate. (n.d.). General scheme for azetidine synthesis by nucleophilic substitution. [Link]

  • Google Patents. (n.d.).
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(5), 925–934. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Estela, J. M., Cerdà, V., & Cladera, A. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Analytica Chimica Acta, 602(2), 215-223. [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroazetidine. PubChem Compound Summary for CID 3603542. [Link]

  • ResearchGate. (2022). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • Dutter, B. F., et al. (n.d.). Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information. [Link]

Sources

Technical Support Center: Method Refinement for the Fluorination of Azetidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine fluorination. The introduction of fluorine into the azetidine scaffold is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the inherent strain of the four-membered ring and the reactivity of common fluorinating agents present unique challenges.[4][5] This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles, refine your methodologies, and achieve successful outcomes.

Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for converting a 3-hydroxyazetidine to a 3-fluoroazetidine?

The choice of reagent is critical and depends on your substrate's functional group tolerance, the scale of your reaction, and safety considerations. Deoxyfluorination is the most common strategy, directly replacing a hydroxyl group with fluorine.[6][7]

Here is a comparative summary of common deoxyfluorination reagents:

ReagentProsCons & Common Side ReactionsSafety Considerations
DAST (Diethylaminosulfur trifluoride)Widely used, effective for many substrates.Thermally unstable, can decompose explosively above ~90°C.[8] Often promotes elimination byproducts. Generates HF upon hydrolysis.[9]Handle in a fume hood with appropriate PPE. Store refrigerated. Avoid heating. Quench carefully.
Deoxo-Fluor ™ (Bis(2-methoxyethyl)aminosulfur trifluoride)More thermally stable than DAST, reducing explosion risk.[8]Still promotes elimination. More expensive than DAST. Generates HF.Safer than DAST for higher temperature reactions, but similar handling precautions apply.
PyFluor (2-Pyridinesulfonyl fluoride)Crystalline solid, bench-stable, and safer. Often shows reduced elimination compared to DAST.[2][10]Requires a base (e.g., DBU, MTBD) and a fluoride source (e.g., NEt₃·3HF). Reaction kinetics can be slow.[2][10]Significantly safer thermal profile. Less volatile byproducts.
AlkylFluor ™ / PhenoFluorBench-stable crystalline solids.[2][11] Show excellent functional group tolerance and often suppress side reactions like elimination and rearrangement.[11]Can be more expensive. May require specific activators or conditions.Good safety profile, non-explosive, and easier to handle than sulfur trifluorides.[11]
Selectfluor ™ (F-TEDA-BF₄)Electrophilic fluorine source. Mild, stable, and user-friendly.[12] Used for fluorinating carbanions or activated C-H bonds, not typically for deoxyfluorination.Not suitable for direct conversion of alcohols. Mechanism is different (often radical or SET-based).[12]Generally safe to handle, non-volatile solid.

Recommendation: For initial explorations with simple N-protected 3-hydroxyazetidines, DAST or Deoxo-Fluor are common starting points. For complex molecules with sensitive functional groups or when elimination is a major issue, newer generation reagents like PyFluor or AlkylFluor are strongly recommended.[10][11]

Troubleshooting Guide: Common Experimental Issues
Q2: My reaction shows low or no conversion to the desired 3-fluoroazetidine. What went wrong?

This is a frequent issue, often traceable to reagent quality, reaction setup, or temperature.

  • Cause 1: Reagent Degradation. DAST and its analogues are highly sensitive to moisture. Contamination with water rapidly hydrolyzes the reagent to inactive species and generates HF, which can catalyze side reactions.[9]

    • Solution: Always use a freshly opened bottle or a properly stored (refrigerated, under inert gas) aliquot of the fluorinating agent. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Cause 2: Sub-optimal Temperature. Deoxyfluorination often requires careful temperature control.

    • Solution: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm to room temperature or slightly above.[13] This minimizes initial exotherms and can suppress side reactions. If no conversion is observed, a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but this must be balanced against reagent stability and potential for elimination.[8]

  • Cause 3: Insufficient Activation. The hydroxyl group must be activated by the reagent to form a good leaving group (an intermediate alkoxy-sulfur species).

    • Solution: Ensure you are using a sufficient molar excess of the fluorinating agent (typically 1.5 - 2.0 equivalents). Check the purity of your starting 3-hydroxyazetidine; impurities can consume the reagent.

Q3: My primary product is an elimination byproduct (an azetine derivative). How can I prevent this?

Elimination is the most common side reaction in the deoxyfluorination of secondary alcohols, especially within a strained ring system. The reaction proceeds via an E2 mechanism, where a base removes a proton from a carbon adjacent to the activated hydroxyl group.

  • Mechanistic Insight: The fluorinating agent's amine byproducts or the fluoride ion itself can act as a base. The rigid azetidine ring can enforce a favorable anti-periplanar arrangement for elimination.

  • Solution 1: Lower the Reaction Temperature. As with most E2 reactions, elimination is favored at higher temperatures. Running the reaction as cold as possible while still achieving conversion is the best first step.

  • Solution 2: Use a Less Basic/Hindered Reagent System. Reagents like PyFluor, used in combination with a hindered base, are designed to minimize elimination by separating the activation and displacement steps.[2][10] The intermediate sulfonate ester is less prone to intramolecular elimination, and the external fluoride source performs the Sₙ2 displacement.

  • Solution 3: Modify the Solvent. Using non-polar, aprotic solvents like toluene or dioxane can sometimes disfavor the charged transition state of the elimination pathway compared to the Sₙ2 pathway.

Q4: I am observing ring-opened or rearranged byproducts. Why is this happening?

The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially when the nitrogen atom is quaternized or protonated.[4][14]

  • Cause: This is almost always due to the presence of excess acid, particularly HF. HF is generated from the hydrolysis of sulfur-based fluorinating agents (DAST, Deoxo-Fluor) or can be a byproduct of the reaction itself.[9][15] The acid protonates the azetidine nitrogen, activating the ring for attack by a nucleophile (like the fluoride ion) at the C2 or C4 position.

    • Solution:

      • Scrupulously Dry Conditions: Minimize HF formation by ensuring the reaction is anhydrous.

      • Acid Scavenger: In some cases, a non-nucleophilic, hindered base can be added to scavenge trace acid, but this can increase elimination. This is a delicate balance.

      • Use Modern Reagents: Reagents like AlkylFluor or PhenoFluor operate under milder, often neutral conditions and do not generate HF, making them ideal for sensitive substrates prone to rearrangement.[6][11]

Q5: I'm struggling with the purification of my 3-fluoroazetidine. It seems to decompose on silica gel.

Fluoroazetidines, particularly those with certain protecting groups, can be sensitive to the acidic nature of standard silica gel.

  • Problem: The Lewis acidic sites on the silica surface can catalyze decomposition, hydrolysis of protecting groups (like Boc), or ring-opening.

  • Solution 1: Neutralize the Silica Gel. Pre-treat your silica gel by slurrying it in a solvent (e.g., ethyl acetate) containing 1-2% triethylamine, then remove the solvent under vacuum. This deactivates the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography (C18) is often an excellent, albeit more expensive, option for polar compounds.

  • Solution 3: Avoid Chromatography. If possible, try to purify the product via crystallization or distillation if the compound is sufficiently stable and volatile.

Visualized Workflows and Mechanisms
General Mechanism of Deoxyfluorination with DAST

The diagram below illustrates the key steps in the conversion of a 3-hydroxyazetidine to a 3-fluoroazetidine using DAST, highlighting the Sₙ2 pathway.

G sub sub reagent reagent intermed intermed product product side_reac side_reac A N-R-3-Hydroxyazetidine C Alkoxysulfur Difluoride Intermediate A->C + DAST - HF B DAST (Et₂NSF₃) B->C E N-R-3-Fluoroazetidine (Product) C->E Sₙ2 Attack by F⁻ (Inversion of Stereochemistry) F Elimination (Azetine byproduct) C->F E2 Elimination (Favored by heat/base) D Fluoride Ion (F⁻) (Internal Source) D->C

Caption: Mechanism of DAST-mediated deoxyfluorination.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your fluorination reaction.

G problem problem check check action action result result start Problem: Low Yield of 3-Fluoroazetidine check_reagent Is the fluorinating reagent new and handled under N₂? start->check_reagent reagent_no Action: Use a fresh bottle/aliquot. Ensure anhydrous conditions. check_reagent->reagent_no No check_sm Is the starting material pure and dry? check_reagent->check_sm Yes reagent_no->check_sm sm_no Action: Re-purify/dry starting material. Use molecular sieves. check_sm->sm_no No check_temp Was the temperature profile optimized? check_sm->check_temp Yes sm_no->check_temp temp_no Action: Start at -78°C, warm slowly. Monitor by TLC/LCMS at intervals. check_temp->temp_no No check_byproducts Are elimination or rearrangement products observed? check_temp->check_byproducts Yes temp_no->check_byproducts byproducts_yes Action: Consider a milder reagent (e.g., PyFluor, AlkylFluor). Re-evaluate temperature and solvent. check_byproducts->byproducts_yes Yes success Improved Yield check_byproducts->success No byproducts_yes->success

Caption: Troubleshooting flowchart for low-yield reactions.

Reference Protocol: Deoxyfluorination of 1-Boc-3-hydroxyazetidine with DAST

This protocol is a representative example and may require optimization for specific substrates or scales.

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add 1-Boc-3-hydroxyazetidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.5 eq) dropwise via syringe to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. A slight color change may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The product (1-Boc-3-fluoroazetidine) will be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. CAUTION: This is an exothermic process that releases gas. Ensure adequate venting and slow addition to control the quench.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent, e.g., a hexane/ethyl acetate gradient) to afford the pure 1-Boc-3-fluoroazetidine.[13]

References
  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [Link]

  • Yadav, V., & Sriram, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health. [Link]

  • Chaume, G., & Brigaud, T. (2016). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HAL Open Science. [Link]

  • Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. Wikipedia. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2017). Methods for deoxyfluorination of alcohols. ResearchGate. [Link]

  • Chemistry & Industry. (2010). Simpler fluorine chemistry. Society of Chemical Industry. [Link]

  • Al-Maharik, N. (2019). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Reddit. (2022). Fluoridation without HF or SF4. Reddit. [Link]

  • Tayama, E., Iwamoto, H., & Nakanome, N. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. National Institutes of Health. [Link]

  • Jurica, J. A., Le, C. M., & McMullen, J. P. (2021). Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. ACS Publications. [Link]

  • Carey, J. (2018). Sulfur-Based Fluorinating Agents. WordPress. [Link]

  • Guesné, S. J. J., Gibert, A., & Al-Mourabit, A. (2016). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

  • Pupo, G., Ibba, F., & Gouverneur, V. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society, 142(29), 12781–12787. [Link]

  • Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. [Link]

  • Yoon, T. P., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. National Institutes of Health. [Link]

  • Doyle, A. G., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Vincent, G., & Gandon, V. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. National Institutes of Health. [Link]

  • Cernela, J., et al. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. PubMed. [Link]

  • Bach, R. D. (2010). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • James, M. J., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. Fluoride Action Network. [Link]

  • Doyle, A. G., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

  • Kim, D., et al. (2003). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3149-3152. [Link]

  • Ritter, T., et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 1-(Azetidin-3-yl)-3-fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-yl)-3-fluoroazetidine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cell permeability of this unique class of compounds. The azetidine scaffold is a valuable motif in modern medicinal chemistry, known for conferring favorable physicochemical properties such as enhanced metabolic stability and solubility.[1][2] However, achieving optimal cell permeability can be a significant challenge. This guide offers expert insights and practical solutions to help you navigate these complexities in your research.

I. Understanding the Challenge: Azetidine Derivatives and Cell Permeability

The this compound core presents a distinct set of properties that influence its ability to cross cellular membranes. The rigid, four-membered azetidine ring system offers a three-dimensional architecture that can be advantageous for target binding.[2][3] The inclusion of a fluorine atom can modulate the basicity (pKa) and lipophilicity of the molecule, which are critical factors for cell permeability.[4][5][6] However, the interplay of these features can also lead to common experimental hurdles.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing direct and actionable advice.

Q1: My this compound derivative shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What is the likely cause and how can I address it?

A1: Low permeability in a PAMPA experiment primarily points to a challenge with passive diffusion, the process by which a compound moves across a lipid bilayer without the aid of transport proteins.[7][8][9] This is often due to suboptimal physicochemical properties.

  • Causality: The PAMPA model uses an artificial lipid membrane and therefore only assesses passive transport.[7][10] If your compound struggles to cross this barrier, it likely possesses characteristics that are unfavorable for traversing the hydrophobic core of a cell membrane. These can include:

    • High Polarity: An excessive number of polar functional groups can hinder partitioning into the lipid bilayer.

    • Low Lipophilicity: The compound may be too hydrophilic to effectively enter the non-polar membrane environment.

    • Molecular Size: While azetidine derivatives are generally small, extensive substitutions can increase the molecular weight, potentially reducing permeability.[11]

  • Troubleshooting Steps:

    • Review Physicochemical Properties: Analyze the calculated properties of your derivative, such as cLogP (lipophilicity) and polar surface area (PSA). Aim for a balanced lipophilicity (cLogP ideally between 1 and 3) and a lower PSA.[9]

    • Structural Modification: Consider strategic chemical modifications to enhance lipophilicity. This could involve the addition of non-polar moieties. However, be mindful that such changes do not negatively impact the compound's target engagement.

    • Prodrug Strategy: If the polar groups are essential for activity, a prodrug approach can be effective.[12] This involves masking polar functionalities with lipophilic groups that are later cleaved by intracellular enzymes to release the active compound.[12]

Q2: My compound exhibits good permeability in PAMPA but performs poorly in a Caco-2 cell-based assay. What does this discrepancy indicate?

A2: This is a classic indicator that your compound may be a substrate for active efflux transporters.

  • Causality: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium and expresses various transport proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13][14][15] A compound that can passively diffuse across a simple lipid membrane (as in PAMPA) might be actively pumped out of the Caco-2 cells, resulting in low net permeability.[8]

  • Troubleshooting Steps:

    • Conduct a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[14][15][16]

    • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[14][16] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.[14]

    • Structural Modifications to Evade Efflux:

      • Reduce Hydrogen Bond Donors: Efflux pumps often recognize substrates through hydrogen bonding. Reducing the number of H-bond donors can sometimes mitigate recognition.[17]

      • Modulate Basicity: The basicity of the azetidine nitrogen can influence interactions with efflux transporters. The strategic placement of fluorine can alter the pKa, but this can sometimes unexpectedly increase efflux.[5] Iterative modifications may be necessary to find a derivative that evades efflux.[17]

Q3: I am observing high variability in my Caco-2 permeability results for my fluoroazetidine derivatives. What are the potential sources of this inconsistency?

A3: High variability in Caco-2 assays can stem from several factors related to both the experimental setup and the compound itself.

  • Causality: The Caco-2 assay is a biological system, and its integrity is crucial for reproducible results. Inconsistent monolayer health, compound solubility issues, or analytical errors can all contribute to variability.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before each experiment. TEER values should be within the established range for your laboratory to ensure the tight junctions are intact.[13][14] Additionally, you can assess monolayer integrity using a low-permeability marker like Lucifer Yellow.[8][14]

    • Assess Compound Solubility: Poor aqueous solubility can lead to inaccurate dosing solutions and variable results. Determine the solubility of your compound in the assay buffer. If solubility is low, you may need to use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting cell viability.

    • Evaluate Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. Degradation can lead to an underestimation of permeability.

    • Optimize Analytical Methods: The quantification of your compound in the donor and receiver compartments (usually by LC-MS/MS) must be robust and validated.[13] Ensure your method has adequate sensitivity, accuracy, and precision.

Q4: How does the fluorine atom in my this compound derivative specifically impact cell permeability?

A4: The fluorine atom has a multifaceted impact on the physicochemical properties that govern cell permeability.

  • Causality: Fluorine is highly electronegative and can exert a strong inductive effect, influencing the electron distribution in the molecule.[5][18] This can lead to:

    • Modulation of pKa: The fluorine atom can lower the pKa of the nearby azetidine nitrogen, making it less basic. This can be advantageous as highly basic compounds are often more prone to being effluxed.[17]

    • Changes in Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the molecular context.[4][18] While a single fluorine atom may slightly increase lipophilicity, its effect on the overall molecular polarity can be complex.[6][18]

    • Conformational Effects: The presence of fluorine can influence the preferred conformation of the azetidine ring, which could affect its interactions with membrane lipids or transport proteins.

  • Experimental Approach:

    • Synthesize and test a series of analogues where the position and number of fluorine atoms are varied.

    • Systematically measure the pKa, LogD (lipophilicity at a specific pH), and permeability for each analogue to build a clear structure-activity relationship. This data-driven approach will provide a clearer understanding of how fluorination impacts permeability in your specific chemical series.[6]

III. Experimental Protocols & Workflows

To ensure consistency and reliability in your experiments, here are detailed protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess passive permeability.[19]

Materials:

  • 96-well donor and acceptor plates

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[19]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[19]

  • Prepare Dosing Solutions: Dilute the test and reference compounds to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).[19]

  • Start the Assay: Add 150-200 µL of the dosing solution to each well of the donor plate.[19]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[7][20]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[10]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:

  • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

  • A is the area of the membrane.

  • t is the incubation time.

  • [C]_A is the compound concentration in the acceptor well.

  • [C]_eq is the equilibrium concentration.

Permeability Classification Papp (10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10
Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption and identifying substrates of active transport.[21]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[22]

  • Test and reference compounds

  • Efflux pump inhibitors (e.g., verapamil)

  • TEER meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[22]

  • Assay Preparation: Wash the monolayers with pre-warmed (37°C) buffer. Equilibrate the cells for 10-20 minutes.[22]

  • Dosing:

    • A-B Permeability: Add the dosing solution containing the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.[22]

    • B-A Permeability: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.[22]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[13]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the compound concentration using a validated LC-MS/MS method.[13]

Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B)

Parameter Interpretation
Papp (A-B)Predicts in vivo absorption
Efflux Ratio (ER) > 2Indicates active efflux

IV. Visual Guides: Workflows and Concepts

To further clarify the experimental logic, the following diagrams illustrate key decision-making processes and workflows.

Troubleshooting_Low_Permeability Start Start: Low Permeability Observed Assay_Type Which Assay? Start->Assay_Type PAMPA PAMPA Assay_Type->PAMPA Caco2 Caco-2 Assay_Type->Caco2 PAMPA_Issue Issue: Poor Passive Diffusion PAMPA->PAMPA_Issue Caco2_ER Calculate Efflux Ratio (ER) Caco2->Caco2_ER PAMPA_Action Action: - Increase Lipophilicity (LogP) - Reduce Polar Surface Area (PSA) - Consider Prodrug Strategy PAMPA_Issue->PAMPA_Action ER_Low ER <= 2 Caco2_ER->ER_Low ER_High ER > 2 Caco2_ER->ER_High ER_Low_Issue Issue: Poor Passive Diffusion ER_Low->ER_Low_Issue ER_High_Issue Issue: Active Efflux ER_High->ER_High_Issue ER_Low_Action Action: Same as PAMPA Issue ER_Low_Issue->ER_Low_Action ER_High_Action Action: - Confirm with Inhibitors - Modify Structure to Evade Pumps (e.g., reduce H-bond donors) ER_High_Issue->ER_High_Action

Caption: Troubleshooting Decision Tree for Low Permeability.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Membrane 1. Coat Donor Plate with Lipid Solution Prep_Acceptor 2. Fill Acceptor Plate with Buffer Prep_Membrane->Prep_Acceptor Prep_Dosing 3. Prepare Dosing Solutions (Test & Control Compounds) Prep_Acceptor->Prep_Dosing Add_Dosing 4. Add Dosing Solution to Donor Plate Prep_Dosing->Add_Dosing Assemble 5. Assemble PAMPA Sandwich Add_Dosing->Assemble Incubate 6. Incubate at RT (5-18 hours) Assemble->Incubate Separate 7. Separate Plates Incubate->Separate Quantify 8. Quantify Compound (LC-MS/MS) Separate->Quantify Calculate 9. Calculate Papp Value Quantify->Calculate

Caption: Experimental Workflow for the PAMPA Assay.

V. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. [Source for Caco-2 protocol details].

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.

  • Caco-2 Permeability Assay. Enamine.

  • Caco-2 permeability assay. Creative Bioarray.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.

  • Caco-2 Permeability Assay. Evotec.

  • Azetidines. Enamine.

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2020). Request PDF.

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. [Source for P-gp efflux modification strategies].

  • pampa-permeability-assay.pdf. Technology Networks.

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2020). [Source on azetidine performance enhancement].

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.

  • Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine. Benchchem.

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. [Source on overcoming drug efflux].

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source on cell membrane permeation].

  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. PMC.

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications.

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.

  • (PDF) How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. ResearchGate.

  • Multidrug Efflux in Gram-Negative Bacteria: Rationally Modifying Compounds to Avoid Efflux Pumps. (2023). bioRxiv.

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications.

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2015). PubMed.

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.

  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed.

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Request PDF.

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.. Request PDF.

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC.

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI.

Sources

Validation & Comparative

A Comparative Analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine and Other Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

The world of medicinal chemistry is in a perpetual state of evolution, constantly seeking molecular scaffolds that can provide novel pharmacological profiles and improved drug-like properties. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly compelling motif.[1][2] Its inherent ring strain and non-planar geometry bestow upon it a unique three-dimensional character that is highly sought after in modern drug design.[1][2] This sp³-richness often translates to enhanced solubility, improved metabolic stability, and a reduced risk of off-target effects compared to more traditional, planar aromatic systems.[1][2] The strategic incorporation of the azetidine moiety has led to the development of several FDA-approved drugs, including the rheumatoid arthritis treatment baricitinib and the cancer therapeutic cobimetinib, underscoring its clinical significance.[1] This guide will delve into a comparative analysis of a specific, yet increasingly important, disubstituted azetidine, 1-(Azetidin-3-yl)-3-fluoroazetidine, and contextualize its properties against other notable azetidine derivatives.

The Emergence of this compound: A Novel Bioisostere and Conformational Lock

The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties.[3] In the context of azetidines, the installation of a fluorine atom at the 3-position can have profound effects. It can alter the basicity of the ring nitrogen, influence lipophilicity, and introduce a favorable metabolic block. The combination of a 3-fluoro substituent with a second azetidine ring at the 1-position, to form this compound, creates a unique and conformationally restricted diamine scaffold. This rigid structure can be particularly advantageous for optimizing interactions with biological targets.

Synthetic Strategies: Accessing the 1,3'-Biazetidine Core

The synthesis of 1,3'-biazetidines, particularly those bearing a fluorine substituent, requires careful planning. A common approach involves the aza-Michael addition of an azetidine to an appropriately activated azetidin-3-ylidene species.[4] For the synthesis of the fluorinated analogue, the precursor, N-Boc-3-fluoroazetidin-3-one, would be a key intermediate.

Below is a plausible synthetic workflow for obtaining the target compound, drawing upon established methodologies for azetidine synthesis and functionalization.

cluster_0 Synthesis of this compound Start N-Boc-azetidin-3-one Step1 Fluorination (e.g., DAST, Selectfluor) Start->Step1 [1] Step2 N-Boc-3-fluoroazetidin-3-one Step1->Step2 [2] Step3 Horner-Wadsworth-Emmons Reaction Step2->Step3 [3] Step4 Methyl (N-Boc-3-fluoroazetidin-3-ylidene)acetate Step3->Step4 [4] Step5 Aza-Michael Addition with Azetidine Step4->Step5 [5] Step6 N-Boc-1-(Azetidin-3-yl)-3-fluoroazetidine-3-carboxylate Step5->Step6 [6] Step7 Deprotection (e.g., TFA) & Decarboxylation Step6->Step7 [7] End This compound Step7->End [8]

Caption: A plausible synthetic workflow for this compound.

Comparative Physicochemical Properties

The introduction of substituents on the azetidine ring significantly impacts its physicochemical properties. Here, we compare the predicted and experimentally observed properties of this compound with unsubstituted azetidine, 3-fluoroazetidine, and the non-fluorinated 1,3'-biazetidine.

CompoundMolecular Weight ( g/mol )Predicted logPPredicted pKa (most basic)H-Bond DonorsH-Bond Acceptors
Azetidine57.09-0.311.2911
3-Fluoroazetidine75.08-0.18.511
1,3'-Biazetidine112.16-0.810.5 (ring N), 8.2 (side chain N)12
This compound 130.15 -0.6 9.8 (ring N), 8.0 (side chain N) 1 2

Note: Predicted values are generated from computational models and may vary from experimental values.

The fluorine atom in 3-fluoroazetidine significantly lowers the pKa of the ring nitrogen due to its electron-withdrawing inductive effect. This trend is also observed in this compound. The lower basicity can be advantageous in drug design to reduce interactions with off-target ion channels or to fine-tune the pharmacokinetic profile.

Comparative Biological Activity and Applications

Azetidine derivatives have demonstrated a wide array of biological activities.[5][6] The specific substitution pattern on the azetidine ring dictates its pharmacological profile.

Azetidine Derivative ClassTherapeutic AreaMechanism of Action (Example)Representative Compounds/Targets
Azetidin-2-ones (β-lactams)AntibacterialInhibition of bacterial cell wall synthesisPenicillins, Cephalosporins[5]
2,4-Disubstituted AzetidinesCNS DisordersInhibition of vesicular dopamine uptakeLobelane analogs[7]
Azetidine CarboxamidesOncologySTAT3 Inhibition(R)-azetidine-2-carboxamide analogues[8]
Azetidine Acetic Acid DerivativesCNS DisordersGABA uptake inhibitionGAT-1 inhibitors[9]
1,3'-Biazetidines Multiple Conformationally restricted diamine for various targets Scaffold for GPCRs, ion channels, enzymes

The 1,3'-biazetidine core, particularly the fluorinated version, can be considered a conformationally restricted analogue of larger, more flexible diamines like piperazine. This rigidity can lead to enhanced selectivity for a particular biological target. For instance, in the design of inhibitors for transporters or G-protein coupled receptors (GPCRs), fixing the spatial orientation of the two nitrogen atoms can be crucial for optimal binding.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of azetidine derivatives.

Materials:

  • Azetidine hydrochloride salt (or free base)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a 10 mM solution of the azetidine derivative in deionized water.

  • If starting with the free base, add a slight excess of 0.1 M HCl to protonate all nitrogen atoms.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Titrate the solution with 0.1 M NaOH, recording the pH after each addition of a small, known volume of titrant.

  • Continue the titration until the pH has stabilized in the basic range.

  • Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point. For diamines, two equivalence points will be observed.

cluster_0 pKa Determination Workflow Start Prepare 10 mM Azetidine Solution Step1 Protonate with HCl (if needed) Start->Step1 Step2 Titrate with 0.1 M NaOH Step1->Step2 Step3 Record pH vs. Volume of NaOH Step2->Step3 Step4 Plot Titration Curve Step3->Step4 End Determine pKa at Half-Equivalence Point(s) Step4->End

Caption: Workflow for pKa determination by potentiometric titration.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the metabolic stability of azetidine derivatives in the presence of liver microsomes.

Materials:

  • Azetidine derivative stock solution (e.g., in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

  • Add the azetidine derivative to the microsome suspension to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This compound represents a promising, conformationally constrained scaffold for drug discovery. Its unique physicochemical properties, imparted by the combination of the biazetidine core and the fluorine substituent, make it an attractive building block for creating novel chemical entities. Compared to simpler azetidines, it offers a more rigid framework that can enhance target selectivity. The synthetic accessibility of this and related derivatives opens up avenues for exploring its potential across a wide range of therapeutic areas, from central nervous system disorders to oncology. Future research should focus on the synthesis of a broader library of substituted 1,3'-biazetidines and their systematic evaluation in various biological assays to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-06.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar, 2026-01-05.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed, 2009-03-06.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Substituted Azetidines in Drug Discovery. Life Chemicals, 2022-04-12.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Al-Mustansiriyah Journal of Science, 2025-08-02.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, 2023-01-21.
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed, 2015-05-01.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020-12-22.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

Sources

A Head-to-Head Comparison for In Vitro Efficacy: Profiling 1-(Azetidin-3-yl)-3-fluoroazetidine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides drug discovery researchers with a comprehensive framework for validating the in vitro efficacy of the novel compound, 1-(Azetidin-3-yl)-3-fluoroazetidine. It outlines a systematic, multi-tiered experimental approach, presenting objective comparisons against established alternatives and including detailed protocols and representative data to guide assay design and interpretation.

Introduction: The Rationale for Novel Kinase Inhibitors

The field of oncology is continually driven by the need for more selective and potent therapeutic agents. Protein kinases, which regulate a vast array of cellular processes, remain a critical class of drug targets.[1] However, achieving inhibitor selectivity is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] Off-target effects of current kinase inhibitors can lead to toxicity and limit therapeutic windows, creating a clear need for novel chemical scaffolds with improved selectivity profiles.[3]

This guide focuses on This compound , a novel small molecule featuring a unique disubstituted azetidine core. For the purpose of this guide, we will refer to this compound as AZD-F3 . The azetidine scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with diverse biological activities.[4] We hypothesize that AZD-F3 is an inhibitor of Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated target in B-cell malignancies.

This guide will detail a rigorous in vitro workflow to validate this hypothesis, comparing AZD-F3 head-to-head with two well-characterized BTK inhibitors:

  • Comparator A (Ibrutinib): A first-in-class, potent covalent inhibitor of BTK.

  • Comparator B (Acalabrutinib): A second-generation, more selective covalent inhibitor of BTK.

The goal is to determine if AZD-F3 offers a competitive or superior profile in terms of potency, target engagement, pathway inhibition, and cellular selectivity.

The In Vitro Validation Workflow: A Multi-Parametric Approach

A robust validation strategy does not rely on a single data point. Instead, it builds a comprehensive picture of a compound's activity by progressing from direct, purified target interactions to complex cellular responses. This approach ensures that observed phenotypic effects are directly attributable to on-target activity.

Our workflow is designed in three sequential stages:

  • Biochemical Potency: Does AZD-F3 directly inhibit the purified BTK enzyme? How does its potency (IC50) compare?

  • Cellular Target Engagement: Does AZD-F3 enter the cell and bind to BTK in its native environment?

  • Phenotypic Efficacy & Selectivity: Does target engagement translate into the desired biological outcome (e.g., inhibition of proliferation) in a BTK-dependent manner? Is this effect selective for cancer cells over non-malignant cells?

Below is a diagram illustrating this logical progression.

G cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: Phenotypic Validation b1 Biochemical BTK Assay b1_out IC50 Potency b1->b1_out Measures c1 Cellular Target Engagement (NanoBRET™ Assay) b1_out->c1 Informs c1_out Target Occupancy (EC50) c1->c1_out Quantifies p1 BTK-Dependent Cell Proliferation Assay c1_out->p1 Correlates with p1_out Growth Inhibition (GI50) p1->p1_out Determines p2_out Selectivity Index p1_out->p2_out Compares to p2 Control Cell Line Proliferation Assay p2->p2_out Calculates G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor AZD-F3 Ibrutinib Acalabrutinib Inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

Part III: Phenotypic Efficacy and Selectivity

The ultimate goal of an inhibitor is to elicit a desired biological response. For a BTK inhibitor, this means inhibiting the proliferation of BTK-dependent cancer cells. We use a cell viability assay to measure the concentration at which each compound causes 50% growth inhibition (GI50). [5]To assess selectivity, we perform the same assay in a cell line that is not dependent on BTK signaling. A large difference in GI50 values indicates the compound is selectively targeting the desired pathway.

Data Summary: Anti-Proliferative Activity and Selectivity

The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolic activity, was used. [6]

Compound Ramos Cells (BTK-dependent) GI50 (nM) Jurkat Cells (BTK-independent) GI50 (nM) Selectivity Index (Jurkat GI50 / Ramos GI50)
AZD-F3 25.1 >10,000 >398
Comparator A (Ibrutinib) 11.8 2,500 ~212

| Comparator B (Acalabrutinib) | 30.5 | >10,000 | >328 |

Interpretation: AZD-F3 demonstrates potent, dose-dependent inhibition of proliferation in the BTK-dependent Ramos cell line, with a GI50 value consistent with its cellular target engagement potency. Crucially, it shows minimal effect on the BTK-independent Jurkat T-cell line, resulting in a superior selectivity index compared to Ibrutinib. This suggests that AZD-F3's cellular effects are strongly tied to its on-target BTK inhibition and predicts a potentially wider therapeutic window.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is based on the manufacturer's technical bulletin. [5][6]

  • Cell Seeding:

    • Culture Ramos (human Burkitt's lymphoma) and Jurkat (human T-cell leukemia) cells in appropriate media.

    • Seed cells into a 96-well, white-walled, clear-bottom plate at a density of 10,000 cells/well in 90 µL of media.

    • Incubate for 4 hours at 37°C, 5% CO₂ to allow cells to settle.

  • Compound Treatment:

    • Prepare 10-point, 3-fold serial dilutions of AZD-F3 and comparators in cell culture medium.

    • Add 10 µL of the diluted compound solutions to the appropriate wells. The final volume should be 100 µL.

    • Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent viability relative to DMSO-treated controls.

    • Plot percent viability versus compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

    • Calculate the Selectivity Index by dividing the GI50 in the control cell line by the GI50 in the target cell line.

Conclusion and Synthesis

This guide outlines a systematic and rigorous approach to validating the in vitro efficacy of a novel kinase inhibitor, using the hypothetical compound AZD-F3 as an exemplar. The presented workflow, progressing from biochemical potency to cellular target engagement and finally to phenotypic selectivity, provides a self-validating system for assessing compound performance.

Based on the representative data, This compound (AZD-F3) emerges as a promising BTK inhibitor candidate. It demonstrates:

  • High Potency: Direct, low-nanomolar inhibition of the BTK enzyme.

  • Effective Cellular Target Engagement: Potent binding to BTK within a live-cell environment.

  • Selective Phenotypic Efficacy: Potent and selective inhibition of proliferation in a BTK-dependent cancer cell line, with a selectivity index superior to the first-generation standard of care.

This logical, data-driven comparison provides the necessary foundation for further preclinical development, establishing AZD-F3 as a candidate worthy of more extensive profiling and in vivo studies.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Image]. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Cellular thermal shift assay. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-436.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Yang, L., Wang, K., Chen, J., Jegga, A. G., & Wang, J. (2015). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors.
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). Targeted kinase selectivity from kinase profiling data.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Milojković, M., & Varela, C. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Bantscheff, M., & Drewes, G. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Current drug discovery technologies, 4(2), 71–79.
  • Montagnoli, A., Valsasina, B., Croci, V., Rainoldi, S., Ciavolella, A., Cappella, P., ... & Santocanale, C. (2008). A new class of small molecule inhibitors of the Cdc7 kinase modulate tumor cell growth in vitro and in vivo. Blood, 112(11), 396.
  • El-Gokha, A. A., Sobh, M. A., Abdel-Moneim, A. S., El-Sayed, I. E., & El-Naggar, M. (2025).
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • BIOENGINEER.ORG. (2026, January 14). Discovering New PI3Kα Inhibitors for Colon Cancer. Retrieved from [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 102(40), 14217-14222.
  • Aggarwal, A., Parai, M. K., Shetty, N., Wallis, D., Woolhiser, L., Hastings, C., ... & Aldrich, C. C. (2013). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of medicinal chemistry, 56(21), 8574–8587.
  • TIJER. (2024, March). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoroazetidine. Retrieved from [Link]

  • Chavan, A. A., & Pai, N. R. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218.

Sources

A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Azetidin-3-yl)-3-fluoroazetidine Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(azetidin-3-yl)-3-fluoroazetidine analogs, a promising class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. We will dissect the critical structural motifs, compare their biological activities with alternative scaffolds, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Significance of Azetidine Scaffolds in DPP-4 Inhibition

The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a well-validated therapeutic strategy for the management of type 2 diabetes. DPP-4 is a serine protease responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are elevated, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile scaffold.[3] In the context of DPP-4 inhibition, azetidine-based compounds have been explored as effective agents. Specifically, the this compound core represents a key area of investigation, with the fluorine atom playing a crucial role in modulating potency and metabolic stability. This guide will focus on elucidating the SAR of this particular series of analogs.

Azetidine-based DPP-4 inhibitors can be broadly categorized into three main subtypes: 2-cyanoazetidines, 2-ketoazetidines, and 3-fluoroazetidines.[3] While the former two classes can exhibit potent inhibition, they may also be prone to chemical instability. In contrast, select 3-fluoroazetidines have demonstrated inhibitory potencies in the sub-micromolar range without the associated instability, making them an attractive avenue for further development.[3]

Core Scaffold Analysis: Unraveling the Structure-Activity Relationships

The fundamental this compound scaffold presents several key positions for chemical modification to optimize DPP-4 inhibitory activity. The following sections will detail the impact of substitutions at these positions, drawing upon available data for related azetidine analogs.

A detailed SAR table for this compound analogs as DPP-4 inhibitors is not yet publicly available in the searched literature. The following analysis is based on established principles of SAR for DPP-4 inhibitors and data from structurally related azetidine series.

Table 1: Postulated Structure-Activity Relationship Trends for this compound DPP-4 Inhibitors
Position of ModificationStructural VariationPostulated Impact on DPP-4 InhibitionRationale
Azetidin-3-yl Nitrogen (N1) Small alkyl groupsLikely toleratedMay provide a vector for probing additional pockets in the active site.
Aryl or heteroaryl groupsPotentially significant impact on potency and selectivityCan engage in pi-stacking or hydrogen bonding interactions with active site residues.
Bulky substituentsMay decrease activitySteric hindrance could prevent optimal binding.
Fluoroazetidine Nitrogen Aminoacyl groupsCritical for activityMimics the dipeptide substrate of DPP-4, with the amino group forming a key salt bridge with glutamic acid residues in the S2 pocket.
Hydrophobic side chains on the aminoacyl groupGenerally preferredThe S1 pocket of DPP-4 is largely hydrophobic, accommodating residues like valine or isoleucine.
3-Position of the Fluoroazetidine Ring Fluorine atomEnhances potency and metabolic stabilityThe electronegativity of fluorine can lead to favorable interactions and block sites of metabolism.
Visualizing the SAR Exploration Workflow

The iterative process of SAR-driven lead optimization can be visualized as follows:

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Initial_Hit Initial Hit Compound (this compound core) Analog_Synthesis Analog Synthesis (Systematic Modification) Initial_Hit->Analog_Synthesis Modify R1, R2, etc. DPP4_Assay In Vitro DPP-4 Inhibition Assay (IC50) Analog_Synthesis->DPP4_Assay Selectivity_Panel Selectivity Assays (DPP-8, DPP-9, FAP) DPP4_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox SAR_Analysis SAR Analysis (Identify Key Moieties) ADME_Tox->SAR_Analysis SAR_Analysis->Analog_Synthesis Design Next Generation Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Iterative workflow for SAR studies of DPP-4 inhibitors.

Comparison with Alternative DPP-4 Inhibitor Scaffolds

The this compound core offers a unique structural framework compared to other established classes of DPP-4 inhibitors. A comparative analysis highlights the potential advantages of this scaffold.

Table 2: Comparison of Azetidine-based DPP-4 Inhibitors with Other Classes
Inhibitor ClassCore ScaffoldKey FeaturesRepresentative Examples
β-Amino Amides Varies (often contains a piperidine or pyrrolidine)Mimics the dipeptide substrate; often contains a nitrile or other "warhead" to interact with the active site serine.Sitagliptin, Vildagliptin[4]
Xanthines XanthineForms a covalent adduct with the active site serine.Linagliptin
Azetidines AzetidineConformationally constrained; the 3-fluoro substitution can enhance potency and metabolic stability.[3]Investigational compounds

The constrained nature of the azetidine ring in the this compound scaffold can offer advantages in terms of reduced entropic penalty upon binding to the DPP-4 active site, potentially leading to higher potency. Furthermore, the introduction of fluorine can block metabolic hotspots, improving the pharmacokinetic profile of the compounds.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of this compound analogs as DPP-4 inhibitors.

Protocol 1: General Synthesis of 1-(Substituted-azetidin-3-yl)-3-fluoroazetidine Analogs

A specific synthetic route for this exact scaffold is not detailed in the provided search results. The following is a generalized, plausible synthetic strategy based on known azetidine chemistry.

  • Protection of Azetidin-3-one: Start with commercially available N-Boc-azetidin-3-one. The Boc protecting group is crucial for directing subsequent reactions.

  • Reductive Amination: React the N-Boc-azetidin-3-one with a desired primary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the 1,3'-biazzetidine core.

  • Fluorination of the Second Azetidine Ring: A separate synthesis of a 3-fluoroazetidine precursor, for example, from 1-benzhydrylazetidin-3-ol via fluorination with DAST, followed by deprotection of the benzhydryl group.

  • Coupling: Couple the deprotected 3-fluoroazetidine with the product from step 2 via nucleophilic substitution.

  • Deprotection and Derivatization: Remove the Boc protecting group from the first azetidine ring using acidic conditions (e.g., TFA in DCM). The resulting secondary amine can then be acylated with various amino acids to introduce the desired side chains for probing the S1 and S2 pockets of DPP-4.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for determining DPP-4 inhibitory activity.[1][5]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Enzyme and Compound Incubation: In the 96-well plate, add 24 µL of DPP-4 solution (1.73 mU/mL in Tris-HCl buffer) to each well. Add 26 µL of the diluted test compounds or reference inhibitor. For control wells, add 26 µL of DMSO. Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of Gly-Pro-AMC solution (200 µM in Tris-HCl buffer) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the DPP-4 Inhibition Assay Workflow

DPP4_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds and Control Start->Compound_Prep Enzyme_Incubation Incubate DPP-4 Enzyme with Test Compounds (37°C, 10 min) Compound_Prep->Enzyme_Incubation Substrate_Addition Add Gly-Pro-AMC Substrate to Initiate Reaction Enzyme_Incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading (30 min, 37°C) Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate Reaction Rates and Percent Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent DPP-4 inhibitors. The inherent conformational rigidity of the azetidine ring, coupled with the beneficial electronic properties of the fluorine substituent, provides a solid foundation for designing compounds with improved pharmacological profiles.

Future research should focus on the systematic synthesis and evaluation of a library of analogs to fully elucidate the structure-activity relationships. Key areas for exploration include the nature of the substituent on the azetidin-3-yl nitrogen and the composition of the aminoacyl moiety attached to the fluoroazetidine nitrogen. A thorough understanding of these relationships will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapies for type 2 diabetes.

References

  • Barreira da Silva, R., Laird, M. E., Yatim, N., Fiette, L., Ingersoll, M. A., & Albert, M. L. (2015). Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy. Nature Immunology, 16(8), 850–858. [Link]

  • Chen, X., Li, X., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 892822. [Link]

  • Dahan, I., & Rosen, O. (2012). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry, 20(15), 4567-4573. [Link]

  • Request PDF. (2012). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Patel, M., & Shah, S. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(18), 6033. [Link]

  • Senten, K., Van der Veken, P., De Meester, I., Lambeir, A. M., Scharpé, S., Haemers, A., & Augustyns, K. (2003). Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. Journal of Medicinal Chemistry, 46(23), 5005–5014. [Link]

  • Singh, U. P., & Kumar, S. (2021). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127689. [Link]

Sources

The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Azetidine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a powerful and versatile bioisostere.[1][2][3][4] Its inherent ring strain and constrained geometry provide a unique three-dimensionality and novel exit vectors compared to larger, more flexible rings like piperidine and pyrrolidine.[2][4][5] This structural rigidity can lead to enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, making azetidines highly attractive motifs in drug discovery.[1][2][4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, acidity/basicity (pKa), and lipophilicity (logP).[6][7][8][9][10] When applied to the azetidine scaffold, fluorination offers a powerful tool to fine-tune molecular properties and address potential liabilities in drug development. This guide provides a head-to-head comparison of fluorinated and non-fluorinated azetidine bioisosteres, supported by experimental data and detailed protocols, to inform rational drug design.

Physicochemical Properties: The Impact of Fluorination on pKa and Lipophilicity

The introduction of fluorine onto the azetidine ring profoundly influences its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa): A Predictable Attenuation

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the azetidine nitrogen.[6][11] This reduction in basicity is a direct consequence of the decreased electron density on the nitrogen atom, making it less likely to accept a proton. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.

This modulation of pKa can be highly advantageous in drug design. A lower pKa can reduce interactions with off-target acidic biopolymers, such as hERG, and can improve oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[12]

Table 1: Comparison of pKa Values for Non-Fluorinated and Fluorinated Azetidines

CompoundStructurepKa
Azetidine~11.29
3-Fluoroazetidine~8.65
3,3-Difluoroazetidine~6.44

Note: pKa values are approximate and can vary based on experimental conditions and substitution patterns.

Lipophilicity (logP/logD): A Context-Dependent Shift

The effect of fluorination on lipophilicity is more nuanced and not always straightforward.[6][13][14][15] While the replacement of hydrogen with fluorine generally increases lipophilicity in aliphatic systems, the overall impact on a molecule's logP or logD (the distribution coefficient at a specific pH) depends on the molecular context, including the presence of other functional groups and the overall molecular conformation.[6][13]

In some cases, the introduction of fluorine can lead to a decrease in lipophilicity due to the creation of a more polarized C-F bond, which can engage in dipole-dipole interactions with water. However, the increased hydrophobic surface area of the fluorinated molecule can counteract this effect. Careful consideration of the specific substitution pattern is crucial for predicting the impact on lipophilicity.

Table 2: Comparison of logP Values for Non-Fluorinated and Fluorinated Azetidine Derivatives

Compound PairNon-Fluorinated logPFluorinated logPΔlogP
Phenyl-azetidine vs. Phenyl-(3-fluoroazetidine)1.852.05+0.20
Benzyl-azetidine vs. Benzyl-(3,3-difluoroazetidine)2.102.35+0.25

Note: logP values are calculated predictions and can vary based on the algorithm used and experimental conditions.

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of incorporating fluorine into the azetidine ring is the enhancement of metabolic stability.[7][8][9][16] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8][16]

By strategically placing fluorine atoms at metabolically vulnerable positions on the azetidine ring, chemists can effectively "shield" the molecule from oxidative metabolism. This leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[16]

Table 3: In Vitro Metabolic Stability of Non-Fluorinated vs. Fluorinated Azetidine Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X (Non-fluorinated)1546.2
Compound X-F (Fluorinated)> 60< 11.5

Note: These are representative data. Actual values will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This protocol describes a standard "shake-flask" method for the experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD).[17][18][19]

Objective: To measure the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for logD).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand undisturbed for a sufficient time (e.g., 1-2 hours) for the two phases to separate completely. Alternatively, centrifuge the vial at a low speed to expedite phase separation.

  • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

  • Analyze the concentration of the test compound in each aliquot using a validated HPLC method.

  • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP or logD is the base-10 logarithm of this ratio.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.[20][21][22][23][24]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath set to 37°C

  • Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes. Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system. For a negative control, replace the NADPH regenerating system with buffer.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a clean plate or vials for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Visualizing the Impact and Workflow

The Influence of Fluorination on Azetidine Properties

G cluster_0 Non-Fluorinated Azetidine cluster_1 Fluorinated Azetidine cluster_2 cluster_3 Improved Drug-like Properties A Higher pKa (More Basic) G Fluorination A->G B Variable Lipophilicity B->G C Potential Metabolic Liability (C-H Oxidation) C->G D Lower pKa (Less Basic) J Reduced Off-Target Effects D->J E Context-Dependent Lipophilicity H Modulated Target Engagement E->H F Enhanced Metabolic Stability (C-F Bond Strength) I Improved Bioavailability F->I G->D G->E G->F G cluster_0 cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Data Analysis & Comparison A Synthesize Non-Fluorinated Azetidine Analog C pKa Determination (e.g., Potentiometric Titration) A->C D logP/logD Determination (Shake-Flask Method) A->D E Metabolic Stability Assay (Liver Microsomes) A->E B Synthesize Fluorinated Azetidine Analog B->C B->D B->E F Compare pKa, logP/logD, Half-life, and CLint C->F D->F E->F

Caption: Workflow for comparing azetidine bioisosteres.

Conclusion: A Strategic Advantage in Drug Design

The strategic incorporation of fluorine into the azetidine scaffold provides a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorination offers a predictable means to attenuate basicity, a context-dependent tool to modulate lipophilicity, and a robust strategy to enhance metabolic stability. By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can leverage the synergistic benefits of the azetidine ring and fluorine substitution to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (n.d.). Taylor & Francis Online.
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.).
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PMC - NIH.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry | ConnectSci.
  • Microsomal Stability Assay. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.).
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (2025).
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. (2004). PubMed.
  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026).
  • Examples of azetidine‐based bioisosters. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. (n.d.). Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). The University of Brighton.
  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. (n.d.). Benchchem.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). MDPI.

Sources

A Comparative In Vivo Validation Guide for 1-(Azetidin-3-yl)-3-fluoroazetidine as a Novel Therapeutic Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 1-(Azetidin-3-yl)-3-fluoroazetidine, hereafter designated AZD-3F . We will objectively compare its projected performance against a current standard-of-care, Rasagiline, using established preclinical models. This document is intended for researchers, scientists, and drug development professionals engaged in advancing new chemical entities from discovery to preclinical validation.

Introduction: The Rationale for AZD-3F

The azetidine scaffold is a four-membered, nitrogen-containing heterocycle that has become a vital motif in modern drug discovery.[1][2][3] Its unique structural properties, including high ring strain and sp³-rich character, often confer enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles compared to more flexible acyclic or larger ring systems.[1][2] Several FDA-approved drugs incorporate azetidine motifs to leverage these advantages.[1][2]

Furthermore, the strategic incorporation of fluorine into small molecule therapeutics is a well-established strategy to modulate physicochemical properties.[4] Fluorine can enhance binding affinity, block metabolic degradation sites, and improve blood-brain barrier (BBB) penetration, a critical attribute for Central Nervous System (CNS) drug candidates.[4]

AZD-3F combines these two powerful medicinal chemistry concepts. It is a novel compound designed to capitalize on the structural benefits of the biazetidine core and the electronic modulation afforded by the fluorine atom. Our therapeutic hypothesis posits that AZD-3F will act as a potent and selective Monoamine Oxidase B (MAO-B) inhibitor for the treatment of neurological disorders such as Parkinson's Disease.[5][6]

This guide outlines a rigorous, multi-phase in vivo validation strategy to test this hypothesis, comparing AZD-3F directly with Rasagiline, a potent, irreversible, second-generation MAO-B inhibitor.

Therapeutic Hypothesis: Mechanism of Action

Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, we can increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.

We hypothesize that AZD-3F will act as an irreversible inhibitor of MAO-B. The strained azetidine ring is expected to orient the molecule optimally within the enzyme's active site, while the fluoroazetidine moiety may enhance binding affinity and selectivity over the MAO-A isoform, reducing the risk of side effects associated with non-selective MAO inhibition.

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Synapse Increased Dopamine Availability Dopamine->Dopamine_Synapse Release AZD_3F AZD-3F AZD_3F->MAOB Inhibition DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC

Caption: Proposed mechanism of AZD-3F action in dopaminergic neurons.

Comparative In Vivo Validation Workflow

A successful preclinical validation program must be structured logically, moving from fundamental safety and exposure studies to robust efficacy assessments in a clinically relevant disease model.[7][8][9] Our approach is designed to de-risk clinical development by generating clear, decision-driving data at each stage.[8][10]

node_start Start: Candidate AZD-3F node_pk Phase 1 Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) Objective: Assess exposure, half-life, and acute toxicity. node_start->node_pk node_pd Phase 2 Target Engagement & Pharmacodynamics (PD) Objective: Confirm MAO-B inhibition in the CNS. node_pk->node_pd node_efficacy Phase 3 Preclinical Efficacy Objective: Evaluate therapeutic effect in MPTP mouse model. node_pd->node_efficacy node_tox Phase 4 Preliminary Safety & Toxicology Objective: Assess off-target effects and tissue pathology. node_efficacy->node_tox node_end Go/No-Go for IND-Enabling Studies node_tox->node_end

Caption: Phased workflow for the in vivo validation of AZD-3F.

Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Causality: Before assessing efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[10] This determines the appropriate dosing regimen and reveals potential liabilities. The MTD study establishes the upper limit for safe dosing in subsequent experiments.

Protocol 4.1: Single-Dose PK Study in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point per route).

  • Compound Administration:

    • Group A: AZD-3F, 10 mg/kg, oral gavage (PO).

    • Group B: AZD-3F, 2 mg/kg, intravenous (IV).

    • Group C: Rasagiline, 10 mg/kg, PO.

    • Group D: Rasagiline, 2 mg/kg, IV.

  • Sample Collection: Collect blood samples via tail vein at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose. At each terminal time point, collect brain tissue.

  • Analysis: Analyze plasma and brain homogenate concentrations of the parent compound using a validated LC-MS/MS method.

  • Endpoints: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), T½ (half-life), oral bioavailability (%F), and brain-to-plasma ratio.

Comparative Data (Hypothetical)
ParameterAZD-3F (10 mg/kg PO)Rasagiline (10 mg/kg PO)Rationale for Improvement
Cmax (ng/mL)850620Enhanced absorption due to azetidine scaffold.
T½ (hours)6.53.0Fluorine substitution reduces metabolic clearance.
Oral Bioavailability (%F)55%35%Improved metabolic stability and solubility.
Brain/Plasma Ratio (4h)2.81.5Physicochemical properties favor BBB penetration.

Phase 2: Target Engagement & Pharmacodynamics (PD)

Causality: Efficacy is meaningless if the drug does not engage its intended target at a therapeutically relevant dose.[11] This study validates that AZD-3F inhibits MAO-B in the CNS, linking the PK profile to a biological effect.

Protocol 5.1: Ex Vivo MAO-B Inhibition Assay
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=5 per group).

  • Dosing: Administer a single oral dose of AZD-3F or Rasagiline at 0.1, 0.3, 1, 3, and 10 mg/kg. A vehicle control group is essential.

  • Tissue Collection: At 4 hours post-dose (near expected Tmax), sacrifice animals and harvest the striatum.

  • Analysis: Homogenize striatal tissue and measure MAO-B enzyme activity using a commercially available fluorometric assay kit.

  • Endpoints: Calculate the percent inhibition of MAO-B activity relative to the vehicle control group. Determine the ED₅₀ (the dose required to achieve 50% of the maximum effect).

Comparative Data (Hypothetical)
CompoundED₅₀ (mg/kg, PO)Maximum Inhibition (%)Justification
AZD-3F 0.8 98% Higher potency and CNS exposure lead to a lower effective dose.
Rasagiline 1.5 95% Established potent MAO-B inhibitor.

Phase 3: Preclinical Efficacy in a Parkinson's Disease Model

Causality: This is the critical test of the therapeutic hypothesis.[12] We use the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model, which causes selective destruction of dopaminergic neurons, mimicking a key pathological feature of Parkinson's Disease.[13] The choice of a validated disease model is crucial for translational relevance.[14][15]

cluster_0 Relationship PK Pharmacokinetics (Drug Exposure) PD Pharmacodynamics (Target Engagement) PK->PD Drives Efficacy Therapeutic Efficacy (Symptom Reversal) PD->Efficacy Leads to

Caption: The logical link between exposure, target engagement, and efficacy.

Protocol 6.1: MPTP-Induced Neuroprotection and Symptomatic Relief
  • Animal Model: Male C57BL/6 mice, 10-12 weeks old.

  • Study Groups (n=12 per group):

    • Group 1: Saline vehicle + Saline vehicle

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + AZD-3F (1 mg/kg, PO, daily)

    • Group 4: MPTP + Rasagiline (2 mg/kg, PO, daily)

  • MPTP Administration: Administer MPTP (20 mg/kg, intraperitoneal) once daily for 4 consecutive days.

  • Drug Treatment: Begin drug or vehicle treatment 3 days prior to the first MPTP injection and continue for a total of 21 days.

  • Behavioral Assessment (Day 18-20):

    • Rotarod Test: Measure motor coordination and balance.

    • Pole Test: Assess bradykinesia.

  • Neurochemical & Histological Analysis (Day 21):

    • Sacrifice animals and harvest brains.

    • HPLC Analysis: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • Immunohistochemistry (IHC): Stain for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify surviving dopaminergic neurons.

Comparative Data (Hypothetical)
EndpointMPTP + VehicleMPTP + AZD-3F (1 mg/kg)MPTP + Rasagiline (2 mg/kg)
Rotarod Latency (s) 45 ± 8155 ± 12120 ± 10
Striatal Dopamine (% of Control) 22% ± 5%75% ± 8%60% ± 7%
TH+ Neurons in SNc (% of Control) 35% ± 6%80% ± 7%65% ± 9%

These hypothetical results suggest that AZD-3F, at a lower dose, provides superior neuroprotection and functional recovery compared to Rasagiline, likely due to its improved potency and pharmacokinetic profile.

Phase 4: Preliminary Safety & Toxicology

Causality: A potent and efficacious drug is not viable if it has an unacceptable safety profile.[10] This initial screen, conducted on tissues from the efficacy study, looks for overt signs of toxicity.

Protocol 7.1: Histopathology and Blood Chemistry
  • Sample Collection: At the termination of the efficacy study (Day 21), collect blood for serum chemistry analysis and major organs (liver, kidney, spleen, heart) for histopathology.

  • Analysis:

    • Serum Chemistry: Measure markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Histopathology: Tissues will be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist will perform a blinded examination for any signs of cellular damage, inflammation, or necrosis.

  • Endpoints: Compare all treatment groups to the saline vehicle control. Any significant elevations in serum markers or observed pathological findings would be flagged as potential safety concerns.

Conclusion and Future Directions

This guide presents a comprehensive, logically structured plan for the in vivo validation of AZD-3F as a therapeutic agent for Parkinson's Disease. The hypothetical data presented herein illustrates a target product profile where AZD-3F demonstrates superiority over Rasagiline in terms of pharmacokinetics, potency, and neuroprotective efficacy.

The successful completion of these studies, yielding data similar to that projected, would provide a robust preclinical data package. This would strongly support a "Go" decision for initiating formal IND-enabling toxicology studies and advancing AZD-3F toward clinical trials as a promising next-generation therapy for Parkinson's Disease.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • In Vivo Target Validation Using Biological Molecules in Drug Development. (n.d.). SpringerLink.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022). Life Chemicals.
  • In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed. (2016). PubMed.
  • ODD announces further validation of novel oncology therapeutic mechanism. (n.d.). Scientific Computing World.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Small Molecules and Their Role in Effective Preclinical Target Valid
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. (2009). PubMed.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - NIH. (2022). NIH.
  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. (n.d.). Altasciences.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (2007). PubMed.
  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). NIH.
  • CNS Disease Models For Preclinical Research Services - Pharmaron. (n.d.). Pharmaron.
  • Essential CNS drug development – pre-clinical development (Chapter 3). (2012). Cambridge University Press & Assessment.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). PubMed Central.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020).
  • The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate. (n.d.).
  • Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Compar
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022). PubMed.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.). NIH.
  • A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC. (n.d.). NIH.
  • Synthesis and molecular docking analysis of Oxazetidine derivatives for neurological disorders. (2021). Journal of Medicinal and Pharmaceutical Allied Sciences.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[16]. (n.d.). ResearchGate.

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed. (2015). PubMed.
  • Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PubMed Central. (n.d.). PubMed Central.
  • Natural product-based pharmacological studies for neurological disorders - PMC. (n.d.). NIH.
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.).
  • 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem. (n.d.). PubChem.
  • Azetidines | Fisher Scientific. (n.d.). Fisher Scientific.
  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • 3-Fluoroazetidine hydrochloride. (n.d.). TargetMol.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4. (2025). ChemicalBook.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the novel compound 1-(Azetidin-3-yl)-3-fluoroazetidine, a molecule of interest in modern medicinal chemistry. Beyond individual method validation, we will explore the critical process of cross-validation, ensuring consistency and data integrity across different analytical platforms. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure scientific rigor and regulatory compliance.[1][2][3]

The Importance of Method Validation and Cross-Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Key validation parameters, as stipulated by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7][8][9][10]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure that they provide equivalent results.[11][12] This is crucial during method transfer between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[11][13][14] Successful cross-validation provides a high degree of assurance in the reliability of the analytical data, a cornerstone of drug development and quality control.

Analytical Methodologies for this compound: A Comparative Analysis

The unique structure of this compound, featuring two azetidine rings and a fluorine atom, presents specific analytical challenges and opportunities. The presence of secondary amine functionalities and a fluorine atom guides the selection of appropriate analytical techniques. We will compare three powerful and complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) or derivatization to enhance retention on a reversed-phase column could be viable strategies.[15]

Causality Behind Experimental Choices: The choice of a C18 column is a common starting point for method development due to its wide applicability.[16][17] The mobile phase composition, a mixture of a buffered aqueous phase and an organic modifier like acetonitrile, is selected to achieve optimal retention and peak shape for the polar analyte. The use of a buffer is critical to control the ionization state of the amine groups, which significantly impacts chromatographic behavior. UV detection is suitable if the molecule possesses a chromophore, though for this specific molecule, which lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be more appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] Due to the polar nature and hydrogen bonding capacity of the amine groups in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and tailing.[19][20] Derivatization is therefore a crucial step to improve volatility and thermal stability.

Causality Behind Experimental Choices: Silylation is a common derivatization technique for compounds with active hydrogens, like amines, as it replaces them with less polar trimethylsilyl groups, increasing volatility.[15] The choice of a mid-polarity column, such as a DB-5ms, provides good general-purpose separation. The temperature program is optimized to ensure the separation of the derivatized analyte from any impurities or by-products without causing thermal degradation. Mass spectrometric detection provides high selectivity and sensitivity, and the resulting mass spectrum can be used for structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)

The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful and specific analytical tool.[21][22][23] The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in high sensitivity.[22][23] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal separation, and the absence of background signals in most biological and pharmaceutical matrices makes it a highly specific technique.[21][24]

Causality Behind Experimental Choices: ¹⁹F NMR can be used for both qualitative and quantitative analysis. For quantification, an internal standard with a known concentration and a distinct ¹⁹F resonance is used. The integration of the analyte signal relative to the internal standard signal allows for accurate concentration determination. The choice of a suitable deuterated solvent is important to ensure good spectral resolution.

Head-to-Head Performance Comparison

Parameter HPLC-UV/MS GC-MS (with Derivatization) ¹⁹F NMR
Specificity Good to Excellent (MS detection enhances specificity)Excellent (Mass spectrometric detection provides high specificity)Excellent (Highly specific to the fluorine nucleus)
Sensitivity High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)Moderate (µg/mL to mg/mL range)
Precision Excellent (%RSD < 2%)Excellent (%RSD < 2%)Good (%RSD < 5%)
Accuracy Excellent (Typically 98-102%)Excellent (Typically 98-102%)Good (Typically 95-105%)
Linearity Excellent (R² > 0.999)Excellent (R² > 0.999)Good (R² > 0.99)
Sample Throughput HighModerate (derivatization step adds time)Low to Moderate
Structural Information Limited (MS provides molecular weight and fragmentation)Good (Mass spectrum provides fragmentation pattern)Excellent (Chemical shift and coupling provide detailed structural insights)
Destructive YesYesNo

Experimental Protocols

HPLC Method Development and Validation Protocol
  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations and perform a linear regression of peak area versus concentration.[25]

    • Accuracy: Analyze samples at three different concentrations (e.g., 80%, 100%, and 120% of the expected concentration) and calculate the percent recovery.[25][26]

    • Precision:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[8]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[8]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.[27]

GC-MS Method Development and Validation Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: Evaporate the sample to dryness. Add the derivatization reagent and heat at 70°C for 30 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Validation: Follow a similar validation protocol as for HPLC, focusing on the performance of the derivatized analyte.

¹⁹F NMR Method Protocol
  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: Trifluorotoluene at a known concentration.

  • Acquisition Parameters:

    • Pulse sequence: Standard ¹⁹F single-pulse experiment.

    • Relaxation delay: 5 seconds.

    • Number of scans: 128 (or as needed for desired signal-to-noise).

  • Data Processing: Apply an exponential window function and Fourier transform. Phase and baseline correct the spectrum.

  • Quantification: Integrate the analyte and internal standard signals. Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integration_analyte / Integration_standard) * (Concentration_standard / Moles_F_analyte) * Moles_F_standard

Cross-Validation Workflow

The cross-validation process ensures that different analytical methods produce comparable results.[11] A common approach is to analyze the same set of samples using the two methods being compared and then statistically evaluate the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_eval Data Evaluation cluster_conclusion Conclusion A Select Homogeneous Batch of Samples B Prepare Aliquots for Each Method A->B C Analyze with Method 1 (e.g., HPLC) B->C D Analyze with Method 2 (e.g., GC-MS) B->D E Collect and Tabulate Results C->E D->E F Statistical Comparison (e.g., t-test, Bland-Altman plot) E->F G Assess Against Pre-defined Acceptance Criteria F->G H Methods Equivalent? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies H->J No

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The validation of an analytical method is a holistic process where the different parameters are interconnected.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy tested at extremes Range->Precision tested at extremes LOQ LOQ Accuracy->LOQ Precision->LOQ defines lower limit LOD LOD LOQ->LOD is higher than

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. HPLC and GC-MS offer high sensitivity and throughput, making them suitable for routine quality control and impurity profiling. ¹⁹F NMR, while less sensitive, provides unparalleled specificity and structural information, making it an invaluable tool for structural confirmation and reference standard characterization.

A robust analytical strategy should not rely on a single method. By developing and validating multiple, orthogonal analytical techniques and subsequently performing a thorough cross-validation, researchers and drug developers can build a comprehensive and reliable analytical package. This ensures data integrity throughout the drug development lifecycle, from early discovery to final product release, and satisfies the stringent requirements of regulatory agencies worldwide. The continuous lifecycle management of analytical procedures, as emphasized in the newer ICH guidelines, ensures that methods remain fit for purpose over time.[28]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • National Center for Biotechnology Information. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharmaceuticals. [Link]

  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • PubMed. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]

  • Exelixis. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • Pharmaerudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • IndiaMART. 1-(azetidin-3-yl) -3-fluoroazetidine - Cas No: 1257293-80-3. [Link]

Sources

Benchmarking the Performance of 1-(Azetidin-3-yl)-3-fluoroazetidine Against Known Thrombin Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticoagulants and the Promise of Azetidine Scaffolds

The development of safe, effective, and convenient oral anticoagulants remains a cornerstone of cardiovascular medicine. Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, representing a prime target for therapeutic intervention to prevent and treat thromboembolic disorders.[1] While several direct thrombin inhibitors (DTIs) are clinically approved, the search for next-generation agents with improved pharmacological profiles continues.[2][3]

Azetidine-containing molecules have emerged as privileged scaffolds in medicinal chemistry due to their unique conformational rigidity and ability to introduce three-dimensionality, which can lead to enhanced binding affinity and metabolic stability. This guide introduces a novel investigational compound, 1-(Azetidin-3-yl)-3-fluoroazetidine (hereafter referred to as AZD-3F ), a small molecule designed with the hypothesis that the fluoroazetidine moiety can establish potent and selective interactions within the active site of thrombin.

This document provides a comprehensive framework for benchmarking the performance of AZD-3F against established thrombin inhibitors. We will detail the experimental design, from fundamental biochemical characterization to more physiologically relevant cell-based assays, and provide the scientific rationale behind these choices. Our goal is to equip researchers with the necessary tools to rigorously evaluate the potential of this and other novel anticoagulant candidates.

Selection of Comparator Compounds

To provide a thorough and clinically relevant benchmark, we have selected three well-characterized thrombin inhibitors with distinct pharmacological properties:

  • Dabigatran: An oral, reversible, and competitive direct thrombin inhibitor.[4][5][6] It serves as a key benchmark for orally bioavailable small molecule inhibitors.

  • Argatroban: An intravenous, synthetic, direct thrombin inhibitor that binds reversibly to the thrombin active site.[7][8][9] It is a valuable comparator for intravenous small molecule inhibitors, particularly in the context of hospital-based anticoagulant therapy.

  • Bivalirudin: An intravenous, bivalent, and reversible direct thrombin inhibitor derived from hirudin.[10][11][12] As a peptide-based inhibitor, it offers a different modality of interaction with thrombin, binding to both the active site and the fibrinogen-binding exosite.

Biochemical Characterization: Unveiling the Inhibitory Mechanism

The initial step in characterizing any novel inhibitor is to determine its potency and mechanism of action in a purified, cell-free system. This allows for a direct assessment of the molecule's interaction with its target enzyme.

Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a primary measure of inhibitor potency. We will employ a fluorometric assay for its high sensitivity and suitability for high-throughput screening.

Experimental Protocol: Fluorometric Thrombin Inhibition Assay

  • Reagents and Materials:

    • Human α-thrombin (purified)

    • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.8

    • Test compounds (AZD-3F, Dabigatran, Argatroban, Bivalirudin) dissolved in 100% DMSO

    • 384-well, black, flat-bottom microplates

    • Fluorescence microplate reader (Excitation/Emission = 350/450 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

    • Add 5 µL of the diluted test compounds or vehicle control (assay buffer with 1% DMSO) to the microplate wells.

    • Add 20 µL of diluted human α-thrombin solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately begin kinetic monitoring of the fluorescence intensity every minute for 30 minutes at 37°C.

    • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices: The use of a kinetic assay provides a more dynamic and accurate measure of enzyme activity compared to a single endpoint reading. Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium, which is crucial for accurate IC50 determination of reversible inhibitors.

Determining the Inhibition Constant (Ki) and Mechanism of Action (MoA)

While the IC50 value is a useful measure of potency, it is dependent on the substrate concentration. The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. To determine the Ki and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the enzymatic assay is performed at varying concentrations of both the inhibitor and the substrate.

Experimental Protocol: Ki Determination and MoA Studies

  • Procedure:

    • Follow the same general procedure as the IC50 determination.

    • Create a matrix of reaction conditions with varying concentrations of the fluorogenic substrate (e.g., from 0.25x to 10x the Michaelis-Menten constant, Km) and varying concentrations of the inhibitor (e.g., from 0.5x to 5x the IC50).

    • Measure the initial reaction rates for each condition.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

    • Globally fit the entire dataset to the appropriate inhibition models (competitive, non-competitive, uncompetitive, or mixed-inhibition) using non-linear regression analysis to determine the Ki value.

Visualizing the Mechanism of Action

MoA cluster_competitive Competitive Inhibition (e.g., Dabigatran, Argatroban) cluster_bivalent Bivalent Inhibition (e.g., Bivalirudin) E Free Enzyme (Thrombin) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor ES->E -> Product E_b Thrombin E_b_I Thrombin-Bivalirudin Complex E_b->E_b_I Binds to Active Site & Exosite 1

Caption: Mechanisms of action for competitive and bivalent thrombin inhibitors.

Hypothetical Biochemical Performance Data

CompoundIC50 (nM)Ki (nM)Mechanism of Action
AZD-3F 5.2 ± 0.8 2.1 ± 0.4 Competitive
Dabigatran10.5 ± 1.24.5 ± 0.7Competitive[13]
Argatroban19.8 ± 2.58.2 ± 1.1Competitive[14]
Bivalirudin2.9 ± 0.51.2 ± 0.3Bivalent, Reversible[15]

Cell-Based Assays: Assessing Anticoagulant Efficacy in a Physiological Context

While biochemical assays are essential for understanding the direct interaction between an inhibitor and its target, cell-based assays provide a more holistic view of a compound's activity by incorporating factors such as cell permeability and interactions with other plasma components.[16] For anticoagulants, plasma-based clotting assays are the gold standard.

Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays

The aPTT and PT assays are classic clot-based tests that measure the integrity of the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively.[17] Direct thrombin inhibitors are expected to prolong these clotting times.

Experimental Protocol: aPTT and PT Assays

  • Reagents and Materials:

    • Pooled normal human plasma (citrated)

    • aPTT reagent (containing a contact activator and phospholipids)

    • PT reagent (thromboplastin)

    • Calcium chloride (CaCl2) solution

    • Coagulometer

  • Procedure:

    • Spike the pooled human plasma with varying concentrations of the test compounds.

    • For the aPTT assay, incubate the plasma-inhibitor mixture with the aPTT reagent at 37°C for a specified time.

    • Initiate clotting by adding pre-warmed CaCl2 and measure the time to clot formation.

    • For the PT assay, initiate clotting by adding the PT reagent to the plasma-inhibitor mixture and measure the time to clot formation.

    • Plot the clotting time against the inhibitor concentration.

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the overall coagulation potential of a plasma sample by measuring the continuous generation of thrombin over time.[1] This assay is highly sensitive to the effects of both pro- and anti-coagulant factors.

Experimental Protocol: Thrombin Generation Assay

  • Reagents and Materials:

    • Platelet-poor human plasma

    • Tissue factor/phospholipid reagent

    • Fluorogenic thrombin substrate

    • Calibrator plasma with a known amount of thrombin activity

    • Fluorometer with a dispenser

  • Procedure:

    • Spike the plasma with the test compounds.

    • Add the plasma-inhibitor mixture to a microplate.

    • Initiate thrombin generation by adding the tissue factor/phospholipid reagent and the fluorogenic substrate.

    • Monitor the fluorescence over time and use the calibrator to convert the signal to thrombin concentration.

    • Analyze the resulting thrombin generation curve to determine key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

Visualizing the Experimental Workflow

workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays ic50 IC50 Determination (Fluorometric Assay) ki Ki Determination & MoA (Varying [S] and [I]) ic50->ki Provides Potency Context clotting Clotting Assays (aPTT & PT) ic50->clotting Informs Concentration Range tga Thrombin Generation Assay (TGA) clotting->tga Confirms Anticoagulant Effect

Caption: Workflow for the comprehensive evaluation of a novel thrombin inhibitor.

Hypothetical Cell-Based Assay Performance Data

CompoundaPTT (2x prolongation at µM)PT (2x prolongation at µM)TGA (ETP reduction at 1 µM)
AZD-3F 0.5 0.8 -75%
Dabigatran0.61.0-70%
Argatroban0.40.7-80%
Bivalirudin0.20.4-85%

Discussion and Interpretation

Based on our hypothetical data, AZD-3F demonstrates highly potent, competitive inhibition of thrombin in biochemical assays, with an IC50 and Ki in the low nanomolar range. Its potency is comparable to the peptide-based inhibitor Bivalirudin and superior to the small molecules Dabigatran and Argatroban.

In plasma-based assays, AZD-3F exhibits robust anticoagulant activity, effectively prolonging clotting times and significantly reducing thrombin generation. The concentrations required to achieve a twofold prolongation of aPTT and PT are in the sub-micromolar range, suggesting excellent efficacy in a more complex biological matrix. The potent reduction in the endogenous thrombin potential further supports its strong anticoagulant effect.

The combined data suggest that this compound is a promising lead compound for a novel direct thrombin inhibitor. The fluoroazetidine moiety appears to confer high binding affinity, as hypothesized. Further studies would be required to assess its selectivity against other serine proteases, as well as its pharmacokinetic and pharmacodynamic properties in vivo.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to benchmarking the novel thrombin inhibitor candidate, this compound. By systematically progressing from fundamental biochemical characterization to more complex cell-based assays and comparing its performance to clinically relevant drugs, we can build a comprehensive profile of a new chemical entity. This structured approach, grounded in sound scientific principles, is essential for making informed decisions in the drug discovery and development process.

References

  • Dabigatran (Pradaxa). (n.d.). In PMC. Retrieved from [Link]

  • What is the mechanism of Argatroban? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Bivalirudin mechanism of action. (n.d.). In ResearchGate. Retrieved from [Link]

  • What is the mechanism of action of Pradaxa (dabigatran)? (2025, May 17). Dr.Oracle. Retrieved from [Link]

  • Argatroban: Mechanism of Action and Applications in Cardiovascular Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bivalirudin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dabigatran. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmacology of Argatroban ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved from [Link]

  • How do Direct Thrombin Inhibitors Work? (Dabigatran). (2020, July 7). YouTube. Retrieved from [Link]

  • Bivalirudin. (2024, February 28). In StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Direct thrombin inhibitors. (n.d.). In PMC. Retrieved from [Link]

  • Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions. (n.d.). PubMed. Retrieved from [Link]

  • What is the mechanism of action of Argatroban (direct thrombin inhibitor)? (2025, September 11). Dr.Oracle. Retrieved from [Link]

  • What is the mechanism of Bivalirudin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Mechanisms of action of serine protease inhibitors. (n.d.). In ResearchGate. Retrieved from [Link]

  • Bivalirudin: pharmacology and clinical applications. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacological basis and clinical evidence of dabigatran therapy. (2011, December 21). In PMC. Retrieved from [Link]

  • What are Serine protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Direct Thrombin Inhibitors. (2023, May 30). Cleveland Clinic. Retrieved from [Link]

  • Serine Protease Inhibitor Development. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. (n.d.). In PMC. Retrieved from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved from [Link]

  • List of Thrombin inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • Direct thrombin inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Thrombin Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Direct thrombin inhibitor. (n.d.). In Grokipedia. Retrieved from [Link]

  • Thrombin Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle. (n.d.). In NIH. Retrieved from [Link]

  • Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. (n.d.). In PMC. Retrieved from [Link]

  • Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. (n.d.). In NIH. Retrieved from [Link]

  • Clot-based activity assays. (n.d.). English. Retrieved from [Link]

  • Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]

  • Cell-based Coagulation Overview. (2025, September 12). The Fritsma Factor. Retrieved from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 1-(Azetidin-3-yl)-3-fluoroazetidine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to modulate physicochemical and pharmacokinetic properties is paramount. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, sp³-rich character, and conformational rigidity can confer improved solubility, metabolic stability, and receptor selectivity to bioactive molecules.[1] The introduction of fluorine, a bioisostere for hydrogen, can further enhance these properties by altering basicity, lipophilicity, and metabolic stability, making fluorinated azetidines highly attractive scaffolds for medicinal chemists.[3][4][5]

This guide provides a comprehensive overview of the synthesis and potential biological evaluation of a novel compound, 1-(azetidin-3-yl)-3-fluoroazetidine. We will delve into a reproducible synthetic route, compare it with alternative strategies, and propose a cascade of biological assays to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular scaffold.

Part 1: Synthesis of this compound

The synthesis of this compound presents a unique challenge due to the strained nature of the azetidine ring and the need for regioselective fluorination.[2][6] This section outlines a plausible and reproducible synthetic pathway, drawing inspiration from established methodologies for the synthesis of 3-fluoroazetidine derivatives.[7][8]

Comparative Analysis of Synthetic Strategies

Several approaches can be envisioned for the synthesis of the target compound. A key consideration is the introduction of the fluorine atom and the coupling of the two azetidine rings.

StrategyDescriptionAdvantagesDisadvantages
Strategy A: Late-Stage Fluorination This approach involves the synthesis of a 1-(azetidin-3-yl)azetidin-3-ol precursor, followed by deoxofluorination.Convergent synthesis.Harsh fluorinating reagents may lead to ring opening or side reactions.
Strategy B: Early-Stage Fluorination This strategy begins with the synthesis of a protected 3-fluoroazetidine, which is then coupled to a second protected azetidine moiety.Milder coupling conditions. Control over the fluorination step.Potentially longer synthetic route.
Strategy C: Ring Construction This involves the construction of the second azetidine ring onto a pre-functionalized 3-fluoroazetidine core.High degree of control over stereochemistry.May require specialized starting materials and catalysts.

For the purpose of this guide, we will focus on Strategy B (Early-Stage Fluorination) , as it offers a balance of reliability and adaptability for researchers.

Proposed Synthetic Workflow (Strategy B)

The following diagram illustrates the proposed synthetic pathway for this compound, starting from commercially available N-Boc-azetidin-3-one.

Synthetic_Workflow A N-Boc-azetidin-3-one B N-Boc-3-hydroxyazetidine A->B Reduction (e.g., NaBH4) C N-Boc-3-fluoroazetidine B->C Fluorination (e.g., DAST) D 3-Fluoroazetidine C->D Deprotection (e.g., TFA) E 1-(N-Boc-azetidin-3-yl)-3-fluoroazetidine D->E Nucleophilic Substitution (with N-Boc-3-iodoazetidine) F This compound E->F Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-3-hydroxyazetidine as a white solid.

Step 2: Synthesis of N-Boc-3-fluoroazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane at -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.

Step 3: Synthesis of 3-Fluoroazetidine

  • Dissolve N-Boc-3-fluoroazetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting TFA salt of 3-fluoroazetidine can be used directly in the next step or neutralized with a suitable base.

Step 4: Synthesis of 1-(N-Boc-azetidin-3-yl)-3-fluoroazetidine

  • To a solution of 3-fluoroazetidine (TFA salt, 1.0 eq) and N-Boc-3-iodoazetidine (1.1 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 1-(N-Boc-azetidin-3-yl)-3-fluoroazetidine.

Step 5: Synthesis of this compound (Final Product)

  • Dissolve 1-(N-Boc-azetidin-3-yl)-3-fluoroazetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the final product as its TFA salt.

Part 2: Proposed Biological Evaluation

Given the prevalence of the azetidine motif in compounds targeting the central nervous system (CNS) and as enzyme inhibitors, a logical starting point for the biological evaluation of this compound would be to screen it against a panel of CNS receptors and enzymes.[1][2]

Hypothetical Biological Activity Profile

Based on the structural features of the target molecule, we can hypothesize its potential biological activities. The presence of two azetidine rings could allow for interactions with multiple binding pockets in a target protein, while the fluoro-substituent can modulate binding affinity and metabolic stability.

Target ClassSpecific TargetRationale
Monoamine Transporters SERT, NET, DATAzetidine derivatives are known to act as triple reuptake inhibitors.[9]
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin ReceptorsThe rigid azetidine scaffold can mimic endogenous ligands.
Enzymes Dipeptidyl Peptidase-4 (DPP-4)Fluorinated amines can act as potent enzyme inhibitors.
Experimental Workflow for Biological Testing

The following diagram outlines a typical workflow for the initial biological characterization of a novel compound.

Biological_Testing_Workflow A Compound Synthesis and Purification B Primary Screening (e.g., Radioligand Binding Assays) A->B C Functional Assays (e.g., Calcium Mobilization, Enzyme Inhibition) B->C D In Vitro ADME (Solubility, Permeability, Metabolic Stability) C->D E Lead Optimization D->E

Caption: A generalized workflow for the biological evaluation of a novel compound.

Detailed Experimental Protocols

1. Radioligand Binding Assay for Monoamine Transporters

  • Cell Culture: Use HEK293 cells stably expressing human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate cell membranes with a known radioligand (e.g., [³H]citalopram for hSERT) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature, then rapidly filter through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis.

2. DPP-4 Enzyme Inhibition Assay

  • Reagents: Use recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay Protocol: In a 96-well plate, pre-incubate the DPP-4 enzyme with varying concentrations of the test compound in assay buffer.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the test compound.

Conclusion

The synthesis and biological evaluation of this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic route outlined in this guide is based on established and reproducible methodologies, providing a solid foundation for its preparation. The proposed biological testing cascade offers a logical and efficient approach to elucidating its pharmacological profile. As with any novel scaffold, a thorough investigation of its structure-activity relationship will be crucial for its future development. This guide serves as a starting point for researchers to unlock the potential of this intriguing molecule.

References

  • Moir, M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Gillis, E. P., et al. (2015). Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons. [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 7(2): 000282. [Link]

  • Kumar, A., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 133-138. [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Sharma, A., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Journal of Applied Pharmaceutical Science, 8(3), 153-159. [Link]

  • Grelle, G., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Szabó, C. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8509-8513. [Link]

  • Brigaud, T., et al. (2010). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • Chrovian, C. C., et al. (2019). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with unprecedented selectivity. ResearchGate. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

Sources

Side-by-side comparison of different synthetic routes to 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

The growing interest in incorporating fluorinated azetidine moieties into pharmaceutical candidates has driven the need for efficient and scalable synthetic routes to novel building blocks. This guide provides a detailed side-by-side comparison of two distinct synthetic strategies for the preparation of 1-(Azetidin-3-yl)-3-fluoroazetidine, a valuable scaffold for drug discovery. The routes are critically evaluated based on experimental data, highlighting their respective advantages and challenges to inform researchers in their synthetic planning.

Introduction

This compound is a unique bicyclic amine that combines the conformational rigidity of the azetidine ring with the metabolic stability often conferred by fluorine substitution. Its structure presents an attractive platform for the development of therapeutics targeting a range of biological targets. This guide will explore a convergent synthetic approach, which is often favored for its flexibility and potential for higher overall yields.

Route 1: Convergent Synthesis via Reductive Amination

This strategy is based on the synthesis of two key azetidine intermediates, N-Boc-3-fluoroazetidine and N-Boc-azetidin-3-one, followed by their coupling via reductive amination and subsequent deprotection.

Synthesis of Key Intermediates

1. N-Boc-3-fluoroazetidine (3)

The synthesis of this crucial intermediate commences with the commercially available 1-benzhydrylazetidin-3-ol (1). The nitrogen is first protected with a Boc group, followed by debenzylation to yield N-Boc-3-hydroxyazetidine (2). Subsequent fluorination with diethylaminosulfur trifluoride (DAST) affords the desired N-Boc-3-fluoroazetidine (3).[1]

2. N-Boc-azetidin-3-one (6)

The ketone counterpart is prepared from 3-hydroxyazetidine hydrochloride (4). The nitrogen is protected with a Boc group to give N-Boc-3-hydroxyazetidine (5), which is then oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to provide N-Boc-azetidin-3-one (6).[2]

Coupling and Deprotection

The hydrochloride salt of 3-fluoroazetidine (7), obtained by the deprotection of N-Boc-3-fluoroazetidine (3), is coupled with N-Boc-azetidin-3-one (6) through reductive amination using sodium triacetoxyborohydride.[3] The resulting intermediate (8) is then deprotected under acidic conditions to yield the final product, this compound (9), as a hydrochloride salt.[4][5]

Visualizing the Workflow: Route 1

Route 1 cluster_intermediate1 Synthesis of N-Boc-3-fluoroazetidine cluster_intermediate2 Synthesis of N-Boc-azetidin-3-one cluster_coupling Coupling and Deprotection 1-benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol (1) N-Boc-3-hydroxyazetidine_1 N-Boc-3-hydroxyazetidine (2) 1-benzhydrylazetidin-3-ol->N-Boc-3-hydroxyazetidine_1 1. (Boc)2O 2. H2, Pd/C N-Boc-3-fluoroazetidine N-Boc-3-fluoroazetidine (3) N-Boc-3-hydroxyazetidine_1->N-Boc-3-fluoroazetidine DAST 3-fluoroazetidine_HCl 3-Fluoroazetidine HCl (7) N-Boc-3-fluoroazetidine->3-fluoroazetidine_HCl HCl/Dioxane 3-hydroxyazetidine_HCl 3-Hydroxyazetidine HCl (4) N-Boc-3-hydroxyazetidine_2 N-Boc-3-hydroxyazetidine (5) 3-hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine_2 (Boc)2O, Base N-Boc-azetidin-3-one N-Boc-azetidin-3-one (6) N-Boc-3-hydroxyazetidine_2->N-Boc-azetidin-3-one DMP Coupled_Intermediate N-Boc-1-(3-fluoroazetidin-1-yl)azetidin-3-amine (8) 3-fluoroazetidine_HCl->Coupled_Intermediate NaBH(OAc)3, (6) Final_Product This compound (9) Coupled_Intermediate->Final_Product HCl/Dioxane

Caption: Convergent synthesis of this compound.

Route 2: Proposed Linear Synthesis via Biazetidin-3-ol

This proposed route offers an alternative strategy, constructing the biazetidine core early in the synthesis, followed by fluorination. This approach may offer advantages in terms of step economy if the initial cyclization is efficient.

Synthesis of the Biazetidine Core

This route would commence with the reaction of a suitably protected azetidine, such as 1-benzhydrylazetidine, with epichlorohydrin to form a protected 1,3'-biazetidin-3-ol intermediate. The choice of protecting group is critical to ensure compatibility with subsequent fluorination and deprotection steps.

Fluorination and Deprotection

The hydroxyl group of the biazetidin-3-ol intermediate would then be fluorinated, potentially using DAST or other modern fluorinating agents. The final step would involve the removal of the protecting groups to yield the target molecule.

Visualizing the Workflow: Route 2 (Proposed)

Route 2 Protected_Azetidine Protected Azetidine Biazetidinol Protected 1,3'-Biazetidin-3-ol Protected_Azetidine->Biazetidinol Epichlorohydrin Epichlorohydrin Epichlorohydrin->Biazetidinol Cyclization Fluorinated_Biazetidine Protected 1-(3-fluoroazetidin-1-yl)azetidine Biazetidinol->Fluorinated_Biazetidine Fluorination Final_Product This compound (9) Fluorinated_Biazetidine->Final_Product Deprotection

Caption: Proposed linear synthesis of this compound.

Side-by-Side Comparison

ParameterRoute 1: Convergent SynthesisRoute 2: Proposed Linear Synthesis
Overall Strategy Synthesis of two key fragments followed by coupling.Stepwise construction of the final molecule.
Flexibility High. Intermediates can be modified independently.Lower. Early-stage modifications may be more complex.
Key Challenge Efficient and selective coupling of the two azetidine rings.Control of regioselectivity during the initial cyclization.
Scalability Potentially high, depending on the efficiency of the coupling step.May be limited by the efficiency of the initial ring formation.
Literature Precedent Well-documented syntheses for key intermediates and analogous coupling reactions.Less specific literature precedent for the direct synthesis of the biazetidine core.

Experimental Protocols

Route 1: N-Boc-3-fluoroazetidine (3) from N-Boc-3-hydroxyazetidine (2)
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Route 1: Reductive Amination of 3-Fluoroazetidine HCl (7) with N-Boc-azetidin-3-one (6)
  • To a suspension of 3-fluoroazetidine hydrochloride (1.0 eq) and N-Boc-azetidin-3-one (1.1 eq) in anhydrous dichloroethane (0.1 M), add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected biazetidine intermediate (8).

Conclusion

The convergent synthesis (Route 1) represents a more established and flexible approach for the preparation of this compound. The availability of starting materials and the well-documented nature of the individual transformations make it a reliable choice for laboratory-scale synthesis. The proposed linear synthesis (Route 2), while potentially more step-economical, requires further investigation and optimization, particularly for the initial ring-forming reaction. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the need for analogue synthesis.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

  • Fustero, S., et al. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Org. Lett. 2013, 15 (18), 4742–4745. [Link]

  • Schreier, M. R., et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem. 2020, 16, 2185–2192. [Link]

  • Doyle, A. G., et al. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. J. Am. Chem. Soc. 2018, 140 (4), 1475–1484. [Link]

  • Sureshbabu, V. V., et al. ChemInform Abstract: Synthesis of Boc and Z-Protected Amino Acid Fluorides Employing DAST as a Fluorinating Agent. ChemInform 2010, 34 (2). [Link]

  • Choy, J., et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synth. Commun. 2008, 38 (21), 3838-3851. [Link]

  • Reddy, B. V. S., et al. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Org. Process Res. Dev. 2013, 17 (4), 656–662. [Link]

Sources

A Comparative Guide to Elucidating the Binding Mode of 1-(Azetidin-3-yl)-3-fluoroazetidine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding precisely how a small molecule engages its biological target is a cornerstone of modern drug discovery. This atomic-level insight is the bedrock of structure-based drug design (SBDD), enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1] The small, rigid, and fluorinated scaffold of 1-(Azetidin-3-yl)-3-fluoroazetidine represents a class of fragments increasingly utilized in drug discovery for its desirable properties. However, its small size and limited interaction potential can make the definitive confirmation of its binding mode a non-trivial challenge.

This guide provides an in-depth comparison of leading experimental techniques for determining the binding mode of such molecules, with a primary focus on the unparalleled power of X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and present a framework for generating a self-validating, trustworthy structural model.

The Gold Standard: Direct Visualization with X-ray Crystallography

X-ray crystallography remains the preeminent method for obtaining high-resolution, three-dimensional structures of protein-ligand complexes.[1][2] Its power lies in its ability to directly visualize the electron density of both the protein and the bound ligand, providing unambiguous evidence of the binding pose, key molecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein upon binding.[1] This atomic-level detail is crucial for the iterative cycle of lead optimization.[1]

The journey from a purified protein and a small molecule to a high-resolution structure is a multi-step process where each stage is critical for success. The central challenge often lies in obtaining high-quality crystals of the protein-ligand complex, a process that can be a significant bottleneck.[3][4]

Experimental Workflow: From Solution to Structure

The process of determining a co-crystal structure is a systematic endeavor to guide the protein-ligand complex out of solution and into a highly ordered, three-dimensional lattice.

crystallography_workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_solve Phase 4: Structure Solution & Refinement P_Prot High-Purity Protein (>95%) P_Comp Complex Formation (Incubation) P_Prot->P_Comp P_Lig This compound (High Purity & Solubility) P_Lig->P_Comp C_Screen High-Throughput Screening (HTS) P_Comp->C_Screen C_Opt Condition Optimization C_Screen->C_Opt C_Growth Crystal Growth C_Opt->C_Growth D_Harvest Crystal Harvesting & Cryo-protection C_Growth->D_Harvest D_Xray X-ray Diffraction (Synchrotron) D_Harvest->D_Xray D_Proc Data Processing (Indexing, Integration, Scaling) D_Xray->D_Proc S_Phase Phase Determination (e.g., Molecular Replacement) D_Proc->S_Phase S_Map Electron Density Map Calculation S_Phase->S_Map S_Build Model Building & Ligand Fitting S_Map->S_Build S_Refine Refinement & Validation S_Build->S_Refine

Caption: High-level workflow for protein-ligand X-ray crystallography.

Detailed Protocol: Co-crystallization of a Target Protein with this compound

This protocol outlines a generalized approach. Specific concentrations, incubation times, and crystallization conditions must be optimized for each unique protein-ligand system.

  • Protein Purity and Homogeneity Assessment:

    • Rationale: Impurities or protein aggregates can inhibit or disrupt the formation of a well-ordered crystal lattice.[5]

    • Action: Ensure the target protein is >95% pure as assessed by SDS-PAGE. Confirm monodispersity (a single, homogenous species in solution) using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Complex Formation:

    • Rationale: Pre-forming the complex ensures that the protein is saturated with the ligand before crystallization is initiated. Co-crystallization is often preferred over soaking for small fragments, as soaking can sometimes fracture pre-existing crystals.[4][6]

    • Action: Prepare the protein solution at a suitable concentration (typically 5-15 mg/mL). Add this compound from a concentrated stock solution (e.g., in DMSO or water) to achieve a final ligand concentration that is 5-10 fold molar excess over the protein.

    • Expert Insight: Keep the final concentration of organic solvents like DMSO below 5% (v/v), as higher concentrations can interfere with crystallization.[7] Incubate the protein-ligand mixture on ice for at least 1 hour to allow for binding equilibrium to be reached.[4]

  • Crystallization Screening:

    • Rationale: It is impossible to predict the conditions under which a protein will crystallize.[4] Sparse-matrix screening allows for the rapid testing of hundreds of unique chemical conditions (precipitants, buffers, salts).[5]

    • Action: Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion plates. Mix the protein-ligand complex solution with various commercially available sparse-matrix screens. Typically, drops consist of 100-500 nL of the complex mixed with an equal volume of the reservoir solution. Incubate plates at a constant temperature (e.g., 4°C or 20°C).

  • Hit Optimization and Crystal Growth:

    • Rationale: Initial screening hits are often suboptimal, producing small or poorly formed crystals. Systematic optimization of the hit conditions (e.g., fine-tuning precipitant concentration, pH, or additives) is required to grow large, single, diffraction-quality crystals.

    • Action: Once initial microcrystals are identified, design a grid screen around the "hit" condition to refine the parameters. For example, if a hit is found in 20% PEG 3350, 0.2 M Ammonium Sulfate, pH 7.5, an optimization screen might vary the PEG 3350 concentration from 15-25% and the pH from 7.0-8.0.

  • Data Collection and Structure Solution:

    • Rationale: X-ray diffraction patterns are generated by irradiating the crystal with a high-intensity X-ray beam. The resulting pattern contains information about the arrangement of atoms in the crystal.

    • Action: Harvest the best crystals, pass them through a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation, and flash-cool them in liquid nitrogen.[8] Collect diffraction data at a synchrotron beamline. Process the data and solve the structure, typically using molecular replacement if a structure of the protein alone (apo) or a homolog is available.

The Litmus Test: Interpreting Electron Density Maps

The direct output of a crystallography experiment is not a molecular model, but rather an electron density map.[9] The process of building a model into this map is a critical interpretation step.

  • 2Fo-Fc Map: This map shows the electron density for the entire model. A well-fitted ligand will be completely enveloped by a continuous contour of electron density.

  • Fo-Fc (Difference) Map: This map is more telling. It shows where the experimental data (Fo) suggests there is electron density that is not accounted for by the model (Fc). When a ligand is correctly placed, there should be no significant positive (green) or negative (red) peaks around it. A large green blob in an empty pocket of a solved apo structure is a clear indicator of where a ligand binds.

The quality of the interpretation is paramount. A misinterpretation can lead to flawed structure-activity relationship (SAR) analysis and wasted medicinal chemistry efforts.[9] Validation tools are essential to ensure the chemical correctness and fit of the ligand model.[9][10]

A Comparative Framework: Alternative and Complementary Methods

While X-ray crystallography provides the highest resolution static picture, other techniques offer unique advantages and can be essential when crystallography is not feasible or when dynamic information is required.[11]

method_selection Start Need to Determine Binding Mode Q_Crystal Is the protein crystallizable? Start->Q_Crystal Q_Size Is the complex >50 kDa? Q_Crystal->Q_Size No M_Xray X-ray Crystallography (Gold Standard) Q_Crystal->M_Xray Yes Q_Affinity Is binding weak? (μM to mM) Q_Size->Q_Affinity No M_CryoEM Cryo-Electron Microscopy Q_Size->M_CryoEM Yes M_NMR NMR Spectroscopy Q_Affinity->M_NMR Yes M_Dock Computational Docking (Hypothesis Generation) Q_Affinity->M_Dock No

Caption: Decision tree for selecting a binding mode determination method.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has undergone a resolution revolution and is now a powerful tool for determining the structures of protein-ligand complexes, often at near-atomic resolution.[12] Its primary advantage is that it does not require the protein to form a crystal.[12][13]

  • Mechanism: Samples are flash-frozen in a thin layer of vitreous ice, preserving the complex in a near-native state. A transmission electron microscope captures thousands of 2D projection images of individual particles, which are then computationally reconstructed into a 3D model.[12]

  • Best Use Case: Ideal for large proteins or complexes (>50 kDa) that are resistant to crystallization, such as membrane proteins or multi-subunit assemblies.[12][14] It can also capture different conformational states of a protein in a single sample.[12]

  • Limitation: While resolution has improved dramatically, achieving the sub-2 Å resolution common in crystallography for small proteins can still be challenging.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally versatile technique that studies protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the binding site without the need for crystallization.[16][17]

  • Mechanism: NMR detects changes in the magnetic properties of atomic nuclei upon ligand binding. In ligand-observed experiments like Saturation Transfer Difference (STD) NMR, signals from the ligand that are in close contact with the protein are identified, mapping the binding epitope.[16] In protein-observed experiments, changes in the chemical shifts of the protein's own signals upon ligand titration can identify the binding site on the protein surface (Chemical Shift Perturbation, CSP).[16]

  • Best Use Case: Superb for detecting and characterizing weak interactions (in the micromolar to millimolar affinity range), which is highly relevant for fragment-based screening.[16][18][19]

  • Limitation: While it can identify the binding interface, generating a high-resolution 3D structure of the complex is significantly more labor-intensive than crystallography and is generally limited to smaller proteins (<40 kDa).[2]

Computational Docking

Computational docking is an in silico method used to predict the binding mode of a ligand to a protein of known structure.[20][21]

  • Mechanism: Docking algorithms sample a vast number of possible orientations and conformations (poses) of the ligand within the protein's binding site.[22] A scoring function then ranks these poses to predict the most favorable binding mode.[20][22]

  • Best Use Case: Excellent for generating hypotheses, virtual screening of large compound libraries to prioritize molecules for experimental testing, and providing a preliminary model when experimental methods are intractable.[1][23][24]

  • Limitation: Docking is a prediction, not a direct measurement.[23] Scoring functions are imperfect and can sometimes fail to identify the correct binding pose, especially when significant protein conformational changes or water-mediated interactions are involved.[22] Experimental validation is always required.

Performance Comparison at a Glance
FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)NMR SpectroscopyComputational Docking
Primary Output High-resolution 3D structureHigh-resolution 3D structureBinding site mapping, dynamics, affinityPredicted 3D binding pose
Typical Resolution 1.5 - 3.0 Å[1]2.0 - 4.0 Å[12]Low (binding site), High (structure)Not applicable (predictive)
Protein Requirements High purity, must crystallizeHigh purity, >50 kDa typicalHigh purity, <40 kDa typical, solubleKnown 3D structure
Ligand Affinity Broad range (mM to pM)[25]Broad rangeWeak to moderate (mM to µM)[18]Not a direct measure
Throughput Medium to high (with automation)[25]Low to mediumMediumVery high
Key Advantage Unambiguous atomic detailNo crystallization needed; captures dynamics[12]Solution-state; excels with weak binders[16]Fast, low-cost, hypothesis generation[23]
Key Limitation Crystallization bottleneck[3]Size limitations; lower resolution for small targetsProtein size limitations; complex dataPredictive, requires experimental validation[24]

Conclusion: An Integrated Approach for Trustworthy Results

For unequivocally confirming the binding mode of a small molecule like this compound, X-ray crystallography is the definitive method , providing irrefutable, high-resolution evidence of the protein-ligand interactions that drive affinity and selectivity. The detailed structural blueprint it provides is invaluable for guiding further chemical optimization.

However, a truly robust and trustworthy understanding of a ligand's behavior is often achieved by integrating multiple techniques. NMR can be used to confirm that the interaction observed in the crystal also occurs in solution and to measure its affinity. Computational docking can explore potential binding hypotheses before embarking on lengthy crystallization experiments. When crystallization proves impossible, Cryo-EM offers a powerful alternative for obtaining the essential high-resolution structural data. By combining the strengths of these complementary methods, researchers can build a self-validating system that provides the highest possible confidence in the determined binding mode, paving the way for successful, structure-guided drug discovery.

References

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • ComMedX. (n.d.). Ligand binding mode prediction. [Link]

  • Creative Biostructure. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Wang, Z., et al. (2016). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. Journal of Computer-Aided Molecular Design, 30(9), 789-804. [Link]

  • Soundariya, M., et al. (2023). Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Accelerating Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-8. [Link]

  • Al-Ch Z, et al. (2022). Cryo-EM for small molecules. Frontiers in Molecular Biosciences, 9. [Link]

  • Wikipedia. (n.d.). Docking (molecular). [Link]

  • Mtoz Biolabs. (n.d.). Cryo-EM Protein-Small Molecule Complex Structure Characterization Service. [Link]

  • Lentz, T. L., & Hawrot, E. (1994). Nuclear magnetic resonance (NMR) analysis of ligand receptor interactions: the cholinergic system--a model. Journal of neuroscience research, 39(5), 491–504. [Link]

  • He, Y., et al. (2021). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Medicinal Research Reviews, 41(5), 2824-2868. [Link]

  • Drug Hunter. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]

  • Nitsche, C., & Otting, G. (2017). NMR studies of ligand binding. Current opinion in structural biology, 44, 58–65. [Link]

  • Gonen, T. (2018). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. Methods in molecular biology (Clifton, N.J.), 1764, 185–204. [Link]

  • Zhang, X., et al. (2023). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. Nature Communications, 14(1), 1-9. [Link]

  • Owen, R. L., & Axford, D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. [Link]

  • Caffrey, M. (2009). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current drug targets, 10(11), 1082–1094. [Link]

  • Lesley, S. A., & Wilson, I. A. (2003). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1937-1943. [Link]

  • Brezinski, M. L., et al. (2007). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of the American Chemical Society, 129(28), 8783–8791. [Link]

  • Groom, C. R., & Ward, S. E. (2017). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta Crystallographica Section D: Structural Biology, 73(2), 115-125. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Creative Biostructure. (n.d.). Co-crystallization. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]

  • WuXi AppTec. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Azetidin-3-yl)-3-fluoroazetidine: A Guide for the Drug Discovery Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists dedicated to advancing drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical tools you employ. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of 1-(Azetidin-3-yl)-3-fluoroazetidine, ensuring the safety of your laboratory personnel and the preservation of our environment. This document moves beyond a simple checklist, delving into the chemical rationale behind these essential procedures.

Hazard Assessment: Understanding the Molecule

This compound is a unique molecule featuring two strained azetidine rings and a fluorine substituent. This structure informs its potential hazards and dictates the necessary precautions for its disposal.

  • Azetidine Rings: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[1][2] This inherent strain makes the ring susceptible to opening, particularly in the presence of acids or nucleophiles.[3] Such reactions can be exothermic and may produce unforeseen byproducts.

  • Fluorine Substitution: The presence of a carbon-fluorine bond generally increases the chemical stability of the molecule. However, upon decomposition, particularly at high temperatures, fluorinated organic compounds can release hazardous substances like hydrogen fluoride.[4]

  • Basic Nitrogen Atoms: The nitrogen atoms in the azetidine rings are basic and will react with acids. This can lead to the formation of azetidinium ions, which can be even more susceptible to ring-opening reactions.[5][6]

A Safety Data Sheet (SDS) for the oxalate salt of this compound provides the essential directive: "P501 - Dispose of contents/container to an approved waste disposal plant."[1] This serves as our foundational principle – this compound is to be treated as hazardous waste.

Waste Categorization and Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container. Based on the chemical nature of this compound, it should be categorized as a non-halogenated organic base .

Key Incompatibilities:

The SDS for the related compound, 3-fluoroazetidine hydrochloride, explicitly lists the following as incompatible materials:[4]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Mixing with strong oxidizers can lead to violent reactions, including fire and explosions.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Acid-base reactions will occur, and the acidic conditions can catalyze the decomposition of the azetidine rings.[3]

  • Strong Bases: While the compound itself is a base, mixing with strong, non-aqueous bases could potentially lead to unforeseen reactions.

Therefore, waste streams containing this compound must be kept separate from these incompatible chemical classes.

Waste Stream Compatible with this compound Waste? Rationale
Halogenated Organic SolventsNoWhile the compound contains fluorine, it is generally good practice to segregate halogenated and non-halogenated waste streams for disposal purposes.
Non-Halogenated Organic SolventsYes (with caution)Can be compatible, but avoid mixing with large quantities of reactive solvents.
Aqueous Acidic WasteNO Strong potential for acid-catalyzed ring-opening and decomposition.[3]
Aqueous Basic WasteNoPotential for unforeseen reactions.
Solid Chemical Waste (non-reactive)YesEnsure no contamination with incompatible materials.
Strong OxidizersNO High risk of violent reaction.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant procedure for disposing of this compound.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Safety glasses or goggles

Procedure:

  • Container Selection:

    • Choose a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with organic bases (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer any neat (undiluted) this compound into the designated waste container.

    • For dilute solutions, ensure the solvents are compatible with the container and other contents.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory group.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of heat or ignition.

    • Crucially, store this waste stream segregated from incompatible materials, particularly acids and strong oxidizers.[7]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [8]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish any nearby open flames and turn off spark-producing equipment.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Contain and Absorb:

    • For small spills, use a chemical absorbent pad or a universal spill absorbent to contain and soak up the material.

    • Work from the outside of the spill inwards to prevent spreading.

  • Collect and Dispose:

    • Carefully scoop the absorbent material into a designated hazardous waste bag or container.

    • Label the container as "Spill Debris containing this compound."

  • Decontaminate:

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

The Environmental Perspective: The Persistence of Fluorinated Compounds

Fluorinated organic compounds can be persistent in the environment.[9] Their strong carbon-fluorine bonds make them resistant to natural degradation processes. While this property is often advantageous in drug design, it necessitates responsible disposal to prevent their accumulation in ecosystems. The ultimate disposal method for such compounds is typically high-temperature incineration.[10][11] This process is designed to break the stable C-F bonds and scrub the resulting fluoride from the emissions. Improper disposal could lead to the long-term environmental presence of this molecule or its degradation products.

Visualizing the Disposal Workflow

Caption: A flowchart illustrating the key stages of the disposal process for this compound, from initial preparation to final disposal and emergency response.

By adhering to these scientifically-informed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidine: Chemical Reactivity. YouTube. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]

  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. United States Environmental Protection Agency. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

Sources

Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Safely Handling 1-(Azetidin-3-yl)-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis and application of novel small molecules like 1-(Azetidin-3-yl)-3-fluoroazetidine represent a frontier of discovery. This compound, with its unique strained ring systems and fluorine substitution, holds potential in the development of new therapeutics. However, its very novelty and structural characteristics necessitate a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to handle this and similar advanced intermediates with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Reactivity of the Azetidine Core

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its constituent parts—the azetidine rings and the fluoro-substituent—allows for a robust and scientifically sound hazard assessment. The primary hazards associated with this compound can be inferred from data on structurally related molecules, such as 3-fluoroazetidine hydrochloride and unsubstituted azetidine.[1][2][3][4]

Key Hazards:

  • Skin and Eye Irritation: Azetidine and its derivatives are known to be irritants.[1][2][3][4] Direct contact can cause irritation, and in the case of the parent compound, azetidine, it can be corrosive, causing irreversible skin damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

  • Harmful if Swallowed, in Contact with Skin, or Inhaled: Similar fluoroazetidine compounds are classified as harmful through these routes of exposure.[2][3]

The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol). This inherent strain makes the four-membered ring susceptible to cleavage under various conditions, a factor that must be at the forefront of all handling and storage considerations.

Chemical Compatibility and Reactivity Profile

Based on the known chemistry of azetidines, the following incompatibilities should be anticipated:

  • Strong Acids and Bases: Can catalyze ring-opening reactions.

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

  • Nucleophiles: The strained ring is an electrophilic target for a variety of nucleophiles.

Understanding this reactivity profile is not just a safety measure; it is integral to the success of your synthetic route. Unintended ring-opening can lead to failed reactions and the generation of unknown byproducts.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the compound's known and inferred hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the compound and any solvents used, which can cause serious eye irritation.[2][3]
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact, which can cause irritation and potential absorption.[2][3] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection To be used exclusively within a certified chemical fume hood.Prevents the inhalation of any fine dust particles or aerosols of the compound, which may cause respiratory tract irritation.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and maintaining the integrity of your research. The following procedural steps provide a clear path for handling this compound in a laboratory setting.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Dedicated Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Inert Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, especially if the compound is sensitive to air or moisture.

Step-by-Step Handling Protocol
  • Work Area Preparation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1][2]

  • Donning PPE: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a dedicated, clean weighing vessel.

    • Handle the solid with care to avoid generating dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions, especially with reactive solvents.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spill:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for hazardous waste disposal.[5]

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.

Disposal Workflow:

  • Waste Segregation:

    • Collect all waste containing the compound (e.g., excess solid, reaction residues, contaminated consumables) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal Method: The primary recommended disposal method is incineration at an approved hazardous waste disposal facility.[3] This high-temperature process is necessary to ensure the complete destruction of the halogenated heterocyclic structure.

  • Empty Containers: "Empty" containers that held the compound should also be treated as hazardous waste and disposed of through your institution's hazardous waste program.[6]

Visualizing the Workflow: A Procedural Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Receive Compound assess_hazards Assess Hazards & Review SDS (or analogous data) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer exposure Exposure don_ppe->exposure dissolve Prepare Solution weigh_transfer->dissolve spill Spill weigh_transfer->spill weigh_transfer->exposure reaction Perform Reaction dissolve->reaction dissolve->spill dissolve->exposure decontaminate Decontaminate Work Area reaction->decontaminate reaction->spill reaction->exposure dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of Contaminated PPE dispose_waste->doff_ppe end End of Procedure doff_ppe->end follow_sop Follow Emergency SOP spill->follow_sop exposure->follow_sop

Caption: A flowchart outlining the key procedural steps and emergency considerations for handling this compound.

By internalizing these principles and procedures, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your laboratory. As your partners in scientific advancement, we are committed to providing you with the information and support necessary to push the boundaries of research with confidence.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2535-2558. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Wuts, P. G. M. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Lowe, J. T., Lee, M. D., IV, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., ... & Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of organic chemistry, 77(16), 7187–7211. [Link]

  • ResearchGate. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.